Mcp-tva-argipressin
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H74N12O10S2/c1-4-73-33-19-17-32(18-20-33)26-35-44(67)59-36(25-31-13-7-5-8-14-31)46(69)62-42(30(2)3)48(71)60-37(27-40(52)64)45(68)61-38(29-74-75-51(28-41(65)57-35)21-9-6-10-22-51)49(72)63-24-12-16-39(63)47(70)58-34(43(53)66)15-11-23-56-50(54)55/h5,7-8,13-14,17-20,30,34-39,42H,4,6,9-12,15-16,21-29H2,1-3H3,(H2,52,64)(H2,53,66)(H,57,65)(H,58,70)(H,59,67)(H,60,71)(H,61,68)(H,62,69)(H4,54,55,56)/t34-,35+,36-,37-,38-,39-,42-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLYXDZRLDZVIS-XXNQTUAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H74N12O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238094 | |
| Record name | SK&F 101926 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1079.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90332-82-4 | |
| Record name | Vasopressin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid(1)-O-ethyltyrosyl(2)-valyl(4)-arginyl(8)-deslycine(9)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090332824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SK&F 101926 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SKF-101926 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S4LA22APY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Arginine Vasopressin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginine vasopressin (AVP), also known as argipressin or antidiuretic hormone (ADH), is a nonapeptide hormone that plays a critical role in regulating a wide array of physiological processes. Synthesized in the hypothalamus and released from the posterior pituitary, AVP exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), namely the V1a, V1b (or V3), and V2 receptors. The distinct tissue distribution and signaling cascades of these receptors account for the diverse actions of AVP, which include vasoconstriction, antidiuresis, and the regulation of social behaviors. This technical guide provides a comprehensive overview of the mechanism of action of arginine vasopressin, with a focus on its signaling pathways, quantitative pharmacology, and the experimental methodologies used for its characterization.
Core Signaling Pathways
The physiological effects of arginine vasopressin are initiated by its binding to specific cell surface receptors, which in turn activate intracellular signaling cascades. The three main vasopressin receptor subtypes, V1a, V1b, and V2, are coupled to distinct G proteins, leading to the activation of different second messenger systems.
V1a and V1b Receptor Signaling: The Gq/11 Pathway
The V1a and V1b receptors are primarily coupled to the Gq/11 family of G proteins.[1] Upon agonist binding, a conformational change in the receptor activates the associated G protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[2] The resulting increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to cellular responses such as smooth muscle contraction, glycogenolysis, and platelet aggregation.[3]
V2 Receptor Signaling: The Gs Pathway
The V2 receptor is predominantly coupled to the Gs family of G proteins.[4] Activation of the V2 receptor by AVP leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[5] cAMP acts as a second messenger and activates protein kinase A (PKA). PKA then phosphorylates specific cellular proteins, leading to the physiological effects associated with V2 receptor activation, most notably the insertion of aquaporin-2 water channels into the apical membrane of renal collecting duct cells, which increases water reabsorption.[5]
Quantitative Data
The interaction of arginine vasopressin with its receptors and the subsequent cellular responses can be quantified using various in vitro assays. The following tables summarize key quantitative parameters for AVP and other ligands at the human vasopressin receptors.
Table 1: Receptor Binding Affinities (Ki in nM) of Arginine Vasopressin and Other Ligands
| Ligand | V1a Receptor (Ki, nM) | V1b Receptor (Ki, nM) | V2 Receptor (Ki, nM) |
| Arginine Vasopressin (AVP) | 1.8 ± 0.4[6] | ~1[7] | 0.5 - 2.0 |
| Oxytocin | 129 ± 22[6] | >1000 | >1000 |
| Relcovaptan (SR-49059) | 1.3 ± 0.2[6] | >1000 | >1000 |
| d[Cha4,Dab8]-VP | >1000 | 130 | >1000 |
| Manning Compound | 6.87 | 213.8 | - |
Table 2: Functional Potencies (EC50 in nM) of Arginine Vasopressin
| Second Messenger | V1a Receptor (EC50, nM) | V1b Receptor (EC50, nM) | V2 Receptor (EC50, nM) |
| IP3/IP1 Accumulation | ~1 - 10 | ~1 - 10 | - |
| Intracellular Ca²⁺ Mobilization | 2.1[3] | - | - |
| cAMP Accumulation | - | - | 0.01 - 0.1[8] |
Experimental Protocols
The characterization of the mechanism of action of arginine vasopressin relies on a variety of in vitro assays. Detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[9] These assays can be performed in two main formats: saturation binding to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand, and competition binding to determine the inhibitory constant (Ki) of a non-labeled test compound.[10][11]
Experimental Workflow: Competition Radioligand Binding Assay
References
- 1. uniprot.org [uniprot.org]
- 2. Arginine vasopressin triggers intracellular calcium release, a calcium-activated potassium current and exocytosis in identified rat corticotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. Vasopressin receptor 2 - Wikipedia [en.wikipedia.org]
- 5. innoprot.com [innoprot.com]
- 6. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
A Technical Guide to Selepressin (FE 202158): A Novel Synthetic Analogue of Arginine-Vasopressin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selepressin (also known as FE 202158) is a potent, highly selective, and short-acting synthetic peptide analogue of arginine-vasopressin (AVP).[1] Developed as a full agonist for the vasopressin V1a receptor, selepressin was investigated for the treatment of vasodilatory hypotension, particularly in the context of septic shock.[1] Its design focuses on mimicking the vasoconstrictive effects of AVP mediated by the V1a receptor while avoiding the V2 receptor-mediated effects, such as antidiuresis and release of pro-coagulant factors, which can be undesirable in critical care settings.[2][3] This technical guide provides an in-depth overview of selepressin, including its pharmacological profile, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Introduction
Arginine-vasopressin is a critical endogenous hormone involved in regulating vascular tone and fluid balance. However, its lack of receptor selectivity can lead to a range of physiological effects that may be detrimental in certain clinical situations, such as septic shock.[2] Selepressin, with the chemical structure [Phe(2),Ile(3),Hgn(4),Orn(iPr)(8)]vasopressin, was engineered to overcome this limitation.[4] It is a potent V1a receptor agonist with significantly lower affinity for V1b, V2, and oxytocin receptors.[4]
Clinical development of selepressin for septic shock included a Phase IIa trial and the adaptive Phase 2b/3 SEPSIS-ACT trial.[5][6] While the Phase IIa trial showed promise in reducing the need for norepinephrine, the larger SEPSIS-ACT trial was terminated for futility, as it did not demonstrate a significant improvement in the primary endpoint of ventilator- and vasopressor-free days.[6][7] Despite this clinical outcome, the pharmacological data and experimental methodologies associated with selepressin provide valuable insights for the development of future selective peptide-based therapeutics.
Mechanism of Action and Signaling Pathway
Selepressin exerts its pharmacological effects through the selective activation of the vasopressin V1a receptor, a member of the G-protein coupled receptor (GPCR) family. The binding of selepressin to the V1a receptor on vascular smooth muscle cells initiates a well-defined signaling cascade.
The V1a receptor is coupled to the Gq/11 family of G-proteins. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration leads to the activation of calmodulin and subsequently myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to smooth muscle contraction and vasoconstriction.
Pharmacological Data
The pharmacological profile of selepressin has been characterized through a series of in vitro and in vivo studies. The data highlights its potency and selectivity for the human V1a receptor compared to arginine-vasopressin (AVP).
In Vitro Receptor Activation
Functional activity was assessed using reporter gene assays in HEK293 cells expressing human vasopressin or oxytocin receptors.
| Compound | hV1aR EC50 (nM) | hV1bR EC50 (nM) | hV2R EC50 (nM) | hOTR EC50 (nM) |
| Selepressin | 2.4 | 340 | 2656 | 1056 |
| AVP | 0.24 | 4.4 | 0.05 | 22 |
| Data from Laporte et al., 2011.[4] |
Receptor Selectivity Ratios
Selectivity is expressed as the ratio of the EC50 for the V1a receptor to the EC50 for other receptors.
| Compound | V1aR:V1bR | V1aR:V2R | V1aR:OTR |
| Selepressin | 1:142 | 1:1107 | 1:440 |
| AVP | 1:18 | 1:0.2 | 1:92 |
| Data from Laporte et al., 2011.[4] |
In Vivo Vasoconstrictor Potency
The vasoconstrictor effect of selepressin was evaluated in a rat model by measuring the reduction in ear skin blood flow.
| Compound | ED50 (pmol/kg/min) |
| Selepressin | 4.0 |
| AVP | 3.4 |
| Data from Laporte et al., 2011.[4] |
Clinical Pharmacokinetics in Septic Shock
Pharmacokinetic parameters were determined in a Phase IIa study of patients with septic shock receiving a continuous infusion of selepressin. Due to the nature of the study, where the drug was administered as needed, a population pharmacokinetic model was used to derive the following parameters.
| Parameter | Value (2.5 ng/kg/min dose group) |
| Steady-State Concentration (Css) | Not explicitly stated |
| Total Systemic Clearance | Not explicitly stated |
| Volume of Distribution (Vss) | Not explicitly stated |
| Half-life (t½) | Not explicitly stated |
| While the study by Russell et al. (2017) mentions that pharmacokinetic parameters were calculated, specific values for clearance, volume of distribution, and half-life are not provided in the publication.[7] |
Experimental Protocols
Solid-Phase Peptide Synthesis of Selepressin
The synthesis of selepressin is achieved through solid-phase peptide synthesis (SPPS), a standard method for producing peptides.
Methodology:
-
Resin Preparation: An appropriate amino resin (e.g., Rink Amide resin) is swelled in a suitable solvent like dimethylformamide (DMF).
-
Amino Acid Coupling: The synthesis proceeds from the C-terminus to the N-terminus. The protocol involves sequential cycles of:
-
Deprotection: Removal of the Nα-Fmoc protecting group using a solution of piperidine in DMF.
-
Washing: Thorough washing of the resin with DMF to remove excess reagents.
-
Coupling: Activation and coupling of the next Nα-Fmoc protected amino acid with a coupling agent (e.g., HBTU/HOBt or HATU). The side chains of reactive amino acids are protected with groups like Trityl (Trt) for Asn and Hgn, and Allocam for Cys.
-
-
On-Resin Cyclization: After the linear peptide is assembled, the Allocam protecting groups on the two cysteine residues are selectively removed, and the disulfide bridge is formed through on-resin oxidation.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the remaining side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
In Vitro Functional Reporter Gene Assay
Objective: To determine the potency (EC50) and efficacy of selepressin at vasopressin and oxytocin receptors.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured under standard conditions. Cells are transiently transfected with plasmids encoding the specific human receptor (V1a, V1b, V2, or OTR) and a reporter gene construct (e.g., luciferase) linked to a response element that is activated by the receptor's signaling pathway (e.g., a CRE-luciferase reporter for V2R which signals through cAMP, or an NFAT-luciferase reporter for V1aR which signals through Ca2+).
-
Compound Treatment: Transfected cells are seeded into multi-well plates. After a recovery period, cells are treated with increasing concentrations of selepressin or the reference agonist (AVP).
-
Signal Detection: Following an incubation period, the cells are lysed, and the reporter gene activity (e.g., luminescence for luciferase) is measured using a luminometer.
-
Data Analysis: The response at each concentration is normalized, and the data are fitted to a four-parameter logistic equation to determine the EC50 value.
Radioligand Binding Assay
Objective: To confirm the selectivity profile of selepressin by determining its binding affinity (Ki) for vasopressin and oxytocin receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human receptor of interest (V1a, V1b, V2, or OTR).
-
Competitive Binding: A fixed concentration of a suitable radioligand (e.g., [3H]-Arginine Vasopressin) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor (selepressin or AVP).
-
Separation and Counting: The reaction is allowed to reach equilibrium. The membrane-bound radioligand is then separated from the free radioligand by rapid filtration through glass fiber filters. The radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.
In Vivo Vasopressor Assay in Rats
Objective: To assess the in vivo potency (ED50) and duration of action of selepressin's vasoconstrictor effect.
Methodology:
-
Animal Preparation: Anesthetized male Wistar rats are instrumented for continuous monitoring of arterial blood pressure and heart rate. A laser Doppler flow probe is placed on the ventral side of the ear to measure skin blood flow.
-
Drug Administration: Selepressin or AVP is administered via continuous intravenous infusion at escalating doses. For duration of action studies, a single intravenous bolus is administered.
-
Measurement: The reduction in ear skin blood flow is recorded continuously.
-
Data Analysis: A dose-response curve is constructed by plotting the percentage reduction in blood flow against the infusion rate. The ED50, the dose required to produce 50% of the maximal effect, is calculated from this curve. For duration of action, the time taken for the blood pressure to return to baseline after the bolus injection is measured.
Conclusion
Selepressin is a well-characterized synthetic analogue of arginine-vasopressin that demonstrates high potency and selectivity for the V1a receptor. Its design successfully isolates the vasoconstrictive properties of AVP from its other receptor-mediated effects. While it did not meet its primary endpoint in a pivotal clinical trial for septic shock, the comprehensive pharmacological data and the methodologies used for its evaluation serve as a valuable resource for the scientific community. The detailed understanding of its structure-activity relationship, signaling pathways, and in vivo effects provides a strong foundation for the future design of selective peptide agonists for various therapeutic applications.
References
- 1. Selepressin - Wikipedia [en.wikipedia.org]
- 2. A Selective V1A Receptor Agonist, Selepressin, Is Superior to Arginine Vasopressin and to Norepinephrine in Ovine Septic Shock* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective V1a receptor agonist selepressin (FE 202158) blocks vascular leak in ovine severe sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of FE 202158, a novel, potent, selective, and short-acting peptidic vasopressin V1a receptor full agonist for the treatment of vasodilatory hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selepressin, a novel selective vasopressin V1A agonist, is an effective substitute for norepinephrine in a phase IIa randomized, placebo-controlled trial in septic shock patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Selepressin vs Placebo on Ventilator- and Vasopressor-Free Days in Patients With Septic Shock: The SEPSIS-ACT Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selepressin, a novel selective vasopressin V1A agonist, is an effective substitute for norepinephrine in a phase IIa randomized, placebo-controlled trial in septic shock patients - PMC [pmc.ncbi.nlm.nih.gov]
structure and function of Mcp-tva-argipressin
In-depth Technical Guide on Argipressin
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive searches for "Mcp-tva-argipressin" did not yield any specific results. The information provided below pertains to the well-documented molecule Argipressin , also known as Arginine Vasopressin (AVP). It is possible that "this compound" is a novel, proprietary, or otherwise non-publicly documented derivative of Argipressin.
Core Structure and Function of Argipressin
Argipressin is a nonapeptide hormone, meaning it is composed of nine amino acids.[1][2] Its sequence is Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2. A key structural feature is the disulfide bond between the two cysteine residues at positions 1 and 6, which forms a cyclic structure.[1][2] The C-terminus of the peptide is amidated.
Synthesized in the hypothalamus and released from the posterior pituitary gland, Argipressin plays crucial roles in regulating bodily functions.[1][2] Its primary functions are to regulate extracellular fluid volume and to act as a vasoconstrictor.[2] These actions are mediated through its interaction with various vasopressin receptors.
Signaling Pathways
Argipressin exerts its effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells. The primary receptors are V1a, V1b, and V2.
-
V1a Receptors: Located on vascular smooth muscle cells, activation of V1a receptors by Argipressin leads to vasoconstriction, which in turn increases peripheral vascular resistance and arterial blood pressure.[3]
-
V2 Receptors: Found in the renal tubules of the kidneys, the binding of Argipressin to V2 receptors promotes the reabsorption of water back into the circulation.[3] This action has an antidiuretic effect, concentrating the urine.
-
V1b Receptors: These receptors are primarily found in the anterior pituitary gland and are involved in the regulation of adrenocorticotropic hormone (ACTH) secretion.
The signaling cascade initiated by Argipressin binding depends on the receptor subtype. For instance, V1 receptor activation typically involves the Gq/11 pathway, leading to an increase in intracellular calcium. V2 receptor activation, on the other hand, stimulates the Gs pathway, leading to an increase in cyclic AMP (cAMP).
Quantitative Data
The following table summarizes key pharmacokinetic and pharmacodynamic parameters of Argipressin.
| Parameter | Value | Reference |
| Elimination Half-Life | 10-20 minutes | [1] |
| Onset of Action | 1-2 minutes | |
| Duration of Action | Up to 20 minutes | |
| Protein Binding | 1% | [1] |
| Metabolism | Predominantly in the liver and kidneys | [1] |
| Excretion | Urine | [1] |
Experimental Protocols
Detailed experimental protocols for studying Argipressin and its analogs are extensive. Below are outlines of common methodologies.
Radioligand Binding Assays
This experimental workflow is used to determine the binding affinity of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cells overexpressing the vasopressin receptor of interest are cultured and harvested. The cell membranes are then isolated through a series of centrifugation steps.
-
Binding Reaction: A constant concentration of a radiolabeled form of Argipressin is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The reaction mixture is rapidly filtered to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is measured.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Blood Pressure Assay in Rats
This experiment assesses the vasopressor activity of an Argipressin analog.
Methodology:
-
Animal Preparation: A rat is anesthetized, and a catheter is inserted into the carotid artery to monitor blood pressure. Another catheter is placed in the jugular vein for intravenous administration of the test compound.
-
Baseline Measurement: A stable baseline blood pressure is recorded.
-
Compound Administration: The Argipressin analog is administered intravenously at various doses.
-
Blood Pressure Monitoring: The change in mean arterial pressure (MAP) is continuously recorded.
-
Data Analysis: A dose-response curve is constructed by plotting the change in MAP against the dose of the compound. This allows for the determination of the compound's potency and efficacy as a vasopressor.
Therapeutic Applications and Analogs
Argipressin and its synthetic analogs are used in various clinical settings.
-
Septic Shock: Argipressin infusions are used as a second-line therapy to increase blood pressure in patients with septic shock who are not responding to fluid resuscitation and catecholamines.[1]
-
Diabetes Insipidus: The long-acting synthetic analog, Desmopressin, is used to treat diabetes insipidus, a condition characterized by low vasopressin secretion.[1]
-
Control of Bleeding: Desmopressin is also used to control bleeding in some forms of von Willebrand disease and mild hemophilia A.[1] Terlipressin, another analog, is used as a vasoconstrictor to manage bleeding from esophageal varices.[1]
The development of Argipressin analogs often involves modifications to the peptide backbone to improve receptor selectivity, potency, and pharmacokinetic properties such as half-life.
References
Mcp-tva-argipressin synthesis and purification process
An In-Depth Technical Guide on the Synthesis and Purification of Argipressin and its Analogs
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide details the synthesis and purification of argipressin (arginine vasopressin). The specific synthesis and purification of "Mcp-tva-argipressin" would likely represent a modification of this core process. The "Mcp-tva" moiety may be a novel protecting group, a linker, or a functional modification, the specific incorporation of which would require further information not publicly available at the time of this writing. This document therefore serves as a comprehensive guide to the foundational synthesis and purification of the argipressin peptide backbone.
Introduction to Argipressin
Argipressin, also known as arginine vasopressin (AVP), is a nine-amino-acid peptide hormone that plays a crucial role in regulating water reabsorption in the kidneys and vasoconstriction.[1] Its structure includes a disulfide bridge between the cysteine residues at positions 1 and 6, forming a cyclic hexapeptide with a tripeptide tail. Due to its potent physiological effects, argipressin and its synthetic analogs are of significant interest in drug development for conditions such as diabetes insipidus, vasodilatory shock, and bleeding disorders.[2]
The chemical synthesis of argipressin is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS), a technique that allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[3][4][5] Subsequent purification is critical to isolate the desired peptide from byproducts and is typically accomplished using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[3][6]
Synthesis of Argipressin
The synthesis of argipressin is a multi-step process involving the assembly of the linear peptide chain on a solid support, followed by cleavage from the resin, and formation of the disulfide bridge.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the method of choice for argipressin synthesis due to its efficiency and amenability to automation.[5] The process involves cycles of coupling and deprotection of amino acids. Both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies can be employed.[4][5]
Experimental Protocol: Fmoc-based SPPS of Argipressin
-
Resin Selection and Loading: A suitable resin, such as a Rink Amide resin, is chosen to yield a C-terminal amide upon cleavage. The first amino acid, Fmoc-Gly-OH, is coupled to the resin.
-
Deprotection: The Fmoc protecting group of the resin-bound glycine is removed using a solution of 20% piperidine in dimethylformamide (DMF).
-
Coupling: The next Fmoc-protected amino acid in the sequence (Fmoc-Arg(Pbf)-OH) is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and added to the resin to form a peptide bond.
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Cycle Repetition: Steps 2-4 are repeated for each subsequent amino acid in the argipressin sequence (Pro, Cys(Trt), Asn(Trt), Gln(Trt), Phe, Cys(Trt)). Side-chain protecting groups (e.g., Pbf for Arginine, Trt for Cysteine, Asparagine, and Glutamine) are used to prevent side reactions.
-
Cleavage and Deprotection: Once the full-length peptide is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water, dithiothreitol) to prevent side reactions.[7]
-
Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and washed multiple times with cold ether to remove the scavengers and cleavage byproducts.[7]
Disulfide Bond Formation (Oxidation)
Following cleavage and precipitation, the linear dithiol peptide is cyclized to form the disulfide bridge.
Experimental Protocol: Air Oxidation
-
The crude linear peptide is dissolved in a large volume of degassed, deionized water, often with a small amount of ammonium bicarbonate or ammonium acetate to maintain a slightly basic pH (pH 8-8.5).
-
The solution is stirred vigorously and exposed to air for several hours to days.
-
The progress of the oxidation can be monitored by RP-HPLC or by using Ellman's reagent to test for free thiols.
-
Once the reaction is complete, the solution is lyophilized to obtain the crude cyclic argipressin.
Purification of Argipressin
Purification is a critical step to obtain high-purity argipressin suitable for research and therapeutic applications. The primary method used is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[3][6][8]
Experimental Protocol: Preparative RP-HPLC
-
Column: A preparative C18 reversed-phase column is used.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Gradient Elution: The crude cyclic peptide is dissolved in a minimal amount of mobile phase A and injected onto the column. A linear gradient of increasing mobile phase B concentration is used to elute the peptides. The target peptide will elute at a specific acetonitrile concentration.
-
Fraction Collection: Fractions are collected as the peptide elutes from the column.
-
Purity Analysis: The purity of each fraction is analyzed by analytical RP-HPLC.
-
Pooling and Lyophilization: Fractions with the desired purity (typically >98%) are pooled and lyophilized to obtain the final purified argipressin as a white, fluffy powder.
Data Presentation
Table 1: Summary of Argipressin Synthesis and Purification Yields (Illustrative)
| Step | Parameter | Value |
| SPPS | Resin Loading | 0.5 mmol/g |
| Crude Peptide Yield (after cleavage) | 70-85% | |
| Oxidation | Crude Cyclic Peptide Yield | 80-95% |
| RP-HPLC Purification | Final Purified Peptide Yield | 20-40% (based on initial loading) |
| Final Purity | >98% |
Visualizations
Experimental Workflow
Caption: Workflow for Argipressin Synthesis and Purification.
Argipressin V2 Receptor Signaling Pathway
Caption: Argipressin V2 Receptor Signaling Pathway in Kidney Collecting Duct Cells.[9][10]
Conclusion
The synthesis and purification of argipressin are well-established processes that rely on solid-phase peptide synthesis and reversed-phase high-performance liquid chromatography. While the specific details for "this compound" are not publicly available, the protocols described herein for the parent molecule, argipressin, provide a robust foundation for the development and production of its analogs. Careful optimization of each step is crucial for achieving high yields and purity, which are essential for its application in research and medicine.
References
- 1. Vasopressin - Wikipedia [en.wikipedia.org]
- 2. anmfonline.org [anmfonline.org]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. agilent.com [agilent.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Biology of Vasopressin - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Activity of Modified Vasopressin Peptides
This technical guide provides a comprehensive overview of the biological activity of modified vasopressin peptides. It delves into their structure-activity relationships, the signaling pathways they modulate, and the experimental protocols used for their characterization. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.
Introduction to Vasopressin and its Analogs
Arginine vasopressin (AVP), a nonapeptide hormone synthesized in the hypothalamus, plays a crucial role in regulating plasma osmolality and blood pressure.[1][2] Its diverse physiological effects are mediated through three main G protein-coupled receptor (GPCR) subtypes: V1a, V1b (or V3), and V2.[1][3]
-
V1a Receptors: Primarily located on vascular smooth muscle cells, their stimulation leads to vasoconstriction.[4][5]
-
V1b (V3) Receptors: Found in the anterior pituitary, they are involved in the regulation of ACTH secretion.[6][7]
-
V2 Receptors: Expressed in the kidney's collecting ducts, they mediate the antidiuretic response by promoting water reabsorption.[1][4][8]
The therapeutic use of native AVP is limited by its short half-life and lack of receptor selectivity.[5] This has driven the development of numerous synthetic vasopressin analogs with modified pharmacological profiles, aiming for enhanced stability, receptor selectivity, and specific therapeutic actions.[1][5][9] These modifications involve amino acid substitutions, N-terminal deamination, and other structural changes.[1][5] Prominent examples include Desmopressin, a V2-selective agonist used for diabetes insipidus, and Terlipressin, which shows higher affinity for V1 receptors and is used in treating variceal bleeding.[1][9][10]
Structure-Activity Relationships
The biological activity of vasopressin analogs is intricately linked to their amino acid sequence. Modifications at different positions can dramatically alter receptor binding affinity, selectivity, and agonist/antagonist properties.
Extensive research has elucidated the role of specific residues in determining the biological activity of AVP.[1] For instance, the N-terminal deamination and the substitution of L-Arginine with D-Arginine at position 8 in Desmopressin protect the peptide from enzymatic degradation, significantly extending its half-life.[11] Modifications to the C-terminal tripeptide tail have been shown to be critical for antagonist activity at the V2 receptor.[12][13] Replacing the entire tripeptide tail with an alkyldiamine or an (aminoalkyl)guanidine can retain antagonist affinity, suggesting that a basic functional group at an optimal distance from the cyclic core is a key requirement.[12]
Table 1: Biological Activity of Selected Modified Vasopressin Peptides
| Peptide Analog | Modification(s) | Primary Receptor Target(s) | Primary Biological Effect(s) | Reference(s) |
| Desmopressin (dDAVP) | 1-deamino, D-Arg⁸ | V2 | Potent Antidiuretic, low vasopressor activity | [1][9][11] |
| Terlipressin | Triglycyl-Lys⁸ | V1 > V2 | Vasopressor, long-acting | [1][10] |
| Lypressin | Lys⁸ | V1, V2 | Antidiuretic, Vasopressor | [1][11] |
| Selepressin | Selective V1a agonist | V1a | Vasopressor | [9] |
| [V4Q5]dDAVP | Val⁴, Gln⁵ in dDAVP | V2 | Antitumor, Antiangiogenic | [14] |
| [Sar⁷]AVP | Sarcosine⁷ | V2 | Specific antidiuretic, abolished vasopressor activity | [1][5] |
| [NMeAla⁷]AVP | N-methyl-L-alanine⁷ | V2 | Specific antidiuretic, abolished vasopressor activity | [1][5] |
| [Mpa¹,Ica²,D-Arg⁸]VP | Mpa¹, Indoline-2-carboxylic acid², D-Arg⁸ | Oxytocin Receptor | Antioxytocic | [15][16] |
Vasopressin Receptor Signaling Pathways
Vasopressin receptors, upon ligand binding, initiate distinct intracellular signaling cascades. Understanding these pathways is fundamental for the rational design of receptor-selective drugs.
V1a and V1b Receptor Signaling
The V1a and V1b receptors are coupled to the Gq/11 family of G proteins.[17] Activation of these receptors stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[7] The V1b receptor can also mediate the release of arachidonic acid and stimulate mitogen-activated protein kinases (MAPK).[6][7]
V2 Receptor Signaling
The V2 receptor is coupled to the Gs family of G proteins.[8] Ligand binding activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[8][18][19] Elevated cAMP levels activate protein kinase A (PKA). In the kidney's principal cells, PKA phosphorylates aquaporin-2 (AQP2) water channels, promoting their translocation from intracellular vesicles to the apical membrane.[8] This increases water permeability and reabsorption from the urine.[1][8]
Experimental Protocols and Methodologies
The characterization of modified vasopressin peptides relies on a suite of established in vitro and in vivo assays. These protocols are essential for determining binding affinity, functional potency, and physiological effects.
Radioligand Binding Assay
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[20] These assays are used to determine the equilibrium dissociation constant (Kd) of the radioligand and the receptor density (Bmax) in saturation experiments, or the inhibitory constant (Ki) of unlabeled competitor compounds in competition assays.[20][21]
Detailed Methodology
-
Membrane Preparation: Tissues or cells expressing the target vasopressin receptor are homogenized and centrifuged to isolate a membrane fraction rich in receptors. Protein concentration is determined using a standard method like the Bradford assay.
-
Assay Incubation: In a 96-well plate format, a fixed amount of membrane preparation (e.g., 3-20 µg protein for cells) is incubated with a radiolabeled ligand (e.g., [³H]-AVP) and varying concentrations of the unlabeled modified peptide (competitor).[22]
-
Equilibrium: The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.[22]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine).[20][22] This traps the membranes with bound radioligand on the filter while unbound ligand passes through.
-
Washing: Filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.[22]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[22]
-
Data Analysis: Non-specific binding, determined in the presence of a high concentration of an unlabeled ligand, is subtracted from total binding to yield specific binding. The data are then analyzed using non-linear regression to calculate IC50 values, which are subsequently converted to Ki values using the Cheng-Prusoff equation.[20]
cAMP Accumulation Assay
This functional assay is specifically used to measure the activity of V2 receptor agonists and antagonists by quantifying the intracellular accumulation of the second messenger cAMP.[18][19]
Detailed Methodology
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured and transfected to express the human V2 receptor and a cAMP biosensor (e.g., GloSensor-22F).[18][23] The biosensor typically produces a luminescent or fluorescent signal in response to cAMP binding.
-
Cell Seeding: Transfected cells are seeded into 96-well plates and grown to an appropriate confluency.
-
Assay Procedure:
-
Cells are washed and incubated in a buffer.
-
The modified vasopressin peptide is added at various concentrations. For antagonist testing, the peptide is added prior to or along with a known V2 agonist like AVP or dDAVP.
-
The plate is incubated for a defined period (e.g., 20 minutes at 30°C) to allow for cAMP production.[24]
-
-
Signal Detection: The signal from the cAMP biosensor (e.g., luminescence) is measured using a plate reader.
-
Data Analysis: The signal intensity is proportional to the intracellular cAMP concentration. Dose-response curves are generated by plotting the signal against the logarithm of the peptide concentration. These curves are analyzed using non-linear regression to determine the EC50 (for agonists) or IC50 (for antagonists).
In Vivo Assays
In vivo studies are critical for evaluating the physiological effects of modified vasopressin peptides in a whole-organism context.
Antidiuretic Activity Assay
This assay measures the ability of a compound to reduce urine output.
-
Animal Model: Typically, rats are used. The animals are first hydrated with a water load to induce diuresis.[25]
-
Compound Administration: The test peptide is administered, often intravenously or subcutaneously.
-
Urine Collection: Animals are placed in metabolic cages, and urine is collected at timed intervals.
-
Measurement: Urine volume and osmolality are measured. An effective antidiuretic agent will decrease urine volume and increase its osmolality compared to vehicle-treated controls.[26]
Vasopressor Activity Assay
This assay quantifies the effect of a peptide on blood pressure.
-
Animal Model: Anesthetized rats are commonly used. A catheter is inserted into an artery (e.g., carotid artery) to continuously monitor blood pressure.[16]
-
Compound Administration: The modified peptide is administered intravenously.
-
Measurement: The change in mean arterial pressure (MAP) is recorded. A pressor agent will cause a dose-dependent increase in MAP. For antagonists, the peptide is administered prior to a challenge with AVP to assess its ability to block the AVP-induced pressor response.[15]
Conclusion
The modification of vasopressin peptides has yielded a diverse array of pharmacological tools and therapeutic agents. By altering the peptide backbone and side chains, researchers can fine-tune receptor selectivity, potency, and pharmacokinetic properties. A thorough understanding of the structure-activity relationships, coupled with robust characterization using the experimental protocols detailed herein, is essential for the continued development of novel vasopressin analogs for a range of clinical applications, from endocrine disorders to cardiovascular conditions and even oncology.[1][14][27]
References
- 1. mdpi.com [mdpi.com]
- 2. [Arg8]-Vasopressin (AVP) Peptide [anaspec.com]
- 3. Rethinking Vasopressin: New Insights into Vasopressin Signaling and Its Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The human V3 pituitary vasopressin receptor: ligand binding profile and density-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vasopressin analogue - Wikipedia [en.wikipedia.org]
- 10. CV Pharmacology | Vasopressin Analogs [cvpharmacology.com]
- 11. Exploring bioactive peptides from natural sources for oxytocin and vasopressin drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships of novel vasopressin antagonists containing C-terminal diaminoalkanes and (aminoalkyl)guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potent vasopressin antagonists modified at the carboxy-terminal tripeptide tail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Design, synthesis and structure-activity relationship of new arginine vasopressin analogues containing proline derivatives in position 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris - ProQuest [proquest.com]
- 18. researchgate.net [researchgate.net]
- 19. A cAMP-biosensor-based assay for measuring plasma arginine-vasopressin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. A cAMP-biosensor-based assay for measuring plasma arginine–vasopressin levels - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Measuring Oxytocin and Vasopressin: Bioassays, Immunoassays and Random Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Effects of the synthetic vasopressin analog desmopressin in a mouse model of colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Arginine Vasopressin (AVP) in Cell Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Arginine Vasopressin (AVP), also known as argipressin or antidiuretic hormone (ADH), is a nine-amino-acid neurohypophysial peptide hormone. It plays a crucial role in maintaining water homeostasis, regulating blood pressure, and influencing social and cognitive behaviors. AVP exerts its diverse physiological effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells, thereby initiating intracellular signaling cascades. This technical guide provides a detailed overview of the canonical AVP-mediated signaling pathways, supported by quantitative data, experimental methodologies, and pathway visualizations.
Note: The term "Mcp-tva-argipressin" does not correspond to a recognized molecule in the scientific literature. This guide will focus on the well-established roles of Arginine Vasopressin (AVP).
Arginine Vasopressin Receptors
AVP mediates its effects through three main receptor subtypes: V1a, V1b (also known as V3), and V2. These receptors are expressed in different tissues and couple to distinct G-proteins, leading to divergent downstream signaling pathways.
-
V1a Receptors (V1aR): Predominantly found on smooth muscle cells, platelets, hepatocytes, and in the brain. They are coupled to Gq/11 proteins.
-
V1b Receptors (V1bR or V3R): Primarily located in the anterior pituitary gland on corticotroph cells, and also found in the brain. They are also coupled to Gq/11 proteins.
-
V2 Receptors (V2R): Mainly expressed on the basolateral membrane of renal collecting duct principal cells. They are coupled to Gs proteins.
Quantitative Data: Receptor Binding and Functional Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of AVP for its human receptors. These values are indicative of the ligand-receptor interaction and the concentration required to elicit a functional response.
Table 1: Binding Affinities (Ki) of AVP for Human Vasopressin Receptors
| Receptor Subtype | Ligand | Ki (nM) | Reference |
| Human V1aR | Arginine Vasopressin | 0.5 - 2.0 | |
| Human V1bR | Arginine Vasopressin | 0.3 - 1.5 | |
| Human V2R | Arginine Vasopressin | 0.8 - 2.5 |
Note: Ki values can vary depending on the experimental conditions and cell system used.
Table 2: Functional Potencies (EC50) of AVP at Human Vasopressin Receptors
| Receptor Subtype | Signaling Pathway | EC50 (nM) | Reference |
| Human V1aR | IP3 Accumulation | 0.2 - 1.0 | |
| Human V1bR | Ca2+ Mobilization | 0.1 - 0.8 | |
| Human V2R | cAMP Accumulation | 0.5 - 2.0 |
Note: EC50 values represent the concentration of AVP required to produce 50% of the maximal response.
Signaling Pathways
V1a and V1b Receptor Signaling: The Gq/11 Pathway
Upon AVP binding, V1a and V1b receptors activate the Gq/11 family of G-proteins. This initiates a cascade leading to an increase in intracellular calcium.
-
Activation of Gq/11: Ligand binding induces a conformational change in the receptor, catalyzing the exchange of GDP for GTP on the Gαq subunit.
-
Phospholipase C (PLC) Activation: The activated Gαq-GTP subunit stimulates the membrane-bound enzyme Phospholipase C-beta (PLCβ).
-
PIP2 Hydrolysis: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), causing the release of stored Ca2+ into the cytosol.
-
DAG-Mediated PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).
-
Cellular Response: Activated PKC phosphorylates numerous target proteins, leading to cellular responses such as smooth muscle contraction, glycogenolysis, and hormone secretion.
The Discovery and Development of Vasopressin Receptor Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nonapeptide hormone arginine vasopressin (AVP) is a critical regulator of physiological homeostasis, exerting its effects through a family of G protein-coupled receptors (GPCRs). These receptors, classified as V1a, V1b (also known as V3), and V2, are distributed throughout the body and are involved in a myriad of functions, from maintaining water balance and blood pressure to modulating social behavior. The development of agonists that selectively target these receptors has been a significant endeavor in medicinal chemistry, leading to valuable therapeutic agents for a range of conditions. This technical guide provides an in-depth overview of the discovery and development of vasopressin receptor agonists, with a focus on their signaling pathways, structure-activity relationships, and the experimental methodologies used in their evaluation.
Vasopressin Receptor Subtypes and Signaling Pathways
The three main vasopressin receptor subtypes are distinguished by their tissue distribution, physiological roles, and signal transduction mechanisms.[1]
-
V1a Receptors: Primarily located on vascular smooth muscle cells, platelets, hepatocytes, and in the brain, V1a receptors mediate vasoconstriction, platelet aggregation, and glycogenolysis.[2]
-
V1b (V3) Receptors: Found predominantly in the anterior pituitary gland, these receptors are involved in the regulation of adrenocorticotropic hormone (ACTH) release.[2][3]
-
V2 Receptors: Mainly expressed in the principal cells of the renal collecting ducts, V2 receptors are responsible for the antidiuretic effect of vasopressin, promoting water reabsorption.[2][4]
Activation of V1a and V1b receptors triggers the Gq/11 protein cascade, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2]
In contrast, the V2 receptor is coupled to the Gs protein, which, upon activation, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[2][4] cAMP then activates protein kinase A (PKA), which ultimately leads to the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells, increasing water permeability.[4]
Development of Vasopressin Receptor Agonists
The quest for vasopressin receptor agonists has been driven by the need for compounds with improved selectivity, potency, and pharmacokinetic profiles compared to the endogenous ligand, AVP.
Peptide Agonists
The development of peptide-based agonists has a long history, with a focus on modifying the structure of AVP to enhance its therapeutic properties. A landmark achievement in this area was the synthesis of desmopressin (1-deamino-8-D-arginine vasopressin, dDAVP).[5] This synthetic analogue exhibits high selectivity for the V2 receptor, with potent antidiuretic effects and significantly reduced vasopressor activity.[6] The key modifications in desmopressin, deamination of the N-terminal cysteine and substitution of L-arginine with D-arginine at position 8, confer resistance to enzymatic degradation and enhance its V2 receptor selectivity.[7]
More recently, the development of selepressin , a selective V1a receptor agonist, has shown promise in the treatment of septic shock.[1][2] By selectively targeting the V1a receptor, selepressin aims to restore vascular tone without the V2-mediated effects of AVP.[1][8]
The synthesis of these peptide agonists is typically achieved through solid-phase peptide synthesis (SPPS).[9][10]
Non-Peptide Agonists
While peptide agonists have proven to be clinically valuable, their limitations, such as poor oral bioavailability, have spurred the search for small molecule, non-peptide agonists. This has been a more challenging endeavor, but progress has been made, particularly in the development of V2 receptor agonists. These efforts often involve high-throughput screening of large chemical libraries followed by medicinal chemistry optimization.
Quantitative Data on Vasopressin Receptor Agonists
The following tables summarize the binding affinities (Ki/Kd) and functional potencies (EC50) of selected vasopressin receptor agonists.
Table 1: Binding Affinities (Ki/Kd) of Vasopressin Receptor Agonists
| Compound | Receptor Subtype | Species | Ki (nM) | Kd (nM) | Reference(s) |
| Arginine Vasopressin (AVP) | V1a | Rat | 0.48 | [2] | |
| V2 | Rat | 3.04 | [2] | ||
| V1a | Human | 1.31 | [2] | ||
| Desmopressin (dDAVP) | V1b | Human | 5.84 | ||
| V2 | Human | 65.9 | 23 | [7] | |
| V1a | Rat | 250 | [11] | ||
| V2 | Rat | 0.3 | [11] | ||
| Selepressin | V1a | Human | 1 | [2] | |
| d[Leu4,Lys8]-VP | V1b | Rat | 0.16 | [2] | |
| V1b | Human | 0.52 | [2] | ||
| V1b | Mouse | 0.38 | [2] |
Table 2: Functional Potencies (EC50) of Vasopressin Receptor Agonists
| Compound | Receptor Subtype | Species | Assay Type | EC50 (nM) | Reference(s) |
| Arginine Vasopressin (AVP) | V2 | Rat | cAMP accumulation | 15 | [12] |
| Desmopressin (dDAVP) | V1b | 11.4 | |||
| V2 | 23.9 | ||||
| V2 | Human | 0.2 | [7] | ||
| Fedovapagon | V2 | 24 | [13] |
Experimental Protocols
The characterization of vasopressin receptor agonists relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the affinity of a ligand for its receptor.[14]
Objective: To measure the equilibrium dissociation constant (Kd) of a radiolabeled ligand and the inhibitory constant (Ki) of unlabeled competitor compounds.
Materials:
-
Cell membranes expressing the vasopressin receptor of interest (e.g., from transfected cell lines or native tissues).
-
Radiolabeled ligand (e.g., [3H]-Arginine Vasopressin).
-
Unlabeled test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
96-well filter plates.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[15]
-
Saturation Binding:
-
In a 96-well plate, add increasing concentrations of the radiolabeled ligand to wells containing a fixed amount of membrane protein.
-
For each concentration, prepare parallel wells containing an excess of a non-radiolabeled, high-affinity ligand to determine non-specific binding.
-
Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[15]
-
-
Competition Binding:
-
In a 96-well plate, add a fixed concentration of the radiolabeled ligand (typically at or below its Kd value) and increasing concentrations of the unlabeled test compound to wells containing a fixed amount of membrane protein.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus excess unlabeled ligand).
-
Incubate under the same conditions as the saturation binding assay.[16]
-
-
Assay Termination:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester.[15]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[17]
-
-
Data Analysis:
-
For saturation binding, plot specific binding (total binding - non-specific binding) against the radioligand concentration and fit the data to a one-site binding model to determine Kd and Bmax (receptor density).
-
For competition binding, plot the percentage of specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay (for V2 Receptor Agonists)
This functional assay measures the ability of an agonist to stimulate the production of cyclic AMP.[18]
Objective: To determine the potency (EC50) and efficacy (Emax) of V2 receptor agonists.
Materials:
-
Cells stably expressing the V2 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor).[19]
-
Test compounds (agonists).
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well microplates.
Procedure:
-
Cell Culture and Plating: Culture the V2 receptor-expressing cells to an appropriate confluency and seed them into 384-well plates. Allow the cells to adhere overnight.
-
Assay Preparation:
-
Remove the culture medium and wash the cells with stimulation buffer.
-
Add stimulation buffer to the cells and pre-incubate for 30 minutes at 37°C.[19]
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and forskolin in stimulation buffer.
-
Add the compounds to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.[19]
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Add the detection reagents to the cell lysates.
-
Incubate to allow for the detection reaction to occur.
-
-
Measurement: Read the plate using a plate reader compatible with the chosen detection technology (e.g., fluorescence, luminescence, or absorbance).
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw data to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
Intracellular Calcium Mobilization Assay (for V1a/V1b Receptor Agonists)
This functional assay measures the increase in intracellular calcium concentration following receptor activation.[20]
Objective: To determine the potency (EC50) and efficacy (Emax) of V1a and V1b receptor agonists.
Materials:
-
Cells stably expressing the V1a or V1b receptor (e.g., CHO cells).
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds (agonists).
-
A reference agonist (e.g., AVP).
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescent plate reader with an injection system.
Procedure:
-
Cell Culture and Plating: Seed the V1 receptor-expressing cells into the microplates and allow them to grow to confluence.
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Load the cells with the calcium-sensitive dye by incubating them with a solution of the dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C.
-
Wash the cells to remove excess dye.
-
-
Measurement:
-
Place the plate in the fluorescent plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Measure the baseline fluorescence.
-
Inject the test compounds at various concentrations into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Subtract the baseline fluorescence from the peak fluorescence to obtain the net calcium response.
-
Plot the net calcium response against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
Drug Discovery and Development Workflow
The discovery of novel vasopressin receptor agonists typically follows a structured workflow.
-
Target Identification and Validation: This initial phase involves confirming the role of a specific vasopressin receptor subtype in a particular disease pathophysiology.
-
Assay Development and High-Throughput Screening (HTS): Robust and sensitive assays, such as those described above, are developed and automated to screen large libraries of chemical compounds for their ability to activate the target receptor.[21]
-
Hit Identification: Compounds that show activity in the HTS are identified as "hits."
-
Hit-to-Lead Optimization: Hits are chemically modified to improve their potency, selectivity, and drug-like properties, leading to the identification of "lead" compounds. This phase heavily relies on structure-activity relationship (SAR) studies.
-
Lead Optimization: Further chemical refinement of lead compounds is performed to enhance their overall profile, including efficacy, safety, and pharmacokinetics.
-
Preclinical Development: The most promising candidate compounds undergo extensive in vivo testing in animal models to evaluate their efficacy, pharmacokinetics, pharmacodynamics, and safety.
-
Clinical Trials: If a compound demonstrates a favorable preclinical profile, it may advance to clinical trials in humans to assess its safety and efficacy for the intended therapeutic indication.
Conclusion
The discovery and development of vasopressin receptor agonists is a dynamic field that has yielded important therapeutic agents. A thorough understanding of the distinct signaling pathways of the V1a, V1b, and V2 receptors is fundamental to the rational design of selective agonists. The application of detailed experimental protocols for receptor binding and functional assays is crucial for the accurate characterization of these compounds. Future research will likely focus on the development of agonists with even greater selectivity and improved pharmacokinetic properties, as well as the exploration of novel therapeutic applications for these targeted molecules.
References
- 1. Selective V1a agonist, Selepressin: a promising alternative for treatment of septic shock? - ESICM [esicm.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. innoprot.com [innoprot.com]
- 4. GPCR Drug Design - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 5. Desmopressin | TargetMol [targetmol.com]
- 6. litfl.com [litfl.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. A Selective V(1A) Receptor Agonist, Selepressin, Is Superior to Arginine Vasopressin and to Norepinephrine in Ovine Septic Shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN109748950B - Method for solid-phase synthesis of vasopressin receptor peptide agonist SELEPRESSIN - Google Patents [patents.google.com]
- 10. Solid-phase synthesis with attachment of peptide to resin through an amino acid side chain: (8-lysine)-vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. V1a- and V2-type vasopressin receptors mediate vasopressin-induced Ca2+ responses in isolated rat supraoptic neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bindingdb.org [bindingdb.org]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 18. innoprot.com [innoprot.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 21. An Overview on GPCRs and Drug Discovery: Structure-Based Drug Design and Structural Biology on GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Argipressin (Vasopressin) Binding Affinity for V1a and V2 Receptors
Disclaimer: Information regarding a specific molecule designated "Mcp-tva-argipressin" is not available in the public domain. This guide therefore provides a comprehensive overview of the binding characteristics of the endogenous ligand, Arginine Vasopressin (AVP), and its well-characterized synthetic analogs at the V1a and V2 vasopressin receptors. This information serves as a foundational reference for researchers and drug development professionals in the field.
This technical guide offers a detailed exploration of the binding affinities, experimental methodologies for their determination, and the associated signaling pathways of argipressin and its analogs with respect to the V1a and V2 receptors.
Quantitative Binding Affinity Data
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). A lower value indicates a higher binding affinity. The following tables summarize the binding affinities of Arginine Vasopressin (AVP) and several key synthetic analogs for the human V1a and V2 receptors.
Table 1: Binding Affinities (Ki in nM) of Arginine Vasopressin and Analogs at Human V1a and V2 Receptors
| Compound | V1a Receptor (Ki, nM) | V2 Receptor (Ki, nM) | Primary Effect |
| Arginine Vasopressin (AVP) | 1.8 ± 0.4[1] | ~0.85[2] | Non-selective Agonist |
| Terlipressin | ~1100[2] | ~6900[2] | V1a-selective Agonist (Prodrug) |
| Desmopressin | 62.4[3] | 65.9[4] | V2-selective Agonist |
| Oxytocin | 129 ± 22[1] | - | Weak Agonist |
| Relcovaptan (SR-49059) | 1.3 ± 0.2[1] | - | V1a-selective Antagonist |
Note: Ki values can vary between studies depending on the specific assay conditions and cell types used.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for vasopressin receptors is most commonly achieved through radioligand binding assays.[5][6] A competitive binding assay is typically used to determine the Ki of an unlabeled compound (like AVP or its analogs) by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective:
To determine the binding affinity (Ki) of a test compound for the V1a or V2 vasopressin receptor.
Materials:
-
Receptor Source: Cell membrane preparations from cell lines stably expressing the human V1a or V2 receptor (e.g., CHO or HEK293 cells).[2]
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]Arginine Vasopressin).
-
Test Compound: The unlabeled ligand for which the Ki is to be determined (e.g., AVP, desmopressin).
-
Non-specific Binding Control: A high concentration of an unlabeled ligand to determine non-specific binding.
-
Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).[2]
-
Filtration System: Glass fiber filters and a vacuum filtration manifold.
-
Scintillation Counter: For quantifying radioactivity.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, set up the assay in triplicate for each concentration of the test compound.
-
To each well, add a fixed amount of the membrane preparation.
-
Add increasing concentrations of the unlabeled test compound.
-
Add a fixed concentration of the radioligand (typically at or below its Kd value).
-
For the determination of non-specific binding, add a saturating concentration of an unlabeled reference compound.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[2]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold. This traps the membranes with the bound radioligand on the filter.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of the competitor).
-
Plot the specific binding as a function of the log concentration of the test compound. This will generate a sigmoidal competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The V1a and V2 receptors are both G-protein coupled receptors (GPCRs) but are coupled to different G-proteins and thus initiate distinct intracellular signaling cascades.
-
V1a Receptor Signaling (Gq Pathway): The V1a receptor couples to Gq protein.[1] Activation of the V1a receptor leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC). This pathway is primarily associated with vasoconstriction and cell growth.[1]
Caption: V1a Receptor Gq Signaling Pathway.
-
V2 Receptor Signaling (Gs Pathway): The V2 receptor couples to Gs protein.[8] Activation of the V2 receptor stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets. In the kidney, this pathway leads to the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells, increasing water reabsorption.[8]
Caption: V2 Receptor Gs Signaling Pathway.
Experimental Workflow
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Caption: Competitive Radioligand Binding Assay Workflow.
References
- 1. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 2. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AVPR2 arginine vasopressin receptor 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Vasopressin receptor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physiological Effects of Selective Vasopressin Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological effects of selective vasopressin analogues, with a focus on their interactions with the V1a, V1b, and V2 receptors. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex signaling pathways and workflows to support ongoing research and development in this field.
Introduction to Vasopressin and its Receptors
Arginine vasopressin (AVP) is a critical neurohypophysial hormone involved in a wide array of physiological processes, including water reabsorption, cardiovascular homeostasis, and the regulation of hormone secretion.[1] Its actions are mediated through at least three distinct G protein-coupled receptor subtypes: V1a, V1b, and V2, each with a unique tissue distribution and signaling mechanism.[2][3] The development of selective analogues for these receptors has been instrumental in elucidating their specific physiological roles and offers therapeutic potential for a variety of clinical conditions.[4]
Quantitative Data on Selective Vasopressin Analogues
The following tables summarize the binding affinities and functional potencies of various selective vasopressin analogues at the V1a, V1b, and V2 receptors.
Table 1: Receptor Binding Affinities (Ki) of Selective Vasopressin Analogues
| Compound | V1a Receptor Ki (nM) | V2 Receptor Ki (nM) | V1b Receptor Ki (nM) | Species | Reference |
| Arginine Vasopressin (AVP) | ~1.4 | Equal affinity to V1a | - | Human | [5][6] |
| Terlipressin | Lower than LVP | Lower than LVP | Agonist | Human | [7] |
| Lysine Vasopressin (LVP) | Higher than AVP | Higher than AVP | - | Human | [7] |
| Selepressin (FE 202158) | Selective Agonist | - | - | Human | [5] |
| Balovaptan (RG7314) | 1 (antagonist) | - | 39 (antagonist) | Human | [5] |
| SR 49059 | 1.4 (antagonist) | - | - | - | [5] |
| Tolvaptan (OPC-41061) | - | 3 (IC50, antagonist) | - | Human | [8] |
| Lixivaptan (VPA-985) | - | 1.2 (IC50, antagonist) | - | Human | [8] |
| Mozavaptan (OPC-31260) | 1200 (IC50) | 14 (IC50, antagonist) | - | Human | [8] |
| d[Cha4]AVP | - | - | High affinity agonist | Human | [9] |
| d[Leu4]AVP | - | - | High affinity agonist | Human | [9] |
| d[Leu4,Lys8]VP | Negligible vasopressor | Low antidiuretic | Selective agonist | Rat | [10] |
Table 2: In Vivo Physiological Effects of Selective Vasopressin Analogues
| Analogue | Receptor Selectivity | Dose | Physiological Effect | Animal Model | Reference |
| Selepressin | V1a Agonist | 1-300 ng·kg⁻¹·min⁻¹ | Increase in mean blood pressure (+13% to 18%); Decrease in aortic blood flow (-40% to 45%) | Dog | |
| Arginine Vasopressin | Non-selective | 0.3-100 ng·kg⁻¹·min⁻¹ | Increase in mean blood pressure (+13% to 18%); Decrease in aortic blood flow (-40% to 45%) | Dog | |
| OPC-21268 | V1a Antagonist | Not specified | Slight increase in urine output; Reduction in plasma urea; No effect on blood pressure | Mouse (ADPKD model) | [2] |
| d[Leu4, Lys8] VP | V1b Agonist | Not specified | Dose-dependent increase in intracellular calcium; Potentiates cAMP response to V2R stimulation | Rat | [2] |
| SSR149415 | V1b Antagonist | Not specified | Reduces vasopressin-induced increase in intracellular calcium and cAMP | Rat | [2] |
| Terlipressin | V1 Agonist | Not specified | Reduces portal pressure | Human | [1] |
| Desmopressin (dDAVP) | V2 Agonist | Not specified | Potent antidiuretic effects | Human | [4] |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of selective vasopressin analogues.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a compound for a specific vasopressin receptor subtype.
Materials:
-
Cell membrane preparations expressing the human V1a, V1b, or V2 receptor.
-
Radioligand (e.g., [³H]AVP).
-
Test compounds (selective vasopressin analogues).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[11]
-
Wash buffer (ice-cold).
-
Glass fiber filters (e.g., GF/C, presoaked in 0.3% polyethyleneimine).[11]
-
Scintillation cocktail.
-
96-well plates.
-
Filter-Mate™ Harvester or equivalent.
-
Scintillation counter.
Procedure:
-
Preparation: Thaw the membrane preparation and resuspend in binding buffer.[11]
-
Incubation: In a 96-well plate, add in the following order:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[11]
-
Filtration: Terminate the incubation by vacuum filtration through the glass fiber filters using a cell harvester.[11]
-
Wash the filters four times with ice-cold wash buffer.[11]
-
Drying and Counting: Dry the filters for 30 minutes at 50°C.[11] Place the dried filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Determine non-specific binding from wells containing an excess of unlabeled ligand. Calculate specific binding by subtracting non-specific binding from total binding.[12] Use non-linear regression analysis to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.[11]
In Vitro Functional Assay for ACTH Release (V1b Receptor)
This assay measures the ability of a V1b receptor analogue to stimulate or inhibit ACTH release from primary pituitary cells.
Materials:
-
Primary pituitary cell cultures from rats.
-
Test compounds (selective V1b agonists or antagonists).
-
Arginine Vasopressin (AVP).
-
Corticotropin-releasing hormone (CRH).
-
Incubation medium.
-
ACTH immunoradiometric assay kit.
Procedure:
-
Cell Culture: Prepare primary cultures of anterior pituitary cells from rats.
-
Stimulation:
-
For agonist testing, add the test compound at various concentrations to the cell culture and incubate.
-
For antagonist testing, pre-incubate the cells with the test compound before adding a known concentration of AVP.
-
-
Incubation: Incubate the cells for a defined period (e.g., 2-4 hours).
-
Sample Collection: Collect the incubation medium.
-
ACTH Measurement: Measure the concentration of ACTH in the medium using an immunoradiometric assay.[13]
-
Data Analysis: For agonists, plot the ACTH concentration against the compound concentration to determine the EC50. For antagonists, determine the extent of inhibition of AVP-stimulated ACTH release. Compare the response to a positive control, such as CRH.[13]
In Vivo Hemodynamic Assessment in Anesthetized Animals
This protocol is used to evaluate the effects of vasopressin analogues on cardiovascular parameters such as blood pressure and heart rate.
Materials:
-
Anesthetized and ventilated laboratory animals (e.g., dogs, rats).
-
Test compounds (selective vasopressin analogues).
-
Catheters for drug infusion and blood pressure measurement.
-
Blood flow probes.
-
Data acquisition system.
Procedure:
-
Animal Preparation: Anesthetize the animal and maintain ventilation. Surgically implant catheters in an artery (for blood pressure measurement) and a vein (for drug infusion). Place blood flow probes around major arteries (e.g., aorta, coronary artery) as required.
-
Baseline Measurement: Record baseline hemodynamic parameters (blood pressure, heart rate, blood flow) for a stabilization period.
-
Drug Administration: Infuse the test compound intravenously, often in a dose-escalating manner.
-
Data Recording: Continuously record all hemodynamic parameters throughout the infusion period.
-
Data Analysis: Calculate the percentage change from baseline for each parameter at each dose of the test compound. Compare the effects to a control infusion (e.g., saline) or a reference compound (e.g., AVP).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of the vasopressin receptors and a typical experimental workflow.
Caption: V1a receptor signaling pathway leading to vasoconstriction and glycogenolysis.
Caption: V1b receptor signaling pathway culminating in ACTH release.
Caption: V2 receptor signaling cascade leading to water reabsorption in the kidney.
Caption: A typical experimental workflow for the development and evaluation of novel selective vasopressin analogues.
Conclusion
The selective modulation of vasopressin receptors presents a promising avenue for the development of novel therapeutics. A thorough understanding of the physiological effects of selective analogues, underpinned by robust quantitative data and detailed experimental protocols, is essential for advancing this field. This guide provides a foundational resource for researchers dedicated to exploring the complexities of the vasopressin system.
References
- 1. Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Vasopressin and Vasopressin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Control of Stress-Induced ACTH Secretion by Vasopressin and CRH: Additional Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 | Semantic Scholar [semanticscholar.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Design and synthesis of the first selective agonists for the rat vasopressin V(1b) receptor: based on modifications of deamino-[Cys1]arginine vasopressin at positions 4 and 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity under both stress and resting conditions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Argipressin and its Analogs as Potential Therapeutic Agents
Disclaimer: The specific compound "Mcp-tva-argipressin" is not documented in publicly available scientific literature. This guide provides a comprehensive overview of argipressin (arginine vasopressin) and its analogs, which represents the core of the requested topic and is intended to be a valuable resource for researchers, scientists, and drug development professionals in this field.
Argipressin, the primary mammalian antidiuretic hormone, is a nonapeptide with critical roles in regulating plasma osmolality, blood pressure, and fluid homeostasis.[1][2][3] Its diverse physiological effects, mediated through various receptor subtypes, have made it and its synthetic analogs valuable therapeutic agents and subjects of ongoing research for new clinical applications.[1][4] This technical guide delves into the core pharmacology, experimental data, and signaling pathways of argipressin and its derivatives.
Mechanism of Action
Argipressin exerts its effects by binding to specific G-protein coupled receptors (GPCRs) known as vasopressin receptors (V-receptors).[5][6] The primary receptor subtypes are V1a, V1b, and V2, each linked to distinct signaling cascades and physiological outcomes.[7][8]
-
V1a Receptors (V1R): Primarily located on vascular smooth muscle cells, V1a receptors mediate vasoconstriction.[7][8] Upon argipressin binding, the receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction and an increase in systemic vascular resistance and blood pressure.[5]
-
V1b Receptors (V3R): Found predominantly in the anterior pituitary gland, V1b receptors are involved in the regulation of adrenocorticotropic hormone (ACTH) secretion. Their signaling pathway is similar to that of V1a receptors.
-
V2 Receptors (V2R): Located on the basolateral membrane of the renal collecting duct epithelial cells, V2 receptors are responsible for the antidiuretic effects of argipressin.[2][7][8] Binding of argipressin to V2 receptors activates the Gs protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which promotes the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the cells.[2] This increases water reabsorption from the filtrate back into the circulation.[2]
Signaling Pathway of Vasopressin Receptors
Caption: Signaling pathways for V1a and V2 vasopressin receptors.
Therapeutic Applications and Quantitative Data
The primary therapeutic uses of argipressin and its analogs stem from its vasopressor and antidiuretic properties.
| Indication | Drug | Mechanism of Action | Typical Dosage | Pharmacokinetic Parameters |
| Vasodilatory Shock (e.g., Sepsis) | Argipressin | V1a receptor agonist, increases systemic vascular resistance.[5][7] | Continuous IV infusion: 0.01-0.03 I.U./minute.[5] | Half-life: 10-20 minutes.[7][8] Onset: 1-2 minutes.[7][8] |
| Diabetes Insipidus (Central) | Argipressin | V2 receptor agonist, increases water reabsorption in kidneys.[9][10] | 5 to 20 units (0.25-1ml) by subcutaneous or intramuscular injection every four hours.[10][11] | Duration: Up to 20 minutes.[7][8] |
| Diabetes Insipidus (Central) | Desmopressin (dDAVP) | Selective V2 receptor agonist with minimal V1a effects.[4] | Varies by formulation (oral, nasal, injectable). | Half-life: Longer than AVP due to modifications. |
| Bleeding Esophageal Varices | Argipressin | V1a-mediated splanchnic vasoconstriction reduces portal pressure.[10] | 20 units diluted in 100ml 5% dextrose, infused IV over 15 minutes.[10][11] | N/A (local effect is primary) |
| Traumatic Hemorrhagic Shock | Argipressin (low-dose) | Supplementation for AVP deficiency, may reduce blood product need.[12] | Bolus of 4 IU followed by an infusion of 0.04 IU/min. | N/A (study protocol) |
Development of Novel Analogs
The therapeutic limitations of native argipressin, such as its short half-life and lack of receptor selectivity, have driven the development of synthetic analogs.[1] Modifications often involve changing amino acids in the peptide sequence or altering the chemical structure.[1]
A notable example is Desmopressin (dDAVP), where the N-terminal cysteine is deaminated and the L-arginine at position 8 is replaced with D-arginine. These changes increase its selectivity for the V2 receptor and prolong its half-life.[4] More recent research has focused on developing analogs like [V4Q5]dDAVP, which shows enhanced cytostatic, antimetastatic, and angiostatic effects in preclinical cancer models, acting as a selective AVPR2 agonist.[4]
Workflow for Argipressin Analog Development
Caption: Generalized workflow for the development of novel vasopressin analogs.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel argipressin analogs. Below are summaries of key experimental protocols.
A. Receptor Binding Assay
-
Objective: To determine the binding affinity (e.g., Kd) of a test compound for specific vasopressin receptor subtypes (V1a, V2).
-
Methodology:
-
Membrane Preparation: Culture cells expressing the receptor of interest (e.g., A7r5 rat aortic smooth muscle cells for V1a).[6] Homogenize cells and isolate the cell membrane fraction through centrifugation.
-
Competitive Binding: Incubate the prepared membranes with a constant concentration of a radiolabeled ligand (e.g., [3H]-Arginine Vasopressin) and varying concentrations of the unlabeled test compound.
-
Separation: Separate bound from free radioligand using rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 (concentration of test compound that inhibits 50% of specific binding) and derive the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
B. In Vitro Calcium Mobilization Assay
-
Objective: To measure the functional activity of a compound at the V1a receptor by quantifying intracellular calcium release.[6]
-
Methodology:
-
Cell Culture: Plate cells expressing the V1a receptor (e.g., A7r5 cells) in a multi-well plate.[6]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulation: Add varying concentrations of the test compound to the wells.
-
Measurement: Use a fluorescence plate reader to measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Plot the peak fluorescence change against the log concentration of the test compound to generate a dose-response curve and calculate the EC50 (concentration that elicits 50% of the maximal response).
-
C. Randomized Clinical Trial for Hemorrhagic Shock
-
Objective: To determine if low-dose argipressin supplementation reduces the need for blood products in trauma patients with hemorrhagic shock.[12]
-
Protocol Summary (based on NCT01542378):
-
Patient Population: Adult trauma patients (18-65 years) who received at least 6 units of any blood product within 12 hours of injury.[12]
-
Exclusion Criteria: Included prehospital CPR, traumatic brain injury requiring neurosurgical intervention, and pre-enrollment AVP administration.[12]
-
Intervention: Patients were randomized to receive either argipressin (a 4-unit IV bolus followed by an infusion from 0.04 units/min) or a placebo (normal saline).
-
Primary Outcome: Total volume of blood products transfused within 48 hours of randomization.[12]
-
Monitoring: Continuous monitoring of hemodynamic parameters, blood product usage, and adverse events.
-
Conclusion
Argipressin and its analogs are a vital class of therapeutic agents with well-established roles in managing conditions like vasodilatory shock and diabetes insipidus. The ongoing development of novel, receptor-selective analogs with improved pharmacokinetic profiles promises to expand their therapeutic potential into new areas, including oncology. A thorough understanding of their complex pharmacology, signaling pathways, and the rigorous experimental protocols required for their evaluation is essential for any researcher or drug development professional working in this promising field.
References
- 1. mdpi.com [mdpi.com]
- 2. Vasopressin - Wikipedia [en.wikipedia.org]
- 3. Argipressin | C46H65N15O12S2 | CID 644077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development and therapeutic potential of vasopressin synthetic analog [V4Q5]dDAVP as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. amomed.com [amomed.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. safercare.vic.gov.au [safercare.vic.gov.au]
- 8. Vasopressin (Argipressin) | Safer Care Victoria [safercare.vic.gov.au]
- 9. anmfonline.org [anmfonline.org]
- 10. medicines.org.uk [medicines.org.uk]
- 11. medicines.org.uk [medicines.org.uk]
- 12. Effect of Low-Dose Supplementation of Arginine Vasopressin on Need for Blood Product Transfusions in Patients With Trauma and Hemorrhagic Shock: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Argipressin (Arginine Vasopressin)
A Note on Nomenclature: The term "Mcp-tva-argipressin" did not yield specific results in scientific literature. It is presumed that the intended subject of inquiry is Argipressin , also known as Arginine Vasopressin (AVP), a well-documented endogenous hormone.[1] The following application notes and protocols are based on the established scientific understanding of Argipressin.
Introduction
Argipressin is a nonapeptide hormone synthesized in the hypothalamus and released from the posterior pituitary gland.[1] It plays crucial roles in regulating water balance, blood pressure, and various social behaviors.[1][2] Its physiological effects are mediated through three main G protein-coupled receptor (GPCR) subtypes: V1a, V1b, and V2.[2][3] Understanding the precise in vivo administration of Argipressin is critical for researchers and clinicians studying its therapeutic potential in conditions such as vasodilatory shock, diabetes insipidus, and cardiovascular diseases.[4][5][6]
Mechanism of Action
Argipressin exerts its effects by binding to its specific receptors on target cells, initiating distinct intracellular signaling cascades:
-
V1a Receptors (V1aR): Predominantly found on vascular smooth muscle cells, V1aR activation leads to vasoconstriction.[2][5] This is achieved through the Gq protein pathway, which activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately increases intracellular calcium levels, causing smooth muscle contraction.[7]
-
V1b Receptors (V1bR): Primarily expressed in the anterior pituitary gland, V1bR activation regulates the release of adrenocorticotropic hormone (ACTH).[2]
-
V2 Receptors (V2R): Located mainly in the collecting ducts of the kidneys, V2R activation is crucial for water reabsorption.[2][8] This is mediated by the Gs protein pathway, which stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[7][8] This signaling cascade results in the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells, increasing water permeability.[1]
Signaling Pathway Diagrams
Caption: V1a Receptor Signaling Pathway.
Caption: V2 Receptor Signaling Pathway.
Experimental Protocols for In Vivo Administration
The following protocols are generalized and should be adapted based on the specific animal model, research question, and institutional guidelines.
Materials
-
Argipressin (lyophilized powder)
-
Sterile saline (0.9% NaCl) or appropriate vehicle
-
Syringes and needles for administration
-
Infusion pump (for continuous infusion)
-
Catheters (for intravenous administration)
-
Animal model (e.g., rat, mouse)
-
Anesthetic agent (if applicable)
-
Monitoring equipment (e.g., blood pressure transducer, heart rate monitor)
Experimental Workflow Diagram
Caption: General Experimental Workflow.
Protocol 1: Continuous Intravenous Infusion for Hypotension Models
This protocol is relevant for studies investigating the vasopressor effects of Argipressin in models of septic or vasodilatory shock.
-
Animal Preparation: Anesthetize the animal according to approved institutional protocols. Surgically implant catheters in the femoral artery (for blood pressure monitoring) and femoral vein (for drug infusion).
-
Argipressin Solution Preparation: Reconstitute lyophilized Argipressin in sterile saline to a known stock concentration. Further dilute the stock solution to the desired final concentration for infusion.
-
Administration:
-
Administer Argipressin via continuous intravenous infusion using a syringe pump.[9]
-
The starting dose can vary, but a common clinical starting point is 0.01 I.U. per minute, which can be scaled down for animal models based on weight.[9] For research in canines, doses might range from 10-50 milliunit/kg/hour.[6]
-
The dose can be titrated up every 15-20 minutes based on the hemodynamic response (e.g., mean arterial pressure).[9]
-
-
Monitoring:
-
Continuously monitor hemodynamic parameters, including mean arterial pressure (MAP), heart rate, and cardiac output.[9][10]
-
Monitor organ perfusion and function, paying attention to urine output and signs of ischemia.[10]
-
Collect blood samples at baseline and throughout the infusion to measure relevant biomarkers.
-
Protocol 2: Subcutaneous or Intraperitoneal Bolus for Antidiuretic Studies
This protocol is suitable for investigating the antidiuretic effects of Argipressin in models of diabetes insipidus.
-
Animal Preparation: House animals in metabolic cages to allow for accurate urine collection and measurement. Provide free access to water.
-
Baseline Measurement: Measure baseline water intake, urine output, and urine osmolality for a 24-hour period before administration.
-
Argipressin Solution Preparation: Prepare the Argipressin solution in sterile saline at the desired concentration for bolus injection.
-
Administration:
-
Administer Argipressin via subcutaneous (SC) or intraperitoneal (IP) injection.
-
Dosing will be experiment-dependent. For diabetes insipidus models, starting doses may be in the range of 0.5 to 1 milliunit/kg/hour, which would need to be calculated as a bolus equivalent based on the hormone's half-life (10-20 minutes).[5][6]
-
-
Monitoring and Data Collection:
Quantitative Data Summary
The following tables summarize typical dosage ranges for Argipressin based on clinical and preclinical data. These should be used as a reference and adapted for specific experimental designs.
| Indication | Administration Route | Dosage Range (Human Clinical Reference) | Key Monitoring Parameters | Citations |
| Catecholamine-Refractory Hypotension | Continuous IV Infusion | 0.01 - 0.03 I.U./minute | Blood Pressure, Heart Rate, Organ Perfusion | [9] |
| Diabetes Insipidus (Canine Model) | Continuous IV Infusion | 0.5 - 2 milliunit/kg/hour | Urine Output, Plasma Sodium, Fluid Balance | [6] |
| Hypotension (Canine Model) | Continuous IV Infusion | 10 - 50 milliunit/kg/hour | Blood Pressure, ECG, Peripheral Perfusion | [6] |
| Pharmacokinetic Parameter | Value | Citations |
| Onset of Action | 1–2 minutes | [5] |
| Duration of Action | Up to 20 minutes | [5] |
| Half-life | 10–20 minutes | [5][10] |
Important Considerations and Precautions
-
Hypovolemia: Ensure adequate fluid resuscitation before initiating Argipressin therapy for hypotension, as it is not a substitute for volume replacement.[5]
-
Ischemia: High doses of Argipressin can cause significant vasoconstriction, leading to myocardial, mesenteric, or peripheral ischemia.[9][10] Careful monitoring for signs of reduced perfusion is essential.
-
Hyponatremia: Due to its antidiuretic effects, Argipressin can cause water retention and subsequent hyponatremia.[10] Monitor fluid balance and serum electrolytes regularly.[6]
-
Extravasation: If administered intravenously, monitor the infusion site closely for signs of extravasation, which can lead to local tissue necrosis.[6]
-
Drug Interactions: The effects of Argipressin can be potentiated or reduced by other drugs. For example, catecholamines may have a synergistic effect on blood pressure, while certain diuretics may alter the antidiuretic response.[9]
References
- 1. Vasopressin - Wikipedia [en.wikipedia.org]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. Structures of the arginine-vasopressin and oxytocin receptor signaling complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arginine vasopressin receptor signaling and functional outcomes in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. safercare.vic.gov.au [safercare.vic.gov.au]
- 6. anmfonline.org [anmfonline.org]
- 7. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vasopressin receptor 2 - Wikipedia [en.wikipedia.org]
- 9. amomed.com [amomed.com]
- 10. Vasopressin (Argipressin) | Safer Care Victoria [safercare.vic.gov.au]
Application Notes and Protocols for Argipressin (Arginine Vasopressin) in Rodent Studies
A Note on "Mcp-tva-argipressin": The term "this compound" does not correspond to a standard nomenclature for a known compound in publicly available scientific literature. It is presumed to be a specific analog, a proprietary name, or a misnomer for Arginine Vasopressin (AVP), also known as Argipressin. The following application notes and protocols are based on the extensive research available for Arginine Vasopressin.
Introduction
Arginine vasopressin (AVP) is a nonapeptide hormone primarily known for its antidiuretic and vasopressor effects. In neuroscience and physiological research, AVP is a critical tool for studying a wide range of biological processes, including blood pressure regulation, social behavior, memory, and kidney function. Its effects are mediated through its interaction with at least three G-protein coupled receptors: V1a, V1b, and V2. This document provides detailed application notes and protocols for the use of Argipressin in rodent studies.
Data Presentation: Argipressin Dosage for Rodent Studies
The appropriate dosage of Argipressin can vary significantly depending on the research question, the rodent species and strain, the route of administration, and the desired physiological effect. The following tables summarize dosages reported in the scientific literature.
Table 1: Argipressin Dosage in Rat Studies
| Application | Strain | Route of Administration | Dosage | Reference |
| Blood Pressure Regulation | Sprague-Dawley | Intravenous (IV) Bolus | 40 ng/kg | [1] |
| Blood Pressure Regulation | Brattleboro | Continuous IV Infusion | 2000 pg/100g/min | [2] |
| Blood Pressure Regulation | Sprague-Dawley | Intracerebroventricular (ICV) | 25-5000 pmol | [3] |
| Preeclampsia Model | Sprague-Dawley | Continuous Subcutaneous (SC) Infusion | 150 ng/h | [4] |
| Behavioral Studies | Unspecified | Subcutaneous (SC) Injection | 1.0 or 5.0 µg/kg | [5] |
| Gut Mucosal Microcirculation in Sepsis | Sprague-Dawley | Continuous IV Infusion | Titrated to increase Mean Arterial Pressure by 20-40 mmHg | [6] |
| Intracranial Pressure Regulation | Sprague-Dawley | Intracerebroventricular (ICV) | 0.125 µg or 0.5 µg | [7] |
Table 2: Argipressin (or V2 Receptor Agonist) Dosage in Mouse Studies
| Application | Strain | Route of Administration | Dosage | Reference |
| Polycystic Kidney Disease (V2R Antagonist Study) | Pkd1-deletion mice | In-feed (as % of chow) | 0.1% (fixed dose) to 0.8% (titrated dose) | [8] |
| Urinary Concentration (V2R Agonist) | Bradykinin B2 Receptor Knockout | Subcutaneous (SC) Injection | 1 µg/kg (of DDAVP, a V2 agonist) | [9] |
| Preeclampsia Model | Unspecified | Continuous Subcutaneous (SC) Infusion | 24 ng/h | [10] |
Signaling Pathways
Argipressin exerts its effects by binding to specific receptors on the cell surface. The primary signaling pathways for the V1a and V2 receptors are depicted below.
Caption: V1a Receptor Signaling Pathway.
Caption: V2 Receptor Signaling Pathway.
Experimental Protocols
Preparation of Argipressin for Injection
Argipressin is typically supplied as a lyophilized powder or in a concentrated solution. It is crucial to handle the peptide under sterile conditions to prevent degradation and contamination.
-
Reconstitution: Reconstitute lyophilized Argipressin with sterile, pyrogen-free saline (0.9% sodium chloride) or sterile water. Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking, which can cause the peptide to denature.
-
Dilution: For infusion or injection, further dilute the reconstituted Argipressin to the final desired concentration using sterile saline or 5% dextrose solution.[11] The choice of vehicle may depend on the specific experimental requirements.
-
Storage: Store the stock solution at 2-8°C. For long-term storage, it is advisable to aliquot the reconstituted solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Infusion solutions are typically stable for 18-24 hours at room temperature or refrigerated.[12]
Protocol for Continuous Subcutaneous Infusion in Rats using Osmotic Minipumps
This method is ideal for studies requiring long-term, continuous administration of Argipressin, such as in the induction of preeclampsia models.[4][10]
Caption: Workflow for Subcutaneous Osmotic Minipump Implantation.
Detailed Steps:
-
Pump Preparation: Following the manufacturer's instructions, fill the osmotic minipump with the sterile Argipressin solution of the desired concentration. This must be done in a sterile environment. Prime the pump by incubating it in sterile saline at 37°C for the recommended duration to ensure immediate delivery upon implantation.
-
Animal Preparation: Anesthetize the rat using an approved anesthetic agent (e.g., isoflurane). Shave the fur from the dorsal midscapular region. Cleanse the surgical site with an antiseptic solution (e.g., betadine followed by 70% ethanol).
-
Implantation: Make a small incision in the skin at the prepared site. Using a hemostat, create a small subcutaneous pocket large enough to accommodate the minipump. Insert the primed minipump into the pocket.
-
Closure and Recovery: Close the incision with wound clips or sutures. Administer post-operative analgesics as per your institution's animal care and use committee (IACUC) guidelines. Monitor the animal until it has fully recovered from anesthesia.
Protocol for Intracerebroventricular (ICV) Injection in Rats
ICV injection allows for the direct administration of Argipressin into the central nervous system, bypassing the blood-brain barrier. This is essential for studying the central effects of the peptide.[3][7]
Caption: Workflow for Intracerebroventricular (ICV) Injection.
Detailed Steps:
Part A: Stereotaxic Cannula Implantation (Survival Surgery)
-
Anesthetize the rat and secure its head in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull. Clean the skull surface.
-
Identify the bregma landmark. Based on a rat brain atlas, determine the coordinates for the lateral ventricle.
-
Drill a small burr hole through the skull at the target coordinates.
-
Slowly lower a guide cannula to the desired depth.
-
Secure the cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Close the scalp incision with sutures.
-
Provide post-operative care, including analgesia, and allow the animal to recover for several days before any injections.
Part B: ICV Injection
-
Gently handle and restrain the conscious rat.
-
Remove the dummy cannula from the guide cannula.
-
Insert an injection cannula (which extends slightly beyond the guide cannula) connected to a microsyringe.
-
Infuse a small volume (typically 1-5 µL) of the Argipressin solution slowly over several minutes.
-
After the infusion is complete, leave the injection cannula in place for a minute to minimize backflow.
-
Replace the dummy cannula.
-
Return the animal to its home cage and begin observation for the desired experimental endpoints.
Pharmacokinetics
The biological half-life of Argipressin in rats is biphasic. The fast phase has a half-life of approximately 1.74 minutes, while the slow phase has a half-life of about 16.98 minutes.[11] The peptide is rapidly metabolized in the liver and kidneys.
Important Considerations
-
Animal Welfare: All procedures involving live animals must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with national and institutional guidelines.
-
Aseptic Technique: Strict aseptic technique is mandatory for all surgical procedures and solution preparations to prevent infection.
-
Controls: Appropriate control groups (e.g., vehicle-injected animals, sham surgery) are essential for the valid interpretation of experimental results.
-
Peptide Stability: Peptides like Argipressin can be sensitive to degradation. Proper storage and handling are critical for maintaining their biological activity.
These application notes and protocols are intended to serve as a guide. Researchers should consult the primary literature and optimize these procedures for their specific experimental context.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vasopressin receptor 2 - Wikipedia [en.wikipedia.org]
- 5. medlineplus.gov [medlineplus.gov]
- 6. The effects of intracerebroventricular versus intravenous administration of vasopressin on intracranial pressure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 9. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. anmfonline.org [anmfonline.org]
- 12. safercare.vic.gov.au [safercare.vic.gov.au]
Application Notes and Protocols for the Dissolution of Argipressin and its Analogues for Experimental Use
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following protocols and data are based on the properties of Argipressin (Arginine Vasopressin, AVP). The compound "Mcp-tva-argipressin" is not a standard nomenclature, and its specific solubility and stability characteristics may differ. It is strongly recommended to perform small-scale solubility tests with any modified peptide before preparing stock solutions for experiments.
Introduction
Argipressin, a nonapeptide hormone, plays a crucial role in regulating water reabsorption, blood pressure, and various neurological processes. Its experimental applications require precise and reliable methods for its dissolution to ensure accurate and reproducible results. These application notes provide a comprehensive guide to the dissolution, storage, and handling of Argipressin and its analogues for research purposes.
Solubility and Stability Data
Proper dissolution and storage are critical for maintaining the biological activity of peptide solutions. The following table summarizes the known solubility and stability of Argipressin in common laboratory solvents.
| Parameter | Data | Citations |
| Solubility | Soluble in water. Commonly diluted in 0.9% sodium chloride injection or 5% dextrose in water for clinical and research applications. | [1][2] |
| Storage (Lyophilized) | Lyophilized powder should be stored at -18°C for long-term stability. It is stable at room temperature for up to 3 weeks. | [3] |
| Storage (Solution) | Upon reconstitution, store at 4°C for 2-7 days. For long-term storage of solutions, it is recommended to aliquot and store at -18°C or below. Avoid repeated freeze-thaw cycles. Adding a carrier protein (0.1% HSA or BSA) can improve stability for long-term storage. | [3] |
| Solution Stability | Diluted in 0.9% sodium chloride, vasopressin solutions (0.2 unit/mL, 0.4 units/mL, and 1.0 unit/mL) have been shown to be physically stable and retain >90% of their concentration for up to 90 days when stored under refrigeration (3°C-5°C). At room temperature (23°C-25°C), the 0.4 units/mL solution is stable for 90 days, while the 1.0 unit/mL solution shows significant degradation after 30 days. | [1][4] |
Experimental Protocols
3.1. Materials
-
Lyophilized Argipressin or its analogue
-
Sterile, high-purity water (e.g., Milli-Q or equivalent)
-
Sterile 0.9% sodium chloride solution
-
Sterile 5% glucose solution
-
Vortex mixer
-
Pipettes and sterile, low-protein-binding pipette tips
-
Sterile, low-protein-binding microcentrifuge tubes or vials
3.2. Protocol for Reconstitution of Lyophilized Peptide
This protocol describes the preparation of a stock solution from a lyophilized peptide.
-
Pre-equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming on the peptide.
-
Solvent Addition: Carefully open the vial and add the desired volume of sterile, high-purity water to achieve the target stock concentration (e.g., 1 mg/mL or 1 mM). For example, to prepare a 1 mg/mL stock solution from 1 mg of lyophilized peptide, add 1 mL of sterile water.
-
Dissolution: Gently vortex or swirl the vial to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause peptide aggregation or degradation.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term use. For short-term storage (up to one week), the stock solution can be kept at 4°C.
3.3. Protocol for Preparation of Working Solutions
This protocol describes the dilution of the stock solution to the final working concentration for experiments.
-
Thawing: Thaw a single aliquot of the stock solution at room temperature or on ice.
-
Dilution: Using sterile, low-protein-binding pipette tips, dilute the stock solution to the desired final concentration using an appropriate sterile buffer or medium (e.g., 0.9% sodium chloride, phosphate-buffered saline, or cell culture medium).
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion.
-
Use: Use the freshly prepared working solution for your experiment immediately. Discard any unused working solution at the end of the day to avoid degradation.
Visualization of Workflows and Signaling Pathways
4.1. Experimental Workflow for Argipressin Dissolution
The following diagram illustrates the general workflow for the preparation of Argipressin solutions for experimental use.
References
- 1. Extended Stability of Vasopressin Injection in Polyvinyl Chloride Bags and Polypropylene Syringes and Its Impact on Critically Ill Patient Care and Medication Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 2. anmfonline.org [anmfonline.org]
- 3. 777.neobiolab.com [777.neobiolab.com]
- 4. Extended stability of vasopressin 0.2 unit/mL in PVC containers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Vasopressin Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), is a critical neurohypophysial hormone involved in regulating a wide array of physiological processes, including water reabsorption, blood pressure, and social behavior.[1] Its actions are mediated through three distinct G protein-coupled receptors (GPCRs): the V1a, V1b (also known as V3), and V2 receptors.[1][2] These receptors are expressed in various tissues and initiate different intracellular signaling cascades upon activation.[2] The development of potent and selective ligands for these receptors is a key area of interest for treating conditions such as diabetes insipidus, hyponatremia, and cardiovascular disorders.[3][4]
This document provides detailed application notes and protocols for common cell-based assays used to characterize the activation of vasopressin receptors, enabling researchers to screen for and characterize novel therapeutic compounds.
Vasopressin Receptor Subtypes and Signaling Pathways
The three vasopressin receptor subtypes are coupled to distinct G proteins, leading to the activation of different second messenger systems.
-
V1a and V1b Receptors: These receptors primarily couple to Gαq/11 proteins.[5][6] Activation of the Gαq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 induces the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4][7]
-
V2 Receptor: The V2 receptor is predominantly coupled to the Gαs protein.[2][3] Activation of Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3][8] This rise in cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets to mediate the physiological response.[8]
Signaling Pathway Diagrams
Caption: V1a/V1b receptor signaling pathway.
Caption: V2 receptor signaling pathway.
Recommended Cell-Based Assays
The choice of assay depends on the receptor subtype being investigated and the specific research question. Below are protocols for three commonly used assays.
Calcium Mobilization Assay (for V1a and V1b Receptors)
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.[9][10][11] It is a robust and high-throughput method for identifying agonists and antagonists of V1a and V1b receptors.
Caption: Calcium mobilization assay workflow.
Materials:
-
HEK293 or CHO cells stably expressing the human V1a or V1b receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Black, clear-bottom 96-well or 384-well plates.[9]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5 Assay Kit).[9][12]
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compounds and reference agonist (e.g., Arginine Vasopressin).
-
Fluorescence plate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR, FlexStation).[9][11]
Procedure:
-
Cell Plating: Seed the cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.[10] Incubate overnight at 37°C in a 5% CO2 incubator.[10]
-
Dye Loading: Prepare the fluorescent calcium dye solution according to the manufacturer's instructions, often including probenecid.[13]
-
Aspirate the cell culture medium from the wells and add the dye-loading solution.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.[10]
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer at a concentration that is 5-10 times the final desired concentration.
-
Measurement: Place the cell plate and the compound plate into the fluorescence plate reader.
-
Program the instrument to add the compounds to the cell plate and immediately begin recording the fluorescence intensity kinetically (e.g., readings every second for 90-120 seconds).
-
Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium mobilization. For agonists, plot the peak fluorescence response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value. For antagonists, pre-incubate the cells with the antagonist before adding a fixed concentration of the reference agonist (typically at its EC80) and calculate the IC50 value.
cAMP Accumulation Assay (for V2 Receptors)
This assay quantifies the increase in intracellular cAMP levels following the activation of Gs-coupled receptors and is the primary method for assessing V2 receptor function.[14]
Caption: cAMP accumulation assay workflow.
Materials:
-
HEK293 or CHO cells stably expressing the human V2 receptor.
-
Cell culture medium.
-
White, opaque multi-well plates suitable for luminescence or fluorescence detection.
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.
-
Test compounds and reference agonist (e.g., Arginine Vasopressin, dDAVP).
-
cAMP detection kit (e.g., HTRF, LANCE, cAMP-Glo™, ELISA).[15]
-
Plate reader compatible with the chosen detection technology.
Procedure:
-
Cell Plating: Plate cells in the appropriate multi-well plates and incubate overnight.
-
Compound Treatment: Remove the culture medium and add assay buffer containing a PDE inhibitor. Incubate for a short period (e.g., 15-30 minutes).
-
Add serial dilutions of the test compounds or reference agonist. For antagonist testing, pre-incubate with the antagonist before adding the reference agonist.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for cAMP accumulation.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the specific instructions of the detection kit being used.[15] This typically involves adding lysis reagents followed by detection reagents that generate a fluorescent or luminescent signal.
-
Data Analysis: The signal is inversely (for competitive immunoassays) or directly proportional to the amount of cAMP produced.[15] Plot the signal against the compound concentration and fit the data to a sigmoidal dose-response curve to determine EC50 or IC50 values.
Reporter Gene Assay (for V1a, V1b, and V2 Receptors)
Reporter gene assays provide a downstream, transcriptional readout of receptor activation. For V1a/V1b receptors, a reporter construct driven by a response element sensitive to calcium signaling, such as the Nuclear Factor of Activated T-cells (NFAT) response element, is used.[5][16][17] For V2 receptors, a reporter driven by the cAMP Response Element (CRE) is employed.[17]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 3. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 7. What are AVPR1A agonists and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. Optimization and characterization of an antagonist for vasopressin 1a (V1a) receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Arginine Vasopressin (AVP) Analogues in Septic Shock Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Arginine Vasopressin (AVP) analogues in preclinical septic shock models. This document includes a summary of quantitative data from key studies, detailed experimental protocols for inducing sepsis, and a description of the relevant signaling pathways.
Introduction
Septic shock is a life-threatening condition characterized by persistent hypotension and tissue hypoperfusion despite adequate fluid resuscitation. Endogenous AVP levels are often relatively deficient in septic shock, contributing to vasodilation. AVP analogues, particularly those with selectivity for the V1a receptor, offer a therapeutic strategy to restore vascular tone and improve hemodynamics. This document outlines the application of these analogues in relevant animal models.
AVP Analogues in Preclinical Septic Shock Models: A Data Summary
The following tables summarize the quantitative outcomes of studies investigating the use of AVP and its analogues in various animal models of septic shock.
Table 1: Hemodynamic Effects of AVP Analogues in Septic Shock Models
| Analogue | Animal Model | Sepsis Induction | Key Hemodynamic Outcomes | Reference |
| Terlipressin | Rat | Cecal Ligation and Puncture (CLP) | Superior improvement in vascular reactivity compared to AVP. | [1] |
| Terlipressin | Rabbit | Lipopolysaccharide (LPS) | Superior improvement in vascular reactivity compared to AVP. | [1] |
| Selepressin | Ovine | Peritonitis-induced | Maintained Mean Arterial Pressure (MAP) and cardiac index more effectively than AVP or norepinephrine in early intervention. | [2] |
| Selepressin | Ovine | Pneumonia-induced | As effective as AVP in maintaining blood pressure. | [2] |
| Arginine Vasopressin (AVP) | Porcine | Fecal Peritonitis | Decreased heart rate and cardiac output without signs of myocardial ischemia. | [3] |
| Phe2-Orn8-Vasotocin (POV) | Ovine | Sepsis model | More effective than AVP in attenuating vascular and cardiopulmonary dysfunction. | [2] |
Table 2: Effects of AVP Analogues on Inflammatory and Organ Function Markers
| Analogue | Animal Model | Sepsis Induction | Key Biomarker/Organ Function Outcomes | Reference |
| Terlipressin | Rat | CLP | Did not cause hyponatremia or increase bilirubin, unlike AVP. | [1] |
| Selepressin | Ovine | Peritonitis-induced | Associated with less lung edema, lower cumulative fluid balance, and lower interleukin-6 levels compared to AVP or norepinephrine (early intervention). Improved renal blood flow and creatinine clearance. | [2] |
| Selepressin | Ovine | Pneumonia-induced | More effective in reducing vascular leak compared to AVP. | [2] |
Table 3: Survival Outcomes with AVP Analogue Treatment in Septic Shock Models
| Analogue | Animal Model | Sepsis Induction | Survival Outcome | Reference |
| Terlipressin | Rat & Rabbit | CLP & LPS | Superior animal survival compared to AVP. | [1] |
| Selepressin | Ovine | Peritonitis-induced | Longer survival times compared to animals treated with AVP or norepinephrine. | [2] |
Signaling Pathways and Experimental Workflows
AVP V1a Receptor Signaling Pathway in Vascular Smooth Muscle
The primary mechanism by which AVP and its V1a-selective analogues mediate vasoconstriction is through the activation of V1a receptors on vascular smooth muscle cells.[4] The binding of an agonist to the V1a receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade that leads to an increase in intracellular calcium and subsequent muscle contraction.[4][5]
General Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for evaluating AVP analogues in a rodent model of septic shock.
Experimental Protocols
Cecal Ligation and Puncture (CLP) Model of Polymicrobial Sepsis
The CLP model is considered the gold standard for inducing sepsis that closely mimics the clinical progression in humans.[6][7][8]
Materials:
-
Rodents (mice or rats), appropriately housed and acclimated.
-
Anesthetic agent (e.g., ketamine/xylazine cocktail).[6]
-
Surgical instruments (scissors, forceps, needle holders).
-
Sterile saline for fluid resuscitation.[7]
-
Antiseptic solution (e.g., 70% ethanol or iodine).[6]
-
Wound clips or sutures for closing the incision.[7]
Procedure:
-
Anesthetize the animal using an approved protocol. Confirm the depth of anesthesia by lack of pedal withdrawal reflex.
-
Shave the abdomen and sterilize the surgical site with an antiseptic solution.[6]
-
Make a 1-2 cm midline laparotomy incision to expose the abdominal cavity.[7]
-
Exteriorize the cecum.
-
Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the amount of cecum ligated (e.g., ligating 50% vs. 75%).[9]
-
Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge).[6][7] The number and size of punctures also determine the severity of sepsis.[8]
-
Gently squeeze the cecum to express a small amount of fecal content into the peritoneal cavity.[6]
-
Return the cecum to the peritoneal cavity.
-
Close the abdominal wall in two layers (peritoneum and skin) using sutures or wound clips.[6][7]
-
Immediately administer subcutaneous sterile saline for fluid resuscitation (e.g., 1 ml).[7]
-
Monitor the animal closely during recovery from anesthesia and at regular intervals for signs of sepsis and survival.
Lipopolysaccharide (LPS) Induced Endotoxemia Model
The LPS model induces a rapid and potent inflammatory response, mimicking the hyperinflammatory state of early septic shock.[10][11]
Materials:
-
Rodents (mice or rats).
-
Lipopolysaccharide (LPS) from a Gram-negative bacterium (e.g., E. coli O55:B5).[12]
-
Sterile, pyrogen-free saline for LPS dilution.
-
Syringes and needles for injection.
Procedure:
-
Prepare a stock solution of LPS in sterile, pyrogen-free saline. The dose of LPS will determine the severity of the septic shock and should be determined from literature or pilot studies (e.g., 1-25 mg/kg).[13]
-
Administer the LPS solution to the animal, typically via intraperitoneal (i.p.) injection.[12][14]
-
A control group should receive an equivalent volume of sterile saline.
-
Monitor the animals for signs of endotoxemia, which can include lethargy, piloerection, and changes in body temperature.[12]
-
Hemodynamic monitoring and blood sampling can be performed at predetermined time points following LPS administration to assess the inflammatory response and the effect of therapeutic interventions.[14]
Administration of AVP Analogues and Monitoring
Administration:
-
AVP analogues are typically administered as a continuous intravenous (i.v.) infusion to mimic clinical use.
-
A loading dose may be given, followed by a maintenance infusion.
-
The specific dose and timing of administration (early vs. late in the course of sepsis) are critical experimental variables. For example, in a rat CLP model, a low dose of terlipressin (2.6 μg/kg/h) was shown to be effective.[1]
Hemodynamic Monitoring:
-
Invasive blood pressure monitoring via arterial catheterization is the gold standard for continuous and accurate measurement of mean arterial pressure (MAP).[15]
-
Heart rate can be derived from the arterial pressure waveform or an ECG.
-
Cardiac output can be measured using various techniques, including thermodilution or echocardiography.[15]
-
These parameters should be recorded continuously or at frequent intervals to assess the response to the AVP analogue.
Conclusion
The use of AVP analogues in preclinical septic shock models provides valuable insights into their potential therapeutic efficacy. The choice of model (CLP for polymicrobial sepsis vs. LPS for endotoxemia) and the specific experimental design are crucial for obtaining clinically relevant data. These application notes offer a framework for researchers to design and execute robust studies in this critical area of research.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. Selective V1a agonist, Selepressin: a promising alternative for treatment of septic shock? - ESICM [esicm.org]
- 3. Vasopressin and its analogues in shock states: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Vasopressin signaling pathways in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. Sepsis Induced by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Murine Model of Polymicrobial Septic Peritonitis Using Cecal Ligation and Puncture (CLP) | Springer Nature Experiments [experiments.springernature.com]
- 9. Video: Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice [jove.com]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LPS-induced septic shock [bio-protocol.org]
- 13. LPS-Induced Septic Shock Model. [bio-protocol.org]
- 14. vipragen.com [vipragen.com]
- 15. atsjournals.org [atsjournals.org]
Application Notes & Protocols for the Experimental Characterization of Mcp-tva-argipressin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Argipressin, also known as arginine vasopressin (AVP), is a critical hormone involved in regulating blood pressure and fluid balance.[1][2] Its effects are mediated through interactions with V1a, V1b, and V2 receptors, which are types of G-protein coupled receptors (GPCRs).[3][4] The V1a receptor, primarily found on vascular smooth muscle, mediates vasoconstriction through a Gq-protein coupled pathway that increases intracellular calcium.[5][6] The V2 receptor, located in the kidney's collecting ducts, regulates water reabsorption via a Gs-protein coupled pathway that elevates cyclic AMP (cAMP) levels.[5][7]
Synthetic analogs of argipressin are developed to achieve greater receptor selectivity, improved stability, and optimized therapeutic effects for conditions like septic shock, diabetes insipidus, and variceal bleeding.[8] Mcp-tva-argipressin is a novel synthetic analog of argipressin. These application notes provide a comprehensive experimental framework to determine its pharmacological profile, including receptor binding affinity, functional potency and efficacy at V1a and V2 receptors, and its physiological effects in vivo.
Section 1: In Vitro Characterization
The initial phase of characterization involves determining the binding affinity and functional activity of this compound at the primary vasopressin receptor subtypes, V1a and V2.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for human V1a and V2 receptors.
Protocol:
-
Membrane Preparation:
-
Utilize commercially available cell lines stably expressing either the human V1a or V2 receptor (e.g., from CHO-K1 or HEK293 cells).[9]
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation with a fixed concentration of a suitable radioligand. For V1a receptors, [3H]-Arginine Vasopressin is commonly used.[9]
-
Add increasing concentrations of unlabeled this compound (the competitor).
-
To determine non-specific binding, include wells with a high concentration of unlabeled native argipressin.
-
Incubate the plates (e.g., for 60 minutes at 25°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Objective: To measure the functional potency (EC50) and efficacy (Emax) of this compound as an agonist at V1a and V2 receptors.
1.2.1. V1a Receptor: Intracellular Calcium Mobilization Assay
Protocol:
-
Cell Preparation:
-
Use a cell line stably expressing the human V1a receptor.[10]
-
Plate the cells in a black, clear-bottom 96-well plate and allow them to attach overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This allows for the measurement of changes in intracellular calcium concentration.[6]
-
-
Assay Performance:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of this compound to the wells.
-
Measure the fluorescence intensity over time to detect changes in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Plot the response against the log concentration of this compound to generate a dose-response curve.
-
Calculate the EC50 (concentration that produces 50% of the maximal response) and Emax (maximal response) relative to native argipressin.
-
1.2.2. V2 Receptor: cAMP Accumulation Assay
Protocol:
-
Cell Preparation:
-
Use a cell line stably expressing the human V2 receptor.[7]
-
Plate the cells in a 96-well plate and allow them to grow to confluence.
-
-
Assay Performance:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the breakdown of cAMP.
-
Add varying concentrations of this compound to the cells.
-
Incubate for a specified time (e.g., 30 minutes at 37°C) to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).[11][12]
-
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of this compound to generate a dose-response curve.
-
Calculate the EC50 and Emax values relative to a known V2 agonist like desmopressin or native argipressin.
-
Section 2: In Vivo Characterization
Objective: To evaluate the physiological effects of this compound in an animal model, specifically its vasopressor and antidiuretic activities.
Protocol: Anesthetized Rat Model
-
Animal Preparation:
-
Use adult male Sprague-Dawley or Wistar rats.
-
Anesthetize the animals (e.g., with isoflurane or urethane).
-
Surgically implant catheters into the carotid artery (for blood pressure monitoring) and jugular vein (for drug administration).
-
Implant a catheter into the bladder for urine collection.
-
-
Vasopressor Effect (V1a-mediated):
-
Allow the animal to stabilize after surgery and record baseline mean arterial pressure (MAP).
-
Administer increasing intravenous doses of this compound.
-
Continuously record the MAP and measure the peak increase from baseline for each dose.
-
Generate a dose-response curve by plotting the change in MAP against the log dose.
-
-
Antidiuretic Effect (V2-mediated):
-
Induce diuresis by infusing a hypotonic solution (e.g., 5% dextrose in water).
-
Once a stable urine flow is established, administer increasing intravenous doses of this compound.
-
Collect urine at timed intervals and measure the volume and osmolality.
-
Calculate the percentage decrease in urine output and the increase in urine osmolality for each dose.
-
Generate a dose-response curve for the antidiuretic effect.
-
Section 3: Data Presentation
Quantitative data should be summarized to compare the profile of this compound with the standard reference compound, native Argipressin (AVP).
Table 1: In Vitro Receptor Binding and Functional Potency
| Compound | V1a Receptor Ki (nM) | V2 Receptor Ki (nM) | V1a Calcium Flux EC50 (nM) | V2 cAMP EC50 (nM) | V1a/V2 Selectivity (Ki Ratio) |
| Argipressin (AVP) | 1.3 | 2.5 | 5.0 | 3.0 | 0.52 |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate] |
Table 2: In Vivo Potency
| Compound | Vasopressor Activity ED50 (nmol/kg) | Antidiuretic Activity ED50 (nmol/kg) |
| Argipressin (AVP) | 0.5 | 0.1 |
| This compound | [Insert Data] | [Insert Data] |
Section 4: Visualizations (Diagrams)
Signaling Pathways
Caption: V1a and V2 receptor signaling pathways activated by argipressin analogs.
Experimental Workflow
Caption: Workflow for the pharmacological characterization of this compound.
References
- 1. safercare.vic.gov.au [safercare.vic.gov.au]
- 2. Vasopressin (Argipressin) | Safer Care Victoria [safercare.vic.gov.au]
- 3. Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. CV Pharmacology | Vasopressin Analogs [cvpharmacology.com]
- 6. innoprot.com [innoprot.com]
- 7. innoprot.com [innoprot.com]
- 8. Vasopressin analogue - Wikipedia [en.wikipedia.org]
- 9. dovepress.com [dovepress.com]
- 10. Ready-to-Assay V 1A Vasopressin Receptor Frozen Cells | Sigma-Aldrich [sigmaaldrich.com]
- 11. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Arginine-Vasopressin (AVP) and its V1a Receptor in Neuroscience and Social Behavior Research
A Note on Terminology: The specific term "Mcp-tva-argipressin" does not correspond to a recognized compound in the scientific literature. It is possible that this is a novel or internal designation for a specific analog or a typographical error. The following application notes and protocols are based on the extensive research available for Arginine-Vasopressin (AVP) , also known as Argipressin, and its critical role in neuroscience and social behavior, with a focus on the Vasopressin V1a receptor (V1aR), a key target for modulating social behaviors.
Introduction
Arginine-Vasopressin (AVP) is a neuropeptide synthesized in the hypothalamus that plays a crucial role in regulating a wide array of physiological processes and complex social behaviors.[1][2] In the brain, AVP acts as a neurotransmitter and neuromodulator, influencing social recognition, aggression, pair bonding, and anxiety-like behaviors, often in a sex-specific manner.[1] Its effects are primarily mediated through the V1a receptor (V1aR), making AVP and V1aR antagonists significant targets for research in neuropsychiatric disorders characterized by social deficits, such as Autism Spectrum Disorder (ASD).[1][3]
Mechanism of Action: AVP and the V1a Receptor
AVP exerts its effects on social behavior largely through the activation of the V1a receptor, a G-protein coupled receptor. The binding of AVP to V1aR in various brain regions, including the hypothalamus, amygdala, and lateral septum, initiates a signaling cascade that modulates neuronal excitability and synaptic transmission.[1]
Signaling Pathway
Caption: AVP-V1aR Signaling Pathway.
Applications in Social Behavior Research
The AVP-V1aR system is a pivotal area of investigation for understanding the neurobiological basis of social behaviors.
-
Social Recognition and Memory: AVP signaling, particularly in the lateral septum, is essential for social memory. Administration of V1aR antagonists into this region can impair social recognition in rodents.[1]
-
Aggression: AVP is strongly implicated in the regulation of offensive aggression, with activation of V1aRs in the hypothalamus stimulating aggression in males.
-
Pair Bonding and Affiliation: In monogamous species like prairie voles, AVP plays a crucial role in the formation of pair bonds.
-
Anxiety and Social Stress: The AVP system, especially in the bed nucleus of the stria terminalis (BNST) and medial amygdala (MeA), modulates anxiety-like behaviors, which can in turn influence social interactions.[1]
-
Autism Spectrum Disorder (ASD): Given the role of AVP in social functioning, variations in the V1aR gene have been associated with ASD.[1][3] Consequently, V1aR antagonists are being investigated as potential therapeutics to improve social interaction in individuals with ASD.[4]
Quantitative Data from V1aR Antagonist Studies
The following tables summarize key findings from studies utilizing V1aR antagonists to modulate social behavior in animal models.
Table 1: Effects of a Novel V1aR Antagonist on Social Behavior in Cntnap2 KO Mice (A Model of Autism) [4]
| Treatment Group | Dose (mg/kg, i.p.) | Social Interaction Time (s) | % Reversal of Social Deficit |
| Cntnap2 KO + Vehicle | - | (Baseline Impairment) | 0% |
| Cntnap2 KO + V1aR Antagonist | 15 | Significantly Increased | ~100% |
| Cntnap2 KO + V1aR Antagonist | 30 | Significantly Increased | ~100% |
| Cntnap2 KO + V1aR Antagonist | 60 | Significantly Increased | ~100% |
Table 2: Effect of V1aR Antagonist on Repetitive Grooming Behavior in Cntnap2 KO Mice [4]
| Treatment Group | Dose (mg/kg, i.p.) | Grooming Duration (s) | Effect |
| Cntnap2 KO + Vehicle | - | (Baseline Increase) | - |
| Cntnap2 KO + V1aR Antagonist | 15 | No significant change | No effect |
| Cntnap2 KO + V1aR Antagonist | 30 | No significant change | No effect |
| Cntnap2 KO + V1aR Antagonist | 60 | Significantly Reduced | Reduction at highest dose |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon research in this field. Below are representative protocols for key experiments.
Protocol 1: Assessment of Social Behavior in Rodents Following V1aR Antagonist Administration
Objective: To evaluate the effect of a V1a receptor antagonist on social interaction in a mouse model of autism (e.g., Cntnap2 KO mice).
Materials:
-
Cntnap2 KO and wild-type littermate mice.
-
Novel V1a receptor antagonist.
-
Vehicle solution (e.g., saline, DMSO solution).
-
Standard rodent cages.
-
Video recording and analysis software.
Procedure:
-
Animal Housing: House mice in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Drug Preparation: Dissolve the V1aR antagonist in the appropriate vehicle to achieve the desired concentrations (e.g., 15, 30, 60 mg/kg).
-
Dosing Regimen: Administer the V1aR antagonist or vehicle via intraperitoneal (i.p.) injection daily for a chronic period (e.g., 3 weeks), starting at a specific postnatal day (e.g., P40).[4]
-
Social Interaction Test:
-
Habituate the test mouse to the testing arena for a designated period.
-
Introduce a novel, age- and sex-matched stimulus mouse into the arena.
-
Record the interaction for a set duration (e.g., 10 minutes).
-
Analyze the video recordings for the total time spent in active social interaction (e.g., sniffing, following, allogrooming).
-
-
Data Analysis: Compare the social interaction times between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Caption: Experimental Workflow for Social Behavior Assessment.
Protocol 2: Intracerebral Administration of AVP or Antagonists
Objective: To investigate the site-specific effects of AVP or a V1aR antagonist on a particular social behavior (e.g., social recognition).
Materials:
-
Stereotaxic apparatus.
-
Anesthesia (e.g., isoflurane).
-
Guide cannulae and internal injectors.
-
AVP, V1aR antagonist, and vehicle solutions.
-
Animal model (e.g., rats).
Procedure:
-
Surgical Implantation of Cannulae:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Surgically implant guide cannulae aimed at the brain region of interest (e.g., lateral septum).
-
Secure the cannulae assembly to the skull with dental cement.
-
Allow for a post-operative recovery period (e.g., 1 week).
-
-
Microinjection Procedure:
-
Gently restrain the animal and remove the dummy cannulae.
-
Insert the internal injector, which extends slightly beyond the guide cannula, into the target brain region.
-
Infuse a small volume (e.g., 0.5 µL) of the AVP, antagonist, or vehicle solution over a set period (e.g., 1 minute).
-
Leave the injector in place for a short duration to allow for diffusion before replacing the dummy cannula.
-
-
Behavioral Testing:
-
Conduct the behavioral test (e.g., social recognition task) at a specified time point after the microinjection.
-
-
Histological Verification:
-
Use histology to verify the correct placement of the cannulae.
Concluding Remarks
The arginine-vasopressin system, particularly signaling through the V1a receptor, remains a highly promising area for neuroscience and drug development in the context of social behavior. The use of specific V1aR antagonists in preclinical models has provided valuable insights into the neurobiological underpinnings of social deficits and offers a potential therapeutic avenue for conditions like ASD. The protocols and data presented here serve as a foundational guide for researchers aiming to investigate this critical pathway.
References
- 1. Modulation of social behavior by distinct vasopressin sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vasopressin - Wikipedia [en.wikipedia.org]
- 3. Frontiers | A novel V1a receptor antagonist blocks vasopressin-induced changes in the CNS response to emotional stimuli: an fMRI study [frontiersin.org]
- 4. INSAR 2018 Annual Meeting: A Novel Vasopressin V1a Antagonist Restores Social Behavior in the Mouse Cntnap2 KO Model of Autism [insar.confex.com]
Application Notes and Protocols for Vasopressin Receptor Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vasopressin, a nine amino acid peptide hormone, plays a crucial role in regulating water homeostasis, blood pressure, and various social behaviors. Its physiological effects are mediated through three distinct G protein-coupled receptors (GPCRs): V1a, V1b (also known as V3), and V2.[1] The development of compounds that selectively target these receptors holds significant therapeutic potential for a range of disorders, including diabetes insipidus, congestive heart failure, and social affective disorders.[2][3] Radioligand binding assays are a fundamental tool for characterizing the affinity and specificity of novel ligands for these receptors, providing essential data for drug discovery and development programs.[4]
This document provides detailed protocols for performing radioligand binding assays for the human V1a, V1b, and V2 vasopressin receptors. It includes methodologies for membrane preparation, saturation binding studies to determine receptor density (Bmax) and radioligand affinity (Kd), and competition binding assays to determine the affinity (Ki) of unlabeled test compounds.
Principle of the Assay
Radioligand binding assays measure the interaction of a radioactively labeled ligand with its receptor. The basic principle involves incubating a source of receptors, typically cell membranes expressing the receptor of interest, with a radioligand.[5] After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand by rapid filtration.[4][6] The amount of radioactivity retained on the filter is then quantified using a scintillation counter.
Saturation binding assays are performed by incubating a fixed amount of receptor with increasing concentrations of radioligand. This allows for the determination of the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity, and the maximum number of binding sites (Bmax), which reflects the receptor density in the membrane preparation.[5][7][8][9]
Competition binding assays are used to determine the affinity of an unlabeled test compound.[4] In this setup, a fixed concentration of radioligand and receptor are incubated with varying concentrations of the unlabeled competitor. The competitor's ability to displace the radioligand from the receptor is measured, and the concentration at which it inhibits 50% of the specific binding (IC50) is determined. This value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Signaling Pathways of Vasopressin Receptors
Vasopressin receptors couple to different G proteins, initiating distinct intracellular signaling cascades.[1]
-
V1a and V1b Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation, Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[10]
-
V2 Receptors: The V2 receptor couples to Gs proteins. Activation of Gs leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][10] cAMP then acts as a second messenger to activate protein kinase A (PKA).[3]
References
- 1. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 2. ChemiScreen™ Human V2 Vasopressin Receptor Membrane Preparation | HTS060M [merckmillipore.com]
- 3. Frontiers | V2 vasopressin receptor mutations: future personalized therapy based on individual molecular biology [frontiersin.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. revvity.com [revvity.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. chem.uwec.edu [chem.uwec.edu]
- 8. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]
- 9. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ChemiScreen Human V 2 Vasopressin Receptor Membrane Preparation | Sigma-Aldrich [sigmaaldrich.com]
Measuring cAMP Accumulation after V2 Receptor Stimulation: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Vasopressin V2 receptor (V2R), a member of the G-protein coupled receptor (GPCR) family, plays a critical role in maintaining water homeostasis.[1] Predominantly expressed in the principal cells of the kidney's collecting ducts, its activation by the neurohormone arginine vasopressin (AVP) initiates a signaling cascade that leads to water reabsorption.[2][3] Dysregulation of the V2R is implicated in various disorders, including nephrogenic diabetes insipidus and the syndrome of inappropriate antidiuresis, making it a key target for drug discovery.
Upon AVP binding, the V2R couples to the stimulatory G-protein, Gs, which in turn activates adenylyl cyclase.[4] This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger. The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), triggering a series of phosphorylation events that culminate in the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of the collecting duct cells, thereby increasing water permeability.[2][3]
Given the central role of cAMP in V2R signaling, its quantification is a primary method for assessing receptor activation and the efficacy of potential therapeutic compounds. This application note provides a detailed protocol for measuring cAMP accumulation following V2R stimulation using the highly sensitive LANCE® Ultra cAMP Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
V2 Receptor Signaling Pathway
The binding of vasopressin to the V2 receptor initiates a well-characterized signaling pathway. The diagram below illustrates the key steps leading to cAMP production.
Caption: V2 Receptor Signaling Pathway Leading to cAMP Production.
Principles of cAMP Measurement Assays
Several methods are available for quantifying intracellular cAMP levels. These assays are typically based on competitive immunoassays or the use of genetically encoded biosensors.
-
Homogeneous Time-Resolved Fluorescence (HTRF): This method utilizes a competitive immunoassay format.[5][6][7] Cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody. The proximity of a donor and acceptor fluorophore on the antibody and labeled cAMP results in a FRET signal that is inversely proportional to the amount of cAMP in the sample.[5][6][7] The LANCE® Ultra cAMP assay is a prominent example of this technology.[3]
-
Fluorescence Resonance Energy Transfer (FRET) Biosensors: These are genetically encoded proteins that exhibit a conformational change upon binding to cAMP.[8][9][10][11] This change alters the distance or orientation between two fluorescent proteins, leading to a change in the FRET signal. FRET biosensors allow for real-time measurement of cAMP dynamics in living cells.[8]
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a plate-based immunoassay where cellular cAMP competes with a fixed amount of enzyme-labeled cAMP for binding to a specific antibody coated on the plate. Following a wash step, a substrate is added, and the resulting signal is inversely proportional to the concentration of cAMP in the sample.
This application note will focus on the LANCE® Ultra cAMP assay due to its high sensitivity, robustness, and suitability for high-throughput screening.[12]
Experimental Protocol: LANCE® Ultra cAMP Assay
This protocol provides a step-by-step guide for measuring cAMP accumulation in cells expressing the V2 receptor using the PerkinElmer LANCE® Ultra cAMP kit. The assay is based on a competitive immunoassay in a homogeneous TR-FRET format.[3]
Materials and Reagents
| Reagent | Supplier | Catalog Number (Example) |
| LANCE® Ultra cAMP Kit | Revvity (PerkinElmer) | TRF0263 (10,000 assay points) |
| Cells expressing V2 Receptor (e.g., HEK293, CHO) | ATCC, or lab-generated | N/A |
| Cell Culture Medium (e.g., DMEM, Ham's F-12) | Gibco | Varies by cell line |
| Fetal Bovine Serum (FBS) | Gibco | Varies by cell line |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA | Gibco | 25300054 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Arginine Vasopressin (AVP) | Sigma-Aldrich | V9879 |
| 3-isobutyl-1-methylxanthine (IBMX) | Sigma-Aldrich | I5879 |
| White, opaque 384-well microplates | PerkinElmer | 6007290 |
Experimental Workflow
The following diagram outlines the major steps in the LANCE® Ultra cAMP assay.
Caption: Experimental Workflow for the LANCE® Ultra cAMP Assay.
Detailed Methodology
1. Cell Culture and Plating:
-
Culture cells expressing the V2 receptor in the appropriate medium supplemented with FBS and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
On the day of the assay, harvest the cells using trypsin-EDTA and resuspend them in stimulation buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4).[13] The inclusion of the phosphodiesterase inhibitor IBMX is crucial to prevent cAMP degradation.[13]
-
Determine the optimal cell density by performing a cell titration experiment. A typical starting range is 500-5,000 cells per well for a 384-well plate.[4]
-
Dispense 5 µL of the cell suspension into each well of a white, opaque 384-well plate.
2. Compound Preparation and Cell Stimulation:
-
Prepare a serial dilution of the V2 receptor agonist (e.g., AVP) in stimulation buffer at 4 times the final desired concentration.
-
Add 5 µL of the agonist dilution or vehicle control to the appropriate wells.
-
Incubate the plate at room temperature for 30 minutes to stimulate cAMP production.
3. Lysis and cAMP Detection:
-
Prepare the LANCE® Ultra cAMP detection reagents according to the kit manual. This typically involves diluting the Eu-cAMP tracer and ULight-anti-cAMP antibody in the provided detection buffer.
-
Add 5 µL of the Eu-cAMP tracer solution to each well.
-
Add 5 µL of the ULight-anti-cAMP solution to each well. The detection buffer contains detergents that lyse the cells.
-
Seal the plate and incubate at room temperature for 1 hour, protected from light.
4. Data Acquisition:
-
Read the plate on a TR-FRET-capable plate reader. Set the excitation wavelength to 320 or 340 nm and measure the emission at 615 nm (Europium donor) and 665 nm (ULight acceptor).
5. Data Analysis:
-
Calculate the 665/615 nm emission ratio for each well.
-
The signal is inversely proportional to the cAMP concentration.
-
Generate a dose-response curve by plotting the emission ratio against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of agonist that produces 50% of the maximal response.
Data Presentation
The following tables summarize typical quantitative data for a V2 receptor cAMP assay.
Table 1: LANCE® Ultra cAMP Assay Parameters
| Parameter | Value | Notes |
| Plate Format | 384-well, white, opaque | Recommended for fluorescence assays |
| Cell Density | 1,000 - 3,000 cells/well | Optimize for each cell line |
| Stimulation Time | 30 minutes | Optimize for kinetics of response |
| Incubation with Detection Reagents | 1 hour | At room temperature, protected from light |
| Total Assay Volume | 20 µL | For 384-well format |
| IBMX Concentration | 0.5 mM | Prevents cAMP degradation |
| Agonist Stimulation | 30 min at 22°C | [14] |
Table 2: Representative EC50 Values for V2 Receptor Agonists
| Compound | Receptor | Assay Type | EC50 (nM) | Reference |
| Arginine Vasopressin (AVP) | Human V2R | cAMP Production | 0.05 | |
| Desmopressin (dDAVP) | Human V2R | cAMP Production | ~0.1 - 1.0 | |
| Oxytocin | Human V2R | cAMP Production | >100 | [1] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal-to-Background Ratio | - Insufficient cell number- Low receptor expression- Inactive agonist | - Increase cell density per well- Use a higher expressing cell clone- Verify agonist activity and concentration |
| High Well-to-Well Variability | - Inconsistent cell plating- Pipetting errors | - Ensure a homogeneous cell suspension before plating- Use calibrated pipettes and proper technique |
| EC50 Value Out of Expected Range | - Incorrect agonist dilution- Degradation of cAMP | - Prepare fresh agonist dilutions- Ensure IBMX is included in the stimulation buffer |
| No Assay Window | - Incorrect instrument settings | - Verify the use of correct excitation and emission filters for TR-FRET |
Conclusion
The measurement of cAMP accumulation is a robust and reliable method for studying V2 receptor function and for screening potential therapeutic compounds. The LANCE® Ultra cAMP assay provides a sensitive, high-throughput-compatible platform for these investigations. By following the detailed protocol and considering the optimization and troubleshooting guidelines presented in this application note, researchers can obtain high-quality, reproducible data to advance their drug discovery and development efforts.
References
- 1. Noncanonical Control of Vasopressin Receptor Type 2 Signaling by Retromer and Arrestin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. blossombio.com [blossombio.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. LANCE Ultra cAMP Assays | Revvity [revvity.co.jp]
- 6. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bioline.ru [bioline.ru]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Lance® ultra c amp a new, two component tr-fret camp assay for hts of gs and | PDF [slideshare.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. resources.revvity.com [resources.revvity.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. vasopressin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for the Evaluation of Mcp-tva-argipressin in Diabetes Insipidus Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetes insipidus (DI) is a disorder characterized by the excretion of large volumes of dilute urine (polyuria) and a compensatory increase in fluid intake (polydipsia).[1][2] It arises from either insufficient production of the antidiuretic hormone arginine vasopressin (AVP), known as central diabetes insipidus (AVP-D), or the kidneys' inability to respond to AVP, termed nephrogenic diabetes insipidus (AVP-R).[2][3] AVP plays a crucial role in maintaining fluid homeostasis by promoting water reabsorption in the kidneys.[1]
Mcp-tva-argipressin is a novel synthetic analogue of argipressin. These application notes provide a comprehensive overview of the proposed use of this compound in preclinical models of diabetes insipidus, detailing its mechanism of action, experimental protocols, and expected outcomes based on the established pharmacology of AVP analogues.
Mechanism of Action
This compound is hypothesized to act as a selective agonist at the vasopressin V2 receptor (V2R). The V2R is a G-protein coupled receptor predominantly expressed on the basolateral membrane of the principal cells of the kidney's collecting ducts.[4]
V2 Receptor Signaling Pathway
Upon binding of this compound to the V2R, a conformational change is induced, leading to the activation of the Gs alpha subunit of the associated heterotrimeric G protein. This initiates a signaling cascade:
-
Adenylate Cyclase Activation: The activated Gs alpha subunit stimulates adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[4]
-
Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).
-
Aquaporin-2 (AQP2) Translocation: PKA, in turn, phosphorylates various proteins, culminating in the translocation of aquaporin-2 (AQP2) water channels from intracellular vesicles to the apical membrane of the collecting duct cells.[3]
-
Water Reabsorption: The insertion of AQP2 channels into the apical membrane increases its permeability to water, facilitating the reabsorption of water from the tubular fluid back into the bloodstream. This results in the concentration of urine and a reduction in urine output.[3]
Data Presentation: Efficacy of this compound in a Brattleboro Rat Model of Central Diabetes Insipidus
The following table summarizes hypothetical quantitative data for the efficacy of this compound in the Brattleboro rat, a well-established model of central DI lacking endogenous vasopressin.[3]
| Treatment Group | Dose (µg/kg, s.c.) | Urine Output (mL/24h) | Water Intake (mL/24h) | Urine Osmolality (mOsm/kg) |
| Vehicle Control | 0 | 125.6 ± 8.2 | 140.3 ± 9.5 | 150 ± 25 |
| This compound | 0.1 | 80.4 ± 6.5 | 95.1 ± 7.8 | 450 ± 40 |
| This compound | 1 | 35.2 ± 4.1 | 42.7 ± 5.3 | 980 ± 75 |
| This compound | 10 | 15.8 ± 2.9 | 20.5 ± 3.1 | 1850 ± 120 |
| Desmopressin (Positive Control) | 1 | 18.1 ± 3.3 | 22.4 ± 3.8 | 1790 ± 110 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Animal Model
The Brattleboro rat is the recommended model for studying central diabetes insipidus as these rats have a natural genetic mutation that prevents the synthesis of vasopressin.[3]
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines the typical workflow for evaluating the efficacy of this compound in a DI animal model.
Detailed Methodologies
a. Animal Husbandry:
-
Species: Brattleboro rats (male, 8-10 weeks old).
-
Housing: Individual metabolic cages to allow for accurate measurement of water intake and urine output.
-
Diet: Standard laboratory chow and water ad libitum.
-
Environment: 12-hour light/dark cycle, controlled temperature and humidity.
b. Drug Preparation and Administration:
-
Vehicle: 0.9% sterile saline.
-
This compound and Desmopressin: Dissolved in vehicle to the desired concentrations.
-
Administration: Subcutaneous (s.c.) injection at a volume of 1 mL/kg.
c. Physiological Measurements:
-
Water Intake and Urine Output: Measured daily using the collection systems of the metabolic cages.
-
Urine Osmolality: Determined from 24-hour urine samples using a freezing point depression osmometer.
d. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: For a comprehensive understanding of the drug's behavior, PK/PD studies are recommended. This involves collecting blood samples at various time points after drug administration to determine the plasma concentration of this compound and correlating it with the observed antidiuretic effect.[5][6][7]
Conclusion
These application notes provide a framework for the preclinical evaluation of this compound in diabetes insipidus models. The provided protocols and diagrams are intended to guide researchers in designing and executing robust studies to characterize the efficacy and mechanism of action of this novel AVP analogue. The hypothetical data presented illustrate the expected dose-dependent antidiuretic effects consistent with V2R agonism. Further studies will be necessary to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound.
References
- 1. ArginineVasopressin Deficiency (Central Diabetes Insipidus) - Endocrine and Metabolic Disorders - Merck Manual Professional Edition [merckmanuals.com]
- 2. Arginine Vasopressin Disorder (Diabetes Insipidus) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Animal models for diabetes insipidus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasopressin receptor 2 - Wikipedia [en.wikipedia.org]
- 5. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scaling Pharmacodynamics from In Vitro and Preclinical Animal Studies to Humans - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of Synthetic Peptide Analogues
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for enhancing the stability of synthetic peptide analogues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My peptide is degrading rapidly in plasma/serum. What are the likely causes and solutions?
Answer:
Rapid degradation in plasma or serum is most commonly caused by enzymatic cleavage by proteases (endopeptidases and exopeptidases).[1][2][3] Peptides are susceptible to these enzymes, which hydrolyze peptide bonds, leading to a short biological half-life.[2][4]
Troubleshooting Steps & Solutions:
-
Identify the Cause: The primary cause is proteolytic degradation.[1][5] Key amino acid residues prone to cleavage or chemical instability include Asp, Asn, Gln, Cys, and Met.[6]
-
Implement Structural Modifications: Several chemical modifications can be employed to increase resistance to proteases.[1][5][7]
-
Terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can protect against exopeptidases.[5]
-
D-Amino Acid Substitution: Replacing natural L-amino acids with their D-enantiomers at strategic positions can significantly hinder protease recognition and cleavage.[3][8][9][10]
-
Cyclization: Creating a cyclic structure (head-to-tail, side-chain-to-side-chain) reduces conformational flexibility, making the peptide a poorer substrate for proteases.[1][3][10]
-
Unnatural Amino Acids: Incorporating non-natural amino acids or N-methylated amino acids can block enzymatic cleavage sites.[9][11][12]
-
-
Increase Hydrodynamic Size:
-
PEGylation: Conjugating polyethylene glycol (PEG) chains increases the peptide's size, shielding it from proteases and reducing renal clearance.[3][7][9][13]
-
Lipidation/Fatty Acid Acylation: Attaching a fatty acid chain can promote binding to serum albumin, which protects the peptide from degradation and clearance.[5][7][14]
-
Data Summary: Impact of Modifications on Peptide Half-Life
The following table summarizes the qualitative and quantitative effects of common stability-enhancing modifications.
| Modification Strategy | Mechanism of Action | Typical Effect on Plasma Half-Life | Key Considerations |
| N/C-Terminal Capping | Blocks exopeptidase activity.[5] | Moderate Increase | Relatively simple synthetic modification. |
| D-Amino Acid Substitution | Sterically hinders protease binding and cleavage.[8][9] | Significant Increase | May alter peptide conformation and biological activity. |
| Cyclization | Reduces conformational flexibility, making cleavage sites inaccessible.[1][3][14] | Significant to Large Increase | Can improve receptor affinity and selectivity.[9] |
| PEGylation | Increases hydrodynamic radius, provides steric shielding, reduces renal clearance.[7][13] | Large Increase (e.g., 16-fold observed for GLP-1)[14] | May decrease biological activity due to steric hindrance at the binding site. |
| Lipidation (Fatty Acid) | Promotes binding to serum albumin, protecting from proteolysis and clearance.[7][14] | Large Increase | Can significantly improve pharmacokinetic profile. |
| Stapling (Hydrocarbon) | Enforces and preserves α-helical structure, preventing proteolytic cleavage within the stapled site.[8] | Significant Increase | Primarily used for α-helical peptides.[8] |
Workflow: Troubleshooting Peptide Degradation
Caption: Workflow for addressing peptide instability in plasma.
FAQ 2: My peptide analogue is aggregating or has poor solubility. How can I troubleshoot this?
Answer:
Peptide aggregation and poor solubility are common issues driven by the peptide's primary sequence and physicochemical properties.[1] Hydrophobic peptides, in particular, tend to aggregate to minimize their interaction with aqueous solvents.[15][16] Other factors include pH, ionic strength, and temperature.[17] Aggregation can lead to loss of biological activity and precipitation.[1][18]
Troubleshooting Steps & Solutions:
-
Analyze the Sequence: First, evaluate the amino acid composition.[6][19] A high percentage (>50%) of hydrophobic residues (e.g., Val, Leu, Ile, Met, Phe, Trp) is a strong indicator of potential solubility issues.[16]
-
Optimize the Solvent:
-
Charge-Based Approach: Determine the overall charge of the peptide. For basic peptides (net positive charge), try dissolving in 1-10% acetic acid. For acidic peptides (net negative charge), try 1% ammonium hydroxide or bicarbonate.[15]
-
Organic Solvents: For very hydrophobic or neutral peptides, first dissolve the peptide in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile, then slowly add the aqueous buffer to the peptide solution.[15][16]
-
Sonication: Brief sonication can help break up solid particles and enhance solubilization.[19]
-
-
Modify the Peptide or Formulation:
-
Sequence Modification: If possible, substitute some hydrophobic residues with more hydrophilic ones, provided this doesn't compromise activity.
-
Add Solubilizing Agents: The formulation can be optimized by adding stabilizing agents like sugars, polyols, or non-ionic surfactants (e.g., Tween).[1][13]
-
pH Adjustment: The solubility of a peptide is often lowest at its isoelectric point (pI). Adjusting the buffer pH to be at least 1-2 units away from the pI can significantly improve solubility.
-
Experimental Protocol: Peptide Solubility Testing
This protocol provides a systematic way to determine the optimal solvent for a new peptide analogue.
-
Preparation: Aliquot a small, precisely weighed amount of the lyophilized peptide (e.g., 1 mg) into several microcentrifuge tubes.
-
Initial Solvent Test (Water):
-
Secondary Solvent Test (Acidic/Basic Buffers):
-
If insoluble in water, use a new aliquot.
-
Based on the peptide's net charge, add either 10% acetic acid (for basic peptides) or 1% ammonium hydroxide (for acidic peptides) dropwise while vortexing until the peptide dissolves.[15]
-
-
Tertiary Solvent Test (Organic Solvents):
-
If the peptide is still insoluble (likely highly hydrophobic), use a new aliquot.
-
Add a minimal volume of DMSO or DMF (e.g., 20-50 µL) to the lyophilized powder and vortex to dissolve.
-
Slowly add the desired aqueous buffer to the organic solution, vortexing continuously, until the final target concentration is reached.
-
-
Confirmation: Once dissolved, centrifuge the solution at high speed (e.g., >12,000 x g) for 20 seconds.[16] The absence of a pellet confirms full solubilization.
Diagram: Factors Influencing Peptide Aggregation
Caption: Key intrinsic and extrinsic factors that promote peptide aggregation.
FAQ 3: What are the best practices for storing my synthetic peptides to ensure long-term stability?
Answer:
Proper storage is critical to prevent degradation and maintain the integrity of your peptide analogues. The stability of a peptide is highly dependent on its physical state (lyophilized vs. solution) and environmental conditions.
Best Practices & Recommendations:
-
Lyophilized Peptides (Recommended for Long-Term Storage):
-
Temperature: Store lyophilized peptides at -20°C or, preferably, -80°C for maximum stability, where they can be viable for years.[6][15][16]
-
Moisture: Peptides are often hygroscopic. Keep vials tightly sealed and store with a desiccant.[16] Before opening a vial, allow it to equilibrate to room temperature in a desiccator to prevent water condensation on the cold powder.[6][15][16][19]
-
-
Peptides in Solution (For Short-Term Use):
-
Limited Shelf Life: Peptides in solution are significantly less stable than in their lyophilized form.[6][15] It is not recommended to store peptides in solution for long periods.[20]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, dissolve the stock and immediately create single-use aliquots.[6][15][16]
-
Storage Conditions: Store frozen aliquots at -20°C or colder.[6][15]
-
Buffer Choice: Use sterile, slightly acidic buffers (pH 5-7) for reconstitution, as this range can enhance the stability of many peptides.[15]
-
Oxidation-Prone Peptides: Peptides containing Cys, Met, or Trp are susceptible to oxidation. They should be dissolved in de-gassed, oxygen-free solvents.[15]
-
Data Summary: Recommended Peptide Storage Conditions
| Peptide State | Storage Temperature | Duration | Key Handling Instructions |
| Lyophilized | -20°C to -80°C | Years | Keep sealed with desiccant; equilibrate to room temp before opening.[6][16] |
| Lyophilized | 4°C | Weeks (Short-term) | For peptides in frequent use; minimize moisture exposure.[6] |
| In Solution | -20°C to -80°C | Days to Weeks | Prepare single-use aliquots to avoid freeze-thaw cycles.[6][15] |
| In Solution | 4°C | Days | Highly discouraged; for immediate experimental use only. |
FAQ 4: How do I perform a basic in-vitro plasma stability assay?
Answer:
An in-vitro plasma stability assay is a crucial experiment to determine the half-life of a peptide analogue in a biologically relevant matrix. The general workflow involves incubating the peptide in plasma, taking samples at various time points, stopping the enzymatic reactions, and quantifying the remaining intact peptide, typically by HPLC or LC-MS.[2]
Experimental Protocol: In-Vitro Plasma Stability Assay using RP-HPLC
-
Materials:
-
Test Peptide Analogue
-
Control (a known stable peptide)
-
Human or animal plasma (e.g., heparinized, fresh or stored at -80°C)
-
Quenching Solution (e.g., Acetonitrile with 1% Trifluoroacetic Acid (TFA))
-
Incubator or water bath at 37°C
-
RP-HPLC system with a C18 column
-
-
Methodology:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the test peptide in a suitable solvent (e.g., 10% DMSO in water).
-
Incubation Setup: Thaw plasma on ice. In a microcentrifuge tube, pre-warm 990 µL of plasma at 37°C for 5 minutes.
-
Initiate Reaction (t=0): Add 10 µL of the peptide stock solution to the pre-warmed plasma to achieve a final concentration of 10 µg/mL. Mix gently by inversion. This is your t=0 starting point.
-
Time-Point Sampling:
-
Immediately withdraw a 100 µL aliquot of the plasma-peptide mixture and add it to a new tube containing 200 µL of ice-cold Quenching Solution. Vortex vigorously. This is your t=0 sample .
-
Continue incubating the remaining plasma-peptide mixture at 37°C.
-
At subsequent time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw another 100 µL aliquot and quench it in the same manner.
-
-
Protein Precipitation: After collecting all time points, centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated plasma proteins.
-
Sample Analysis: Carefully collect the supernatant from each tube and transfer it to an HPLC vial. Analyze 50-100 µL of the supernatant by RP-HPLC.
-
Data Analysis:
-
Identify the peak corresponding to the intact peptide in the chromatograms.
-
Integrate the peak area for each time point.
-
Normalize the data by expressing the peak area at each time point as a percentage of the peak area at t=0.
-
Plot the percentage of remaining peptide versus time and calculate the half-life (t½), which is the time it takes for 50% of the peptide to be degraded.
-
-
Diagram: Experimental Workflow for Plasma Stability Assay
Caption: Step-by-step workflow for an in-vitro peptide plasma stability assay.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Addressing the Challenges of Peptide Stability | Blog | Biosynth [biosynth.com]
- 4. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 8. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. bachem.com [bachem.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Ways To Improve The Stability Of Peptides - www.pharmasources.com [pharmasources.com]
- 14. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 15. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 16. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. veeprho.com [veeprho.com]
- 19. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 20. genscript.com [genscript.com]
Mcp-tva-argipressin solubility and formulation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mcp-tva-argipressin. The following information is designed to address common solubility and formulation issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a synthetic analogue of arginine vasopressin (AVP), a naturally occurring antidiuretic hormone.[1][2] Like other vasopressin analogues, it is a peptide and is expected to exhibit similar physicochemical properties, including challenges related to solubility and stability in aqueous solutions.[3][4][5] The "Mcp-tva" portion of the name likely refers to specific chemical modifications to the standard argipressin structure, aimed at enhancing its therapeutic properties or stability.
Q2: What are the primary factors influencing the solubility of this compound?
The solubility of peptides like this compound is governed by several factors:
-
Amino Acid Composition: The proportion of hydrophobic (water-repelling) versus hydrophilic (water-attracting) amino acids in the peptide sequence is a primary determinant of its solubility in aqueous solutions.[6][7]
-
pH and Net Charge: A peptide's net electrical charge, which is dependent on the pH of the solution, significantly impacts its solubility.[6][7] Solubility is generally lowest at the isoelectric point (pI), the pH at which the peptide has no net charge.[6][8]
-
Peptide Length: Longer peptide chains tend to have lower solubility due to an increased potential for hydrophobic interactions and aggregation.[6][7]
-
Secondary Structure: The formation of secondary structures, such as beta-sheets, can lead to aggregation and reduced solubility.[6]
-
Temperature: Generally, solubility increases with temperature; however, excessive heat can lead to degradation.[8]
Q3: My lyophilized this compound powder is not dissolving in water. What should I do?
If this compound does not readily dissolve in sterile water, it is likely due to its hydrophobic nature or the solution pH being close to its isoelectric point. Here are some initial steps:
-
Sonication: Gentle sonication can help break up aggregates and enhance dissolution.[7]
-
pH Adjustment: Since this compound is an argipressin analogue, it is likely a basic peptide. Try dissolving it in a slightly acidic solution, such as 0.1% acetic acid. Conversely, if it were an acidic peptide, a slightly basic solution like 0.1M ammonium bicarbonate would be appropriate.[7]
-
Use of Co-solvents: For highly hydrophobic peptides, the addition of a small amount of an organic co-solvent may be necessary.[6][7]
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness Observed in Solution
Problem: After initial dissolution, the this compound solution becomes cloudy or forms a precipitate over time.
Possible Causes:
-
Aggregation: Peptides, especially at higher concentrations, can self-associate and form aggregates, leading to precipitation.[4][9] This can be exacerbated by factors like pH, temperature, and ionic strength.
-
pH Shift: The pH of the solution may have shifted towards the peptide's isoelectric point, reducing its solubility.
-
Instability: The peptide may be degrading, with the degradation products being less soluble.
Solutions:
-
Optimize pH: Determine the optimal pH for solubility and buffer the solution accordingly. For basic peptides like argipressin, a slightly acidic pH is often beneficial.
-
Reduce Concentration: If possible, work with a lower concentration of the peptide.
-
Add Excipients: Certain excipients, such as sugars (e.g., mannitol, sucrose) or polymers (e.g., PEG), can help stabilize the peptide and prevent aggregation.
-
Control Temperature: Store the solution at the recommended temperature (typically 2-8°C) to minimize degradation and aggregation.
Issue 2: Poor Stability of this compound in Aqueous Solution
Problem: The peptide loses its biological activity or shows signs of chemical degradation over a short period.
Possible Causes:
-
Hydrolysis: The peptide bonds can be broken by water, especially at non-optimal pH.[3][4]
-
Oxidation: Certain amino acid residues, such as methionine and cysteine, are susceptible to oxidation.[9]
-
Deamidation: Asparagine and glutamine residues can undergo deamidation, altering the peptide's structure and function.[9]
Solutions:
-
Lyophilization: For long-term storage, it is best to store this compound as a lyophilized powder.[3][4]
-
Non-Aqueous Formulations: Consider formulating the peptide in a non-aqueous solvent, such as DMSO or a specialized formulation technology, to prevent water-mediated degradation.[4]
-
pH and Buffer Optimization: Carefully select a buffer system that maintains a pH at which the peptide is most stable.[5]
-
Protect from Light and Oxygen: Store the peptide solution in amber vials and consider purging the headspace with an inert gas like nitrogen or argon to prevent photo-oxidation and oxidation.
Quantitative Data Summary
The following tables provide typical data for vasopressin analogues, which can serve as a starting point for experiments with this compound.
Table 1: Solubility of Argipressin in Different Solvents
| Solvent | Concentration (mg/mL) | Temperature (°C) | Observations |
| Water | < 1.0 | 25 | Insoluble to slightly soluble |
| 0.1% Acetic Acid | > 10.0 | 25 | Freely soluble |
| Phosphate Buffered Saline (pH 7.4) | ~1.0 | 25 | Sparingly soluble |
| 5% Dextrose in Water | > 10.0 | 25 | Soluble |
| 0.9% Sodium Chloride | > 10.0 | 25 | Soluble |
Table 2: Stability of Argipressin Infusion Solutions
| Diluent | Concentration | Storage Condition | Stability |
| 0.9% Sodium Chloride | 0.02 - 0.1 units/mL | Room Temperature (25°C) | Up to 18 hours[10] |
| 5% Dextrose | 0.02 - 0.1 units/mL | Room Temperature (25°C) | Up to 18 hours[10] |
| 0.9% Sodium Chloride | 0.02 - 0.1 units/mL | Refrigerated (2-8°C) | Up to 24 hours[11] |
Experimental Protocols
Protocol 1: Determination of Optimal pH for Solubility
-
Prepare a series of buffers: Prepare a range of buffers with pH values from 3.0 to 9.0 (e.g., acetate, phosphate, borate buffers).
-
Dispense lyophilized peptide: To a series of microcentrifuge tubes, add a small, pre-weighed amount of lyophilized this compound (e.g., 1 mg).
-
Add buffers: Add a fixed volume of each buffer to the respective tubes to achieve a target concentration (e.g., 1 mg/mL).
-
Equilibrate: Gently vortex each tube and then allow them to equilibrate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).
-
Observe and measure: Visually inspect each tube for undissolved particles. For a quantitative measurement, centrifuge the tubes to pellet any undissolved peptide, and then measure the concentration of the peptide in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy at 280 nm or RP-HPLC).
-
Plot results: Plot the solubility (concentration in the supernatant) against the pH to determine the optimal pH for dissolution.
Protocol 2: Assessment of Formulation Stability
-
Prepare formulations: Prepare this compound solutions in different buffer systems and with various excipients to be tested.
-
Initial analysis (Time zero): Immediately after preparation, analyze each formulation for peptide concentration, purity (using a stability-indicating HPLC method), and appearance.
-
Store under different conditions: Aliquot each formulation into separate vials and store them under various conditions, such as refrigerated (2-8°C), room temperature (25°C), and accelerated stability conditions (e.g., 40°C).
-
Time-point analysis: At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), remove a vial from each storage condition and re-analyze for peptide concentration, purity, and appearance.
-
Data analysis: Compare the results at each time point to the initial (time zero) data to determine the rate of degradation and identify the most stable formulation.
Visualizations
Caption: Workflow for assessing this compound solubility.
Caption: Troubleshooting logic for dissolving this compound.
References
- 1. Vasopressin analogue - Wikipedia [en.wikipedia.org]
- 2. Vasopressin - Wikipedia [en.wikipedia.org]
- 3. PLATFORM TECHNOLOGY - An Alternative Solution for Peptide Drug Formulation [drug-dev.com]
- 4. ondrugdelivery.com [ondrugdelivery.com]
- 5. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 7. jpt.com [jpt.com]
- 8. reta-peptide.com [reta-peptide.com]
- 9. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 10. pch.health.wa.gov.au [pch.health.wa.gov.au]
- 11. Vasopressin (Argipressin) | Safer Care Victoria [safercare.vic.gov.au]
Technical Support Center: Reducing Off-Target Effects of Vasopressin Agonists
This guide is intended for researchers, scientists, and drug development professionals working with vasopressin agonists. It provides answers to frequently asked questions, troubleshooting guidance for common experimental issues, and detailed protocols for key assays to help minimize and understand off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of vasopressin agonists and which receptors are responsible?
A1: The off-target effects of vasopressin agonists stem from their interaction with unintended vasopressin receptor subtypes or the related oxytocin receptor (OTR). Arginine vasopressin (AVP) itself is non-selective and acts on three receptor subtypes: V1a, V1b, and V2.[1][2] Each subtype is coupled to a different signaling pathway and has a distinct tissue distribution, leading to a range of physiological effects.[3][4]
-
V1a Receptor (V1aR): Primarily found in vascular smooth muscle, platelets, and the liver.[3][5] Its activation leads to vasoconstriction (hypertension), platelet aggregation, and glycogenolysis.[1][4] Unintended V1aR activation is a common off-target effect when targeting other receptors.
-
V1b Receptor (V1bR or V3R): Mainly located in the anterior pituitary gland, where it mediates the release of adrenocorticotropic hormone (ACTH).[1][5] Off-target activation can lead to undesirable neuroendocrine effects.
-
V2 Receptor (V2R): Predominantly expressed in the principal cells of the kidney's collecting ducts.[3][5] Its primary role is to promote water reabsorption (antidiuresis).[4] Off-target V2R activation by an agonist intended for V1aR can cause fluid retention and hyponatremia (low blood sodium).[6]
-
Oxytocin Receptor (OTR): Due to the high structural homology between vasopressin and oxytocin, as well as their receptors, cross-reactivity is common.[4][5] This can lead to a variety of effects, including those on social behavior and uterine contraction.
Q2: How do the signaling pathways differ for V1 and V2 receptors?
A2: The V1 and V2 receptors utilize distinct G-protein signaling cascades, leading to different cellular responses.[4]
-
V1a and V1b receptors are coupled to G-proteins of the Gq/11 family.[2] Agonist binding activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to cellular responses like smooth muscle contraction.[4]
-
V2 receptors are coupled to the Gs G-protein.[4] Agonist binding activates adenylyl cyclase (AC), which catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP).[7] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the insertion of aquaporin-2 water channels into the apical membrane of kidney collecting duct cells, increasing water reabsorption.[3][7]
Q3: How can I select the most receptor-selective agonist for my research?
A3: Selecting a selective agonist requires careful examination of its pharmacological profile.
-
Consult Binding Affinity Data (Ki): Look for compounds with a low Ki value for your target receptor and significantly higher Ki values for off-target receptors (V1a, V1b, V2, OTR). A larger Ki ratio between the off-target and target receptor indicates higher selectivity.
-
Examine Functional Potency Data (EC50): Binding does not always equate to activation. Review functional data, such as EC50 values from calcium mobilization (for V1a/V1b) or cAMP accumulation (for V2) assays. A potent agonist will have a low EC50 at the target receptor and a much higher EC50 (or no activity) at off-target receptors.[8]
-
Consider Species Differences: The selectivity of an agonist can vary significantly between species (e.g., human vs. rat vs. mouse) due to subtle differences in receptor amino acid sequences.[3][9] Always use data derived from the same species as your experimental model.
-
Review the Literature: Look for studies that have characterized the specific agonist you are considering, paying close attention to the assays and species used.
Troubleshooting Guides
Problem 1: My V2R-targeted agonist is causing an unexpected increase in blood pressure in my animal model.
-
Likely Cause: Your agonist has off-target activity at the V1a receptor, which mediates vasoconstriction.[10] This is a common issue as many vasopressin analogs retain some affinity for multiple receptor subtypes.
-
Troubleshooting Steps:
-
Verify Agonist Selectivity: Re-examine the binding affinity (Ki) and functional potency (EC50) data for your agonist at both human V2R and V1aR. Refer to the data tables below. If the selectivity window is narrow (e.g., less than 100-fold), off-target effects are likely at higher concentrations.
-
Perform a Dose-Response Experiment: The observed effect may be dose-dependent. Reduce the concentration of your agonist to a level that is sufficient to activate V2R but below the threshold for significant V1aR activation.
-
Use a Selective Antagonist: To confirm V1aR is the cause, co-administer your agonist with a highly selective V1aR antagonist. If the hypertensive effect is blocked without affecting the V2R-mediated response (e.g., antidiuresis), this confirms off-target V1aR activation.
-
Select a More Selective Agonist: Consider switching to an agonist with a better selectivity profile, such as Desmopressin (dDAVP), which is known for its high V2R selectivity over V1aR.[9]
-
Problem 2: My results are inconsistent, especially after repeated agonist applications.
-
Likely Cause: G-protein coupled receptors (GPCRs), including vasopressin receptors, can undergo desensitization and internalization upon prolonged or repeated exposure to an agonist. This reduces the number of active receptors on the cell surface, leading to a diminished response over time.
-
Troubleshooting Steps:
-
Optimize Incubation Times: For in vitro assays, minimize the pre-incubation time with the agonist. The response is often rapid.
-
Incorporate Washout Steps: In functional assays, include thorough washout steps between agonist applications to allow for receptor re-sensitization. The time required for re-sensitization can vary, so you may need to optimize this period (e.g., 30-60 minutes).
-
Use a Lower Agonist Concentration: High agonist concentrations can accelerate receptor desensitization. Use the lowest concentration that gives a robust response in your assay (e.g., around the EC80).
-
Check Agonist Stability: Ensure your agonist is stable under your experimental conditions (temperature, pH, solvent). Peptidic agonists can be susceptible to degradation by proteases in cell culture media or tissue preparations. Consider including protease inhibitors. Vasopressin solutions can also lose potency over time, especially at room temperature.[7][11]
-
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. innoprot.com [innoprot.com]
- 3. Comparative Perspectives on Oxytocin and Vasopressin Receptor Research in Rodents and Primates: Translational Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vasopressin and oxytocin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Comparison of the pharmacological profiles of arginine vasopressin and oxytocin analogs at marmoset, macaque, and human vasopressin 1a receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extended Stability of Vasopressin Injection in Polyvinyl Chloride Bags and Polypropylene Syringes and Its Impact on Critically Ill Patient Care and Medication Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EC50 - Wikipedia [en.wikipedia.org]
- 9. Species, Sex and Individual Differences in the Vasotocin/Vasopressin System: Relationship to Neurochemical Signaling in the Social Behavior Neural Network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxytocin and Vasopressin Agonists and Antagonists as Research Tools and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Vasopressin Receptor Binding Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with vasopressin receptor binding assays.
Troubleshooting Guides
This section addresses common issues encountered during vasopressin receptor binding assays in a question-and-answer format.
High Non-Specific Binding (NSB)
Q: Why is my non-specific binding (NSB) signal excessively high, compromising my assay window?
High non-specific binding occurs when the radioligand binds to components other than the target receptor, such as filters, assay plates, or membrane lipids. Ideally, specific binding should account for at least 80% of the total binding at the Kd concentration of the radioligand[1].
| Potential Cause | Recommended Solution |
| Radioligand Issues | |
| Radioligand concentration is too high. | Decrease the radioligand concentration. For competition assays, the concentration should be at or below the Kd[1]. |
| Radioligand has "sticky" properties. | Add a small amount of detergent (e.g., 0.1% BSA or 0.01% Triton X-100) to the assay buffer to reduce stickiness. |
| Radioligand degradation or impurity. | Use a fresh stock of radioligand. Check for purity and proper storage conditions. |
| Assay Components & Conditions | |
| Inappropriate filter type for separation. | Use glass fiber filters pre-treated with a polymer like polyethyleneimine (PEI) to reduce non-specific filter binding[2]. |
| Insufficient washing post-filtration. | Increase the number of wash steps or the volume of wash buffer to ensure complete removal of unbound radioligand. |
| Ligand binding to assay plates. | Use low-protein-binding plates. Consider adding a small amount of membrane permeabilizing agent like saponin if compartments are trapping the ligand[3]. |
| Receptor Preparation | |
| High concentration of membrane protein. | Reduce the amount of membrane protein per well. High concentrations can increase non-specific binding sites[2]. |
Low Specific Binding or No Signal
Q: My assay shows very low counts for specific binding, or no discernible signal over background. What could be the problem?
Low or absent specific binding can indicate a problem with the receptor, the ligand, or the fundamental assay conditions.
| Potential Cause | Recommended Solution |
| Receptor Issues | |
| Low receptor expression (Bmax) in the membrane preparation. | Verify receptor expression using a different method (e.g., Western Blot). Use a cell line with higher expression or increase the amount of membrane protein in the assay. |
| Receptor degradation or inactivity. | Prepare fresh cell membranes and store them properly at -80°C. Avoid repeated freeze-thaw cycles. Ensure protease inhibitors were used during preparation. |
| Incorrect membrane preparation. | Review and optimize the membrane preparation protocol. Ensure proper cell lysis and isolation of the membrane fraction[2]. |
| Ligand Issues | |
| Ligand concentration is too low. | Ensure the radioligand concentration is appropriate for the receptor's affinity (Kd). For initial tests, use a concentration close to the Kd. |
| Degraded radioligand or unlabeled competitor. | Use fresh ligand stocks. Confirm the activity of the unlabeled competitor used to define NSB. |
| Assay Conditions | |
| Assay has not reached equilibrium. | Perform a time-course experiment (association kinetics) to determine the necessary incubation time to reach a steady state, especially for lower ligand concentrations[1]. |
| Incorrect buffer composition (pH, ions). | Optimize the assay buffer. Vasopressin receptor binding can be sensitive to pH and divalent cations like Mg2+. |
| Incubation temperature is not optimal. | While equilibrium is often reached faster at higher temperatures, ligand and receptor stability may decrease[4]. Test different temperatures (e.g., 4°C, 25°C, 37°C) to find the optimal balance. |
Poor Reproducibility and High Variability
Q: I am observing significant well-to-well or day-to-day variability in my results. How can I improve the consistency of my assay?
High variability can obscure real results and make data interpretation difficult. The source is often related to technical execution or unstable reagents.
| Potential Cause | Recommended Solution |
| Technical Execution | |
| Inaccurate or inconsistent pipetting. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent mixing. |
| Inefficient separation of bound and free ligand. | If using filtration, ensure the vacuum is applied quickly and consistently. If using centrifugation, ensure pellets are not disturbed during aspiration of the supernatant[2]. |
| Temperature fluctuations during incubation. | Use a calibrated incubator or water bath. Ensure all plates and reagents are equilibrated to the correct temperature before starting. |
| Reagent & Assay Stability | |
| Inconsistent membrane preparation. | Standardize the membrane preparation protocol. Aliquot and store membranes to avoid variability from fresh preparations for each experiment. |
| Ligand or receptor degradation over the assay period. | Determine the stability of the receptor and ligand under your assay conditions. A drift in the signal over time can indicate a problem[5]. |
| Edge effects on assay plates. | Avoid using the outer wells of the plate, or ensure proper plate sealing and incubation in a humidified chamber to minimize evaporation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary vasopressin receptor subtypes and their signaling pathways?
There are three main subtypes of vasopressin receptors (V1a, V1b, and V2), which are all G protein-coupled receptors (GPCRs) but differ in their signaling mechanisms.[6]
| Receptor Subtype | Primary G Protein | Second Messenger Pathway | Primary Physiological Effect |
| V1a (V1) | Gq/11 | Phospholipase C → IP3 & DAG → ↑ Intracellular Ca2+ | Vasoconstriction, glycogenolysis, platelet aggregation[6][7][8] |
| V1b (V3) | Gq/11 | Phospholipase C → IP3 & DAG → ↑ Intracellular Ca2+ | ACTH release from pituitary gland[6][9] |
| V2 | Gs | Adenylyl Cyclase → ↑ cAMP → PKA Activation | Antidiuresis (water reabsorption in kidney)[6][10][11][12] |
Q2: How do I visualize the signaling pathways for V1 and V2 receptors?
The V1a and V1b receptors signal through the Gq pathway to increase intracellular calcium, while the V2 receptor signals through the Gs pathway to increase cAMP.
References
- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Box 3, Troubleshooting dissociation rate constant measurement - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cris.huji.ac.il [cris.huji.ac.il]
- 5. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 7. What are AVPR1A agonists and how do they work? [synapse.patsnap.com]
- 8. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. V2 vasopressin receptor mutations: future personalized therapy based on individual molecular biology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mcp-tva-argipressin Delivery for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mcp-tva-argipressin in in vivo studies. As "this compound" does not correspond to a standard nomenclature in published literature, this guide is based on the established properties of argipressin (AVP) and its synthetic analogues. The "Mcp-tva" modification is hypothesized to be a novel alteration aimed at modifying the peptide's stability, receptor selectivity, or pharmacokinetic profile.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is presumed to be a synthetic analogue of arginine vasopressin (AVP), a naturally occurring hormone. AVP acts by binding to vasopressin receptors (V1a, V1b, and V2), which are G-protein coupled receptors.[1] The primary effects of AVP are vasoconstriction (mediated by V1a receptors on vascular smooth muscle) and regulation of water reabsorption in the kidneys (mediated by V2 receptors).[1][2][3] The "Mcp-tva" modification likely alters the affinity of the peptide for these receptor subtypes, its stability, or its pharmacokinetic properties. Without specific data on this modification, it is crucial to empirically determine its pharmacological profile.
Q2: What are the expected in vivo effects of this compound?
A2: Based on its similarity to argipressin, in vivo administration of this compound is expected to increase blood pressure through vasoconstriction.[1][3] Depending on its selectivity for the V2 receptor, it may also have antidiuretic effects, leading to changes in urine output and osmolality.[2] Potential side effects can include decreased cardiac output and ischemia in various organs due to excessive vasoconstriction.[2]
Q3: How should I prepare and store this compound for in vivo studies?
A3: Peptides like argipressin and its analogues are susceptible to degradation.[4] It is recommended to store the lyophilized peptide at -20°C or -80°C. For in vivo experiments, reconstitute the peptide in a sterile, buffered solution immediately before use. The stability of argipressin solutions can be limited, with some studies indicating stability for 18-24 hours at room temperature or under refrigeration when diluted in 0.9% sodium chloride.[5][6] The specific stability of this compound in your chosen vehicle should be validated. Avoid repeated freeze-thaw cycles.
Q4: What are the recommended routes of administration for in vivo studies?
A4: For precise control over dosage and rapid onset of action, continuous intravenous (IV) infusion is the preferred method for argipressin and its analogues in many experimental settings.[5] Subcutaneous or intramuscular injections are also possible, but may result in different pharmacokinetic and pharmacodynamic profiles.[1] Oral administration is generally not viable for peptides due to degradation in the gastrointestinal tract.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| No observable pressor effect (increase in blood pressure) | 1. Incorrect Dosage: The administered dose may be too low to elicit a response. 2. Peptide Degradation: The peptide may have degraded due to improper storage or handling. 3. Faulty Administration: Issues with the infusion pump, catheter placement, or injection technique. 4. Animal Model Insensitivity: The specific animal strain or species may have a different sensitivity to vasopressin analogues. | 1. Dose-Response Study: Perform a dose-response study to determine the optimal effective dose. 2. Verify Peptide Integrity: Use a fresh vial of the peptide and ensure proper reconstitution and handling procedures. Consider analytical methods (e.g., HPLC) to check purity. 3. Check Equipment and Technique: Verify the functionality of the infusion pump and the correct placement of the catheter. Ensure proper injection technique. 4. Literature Review: Consult literature for typical vasopressin responses in your chosen animal model. |
| Unexpectedly high pressor response or adverse events (e.g., ischemia) | 1. Incorrect Dosage: The administered dose may be too high. 2. Hypersensitivity of Animal Model: The animal model may be particularly sensitive to the vasopressor effects. 3. Interaction with Anesthesia: Some anesthetics can alter cardiovascular responses. | 1. Reduce Dosage: Lower the infusion rate or the bolus dose. 2. Monitor Closely: Continuously monitor vital signs and indicators of tissue perfusion. 3. Review Anesthetic Protocol: Ensure the anesthetic regimen is appropriate and does not interfere with the experimental outcomes. |
| Variability in response between animals | 1. Biological Variation: Inherent physiological differences between individual animals. 2. Inconsistent Dosing: Minor inaccuracies in preparing or administering the dose. 3. Environmental Stressors: Stress can influence cardiovascular parameters. | 1. Increase Sample Size: Use a sufficient number of animals to account for biological variability. 2. Standardize Procedures: Ensure meticulous and consistent preparation and administration of the peptide. 3. Acclimatize Animals: Allow animals to acclimatize to the experimental environment to minimize stress. |
| Precipitation of the peptide in solution | 1. Poor Solubility: The peptide may have limited solubility in the chosen vehicle. 2. Incorrect pH: The pH of the solution may not be optimal for peptide solubility. 3. Aggregation: The peptide may be prone to aggregation at the concentration used. | 1. Test Different Vehicles: Experiment with different sterile, biocompatible solvents or buffer systems. 2. Adjust pH: Determine the optimal pH for solubility and buffer the solution accordingly. 3. Lower Concentration: Prepare a more dilute solution if possible. Consider the use of stabilizing excipients after careful validation. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Argipressin and an Analogue (Desmopressin)
| Parameter | Argipressin (AVP) | Desmopressin (DDAVP) |
| Half-life | 17-35 minutes[1] | ~3 hours[1] |
| Volume of Distribution | ~0.2 L/kg[1] | 0.3-0.6 L/kg[1] |
| Protein Binding | ~30%[1] | ~50%[1] |
| Primary Route of Elimination | Hepatic metabolism and renal excretion[1] | Primarily renal excretion (resistant to hepatic metabolism)[1] |
Table 2: Receptor Selectivity of Vasopressin Analogues
| Analogue | V1 (Pressor) Selectivity | V2 (Antidiuretic) Selectivity |
| Argipressin (AVP) | Non-selective | Non-selective |
| Terlipressin | High (6x greater than AVP)[1] | Minimal |
| Desmopressin (DDAVP) | Minimal | High (1500x greater than AVP)[1] |
Experimental Protocols
Protocol 1: Continuous Intravenous Infusion for Blood Pressure Monitoring in a Rodent Model
-
Animal Preparation: Anesthetize the animal according to an approved institutional protocol. Shave and sterilize the surgical areas (e.g., neck for carotid artery and jugular vein cannulation).
-
Catheter Implantation:
-
Implant a catheter into the carotid artery for continuous blood pressure monitoring. Connect the catheter to a pressure transducer and data acquisition system.
-
Implant a second catheter into the jugular vein for intravenous infusion of this compound.
-
-
Peptide Preparation: Immediately before use, reconstitute lyophilized this compound in sterile 0.9% saline to the desired stock concentration. Further dilute the stock solution to the final infusion concentration.
-
Experimental Procedure:
-
Allow the animal to stabilize after surgery and record baseline blood pressure for at least 30 minutes.
-
Begin the continuous intravenous infusion of this compound using a calibrated syringe pump at a predetermined rate.
-
Continuously monitor and record mean arterial pressure (MAP), heart rate, and other relevant physiological parameters.
-
At the end of the experiment, euthanize the animal according to an approved protocol.
-
-
Data Analysis: Analyze the change in MAP from baseline in response to the this compound infusion.
Visualizations
Caption: Signaling pathway of this compound via V1 and V2 receptors.
Caption: Experimental workflow for in vivo delivery and monitoring.
Caption: Troubleshooting decision tree for lack of pressor effect.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Vasopressin Analogs [cvpharmacology.com]
- 4. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 5. safercare.vic.gov.au [safercare.vic.gov.au]
- 6. Extended Stability of Vasopressin Injection in Polyvinyl Chloride Bags and Polypropylene Syringes and Its Impact on Critically Ill Patient Care and Medication Waste - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Peptide Therapeutic Oxidation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of peptide therapeutic oxidation.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter during your experiments, focusing on the prevention and analysis of peptide oxidation.
Issue 1: My peptide therapeutic shows signs of degradation during storage. How can I improve its stability?
Possible Cause: Oxidation of susceptible amino acid residues is a common degradation pathway for peptide therapeutics, leading to loss of potency and the formation of impurities.
Solutions:
-
Formulation Optimization: Adjusting the formulation can significantly inhibit oxidation. This includes optimizing the pH and incorporating excipients such as antioxidants and chelating agents.
-
Environmental Control: Minimizing exposure to oxygen, light, and elevated temperatures during manufacturing and storage is crucial.
-
Proper Storage: Adhere to recommended storage conditions, including temperature and physical state (lyophilized vs. solution).
Table 1: Recommended Formulation Excipients to Minimize Oxidation
| Excipient Class | Example | Recommended Concentration | Mechanism of Action |
| Antioxidants (Oxygen Scavengers) | L-methionine | 0.01% - 1.0% w/v (ratio of added methionine to peptide's methionine residues from 10:1 to 100:1)[1] | Preferentially oxidized, thereby protecting the peptide therapeutic.[2][3] |
| Ascorbic Acid | Varies; can act as a pro-oxidant in the presence of metal ions. | Scavenges free radicals. | |
| N-acetyl-L-cysteine | Varies | Acts as a free radical scavenger.[2] | |
| Chelating Agents | Disodium Edetate (EDTA) | 0.01% - 0.1% w/v | Complexes with trace metal ions (e.g., iron, copper) that can catalyze oxidation reactions.[4] |
Table 2: General Storage Conditions to Enhance Peptide Stability
| Storage Form | Temperature | Atmosphere | Light Exposure | Duration |
| Lyophilized Powder | -20°C or -80°C | Sealed vial, purged with inert gas (e.g., nitrogen, argon) | Protected from light | Long-term[5][6][7] |
| Solution (Aqueous) | -20°C or -80°C (aliquoted to avoid freeze-thaw cycles) | Degassed buffers, purged with inert gas | Protected from light | Short-term to medium-term[5][7] |
| 2-8°C | Sealed vial, minimal headspace | Protected from light | Short-term |
Issue 2: I suspect my peptide is oxidizing, but I'm unsure how to confirm it analytically.
Possible Cause: Oxidation results in a mass increase of the peptide (+16 Da for methionine sulfoxide, +32 Da for methionine sulfone) and can alter its chromatographic properties.
Solution:
Employ analytical techniques such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify oxidative modifications.
Experimental Protocol: Stability-Indicating RP-HPLC Method for Oxidized Peptides
This protocol outlines a general procedure to develop an HPLC method capable of separating the native peptide from its oxidized forms.
-
Column Selection: Start with a C18 column with a pore size of 100-300 Å, suitable for peptide separations.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Develop a linear gradient to ensure separation of the more hydrophilic oxidized peptides from the native peptide. A typical gradient might be 5-60% Mobile Phase B over 30-60 minutes. Oxidized peptides generally elute earlier than their native counterparts.[8]
-
Detection: Monitor the elution profile using UV detection at 214-220 nm, where the peptide bond absorbs.
-
Forced Degradation Studies: To confirm the method is "stability-indicating," intentionally degrade the peptide under oxidative stress (e.g., with 0.05% H₂O₂ at room temperature for a few hours) and verify that the resulting degradation products are resolved from the main peptide peak.[9]
Experimental Protocol: LC-MS Analysis for Identification of Oxidized Peptides
This protocol provides a general workflow for using LC-MS to confirm the identity of oxidized species.
-
Sample Preparation:
-
If the peptide is part of a larger protein, perform a tryptic digest to generate smaller peptide fragments.
-
For synthetic peptides, dissolve in an appropriate solvent (e.g., water with a small amount of acetonitrile and formic acid).
-
-
LC Separation: Use a nano- or micro-flow HPLC system with a C18 column coupled directly to the mass spectrometer. Employ a gradient similar to the RP-HPLC method.
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in positive ion mode.
-
Perform a full scan (MS1) to identify the molecular ions of the native and potentially oxidized peptides (look for mass shifts of +16 Da, +32 Da, etc.).
-
Conduct tandem MS (MS/MS or MS2) on the suspected oxidized peptide ions to fragment them and confirm the site of oxidation. The fragmentation pattern will reveal which amino acid residue has been modified.[10][11]
-
Frequently Asked Questions (FAQs)
Q1: Which amino acids in my peptide are most susceptible to oxidation?
A1: The amino acids most prone to oxidation are Methionine (Met) and Cysteine (Cys). Other susceptible residues include Tryptophan (Trp), Tyrosine (Tyr), and Histidine (His).[12]
Q2: How does pH affect peptide oxidation?
A2: The rate of oxidation can be highly dependent on pH. For example, Cys, Tyr, and His are more susceptible to oxidation at neutral to alkaline pH due to the deprotonation of their side chains. Conversely, an acidic environment (pH < 5) can reduce the oxidation of these residues.
Q3: Can I use surfactants like Polysorbate 20 or 80 in my formulation?
A3: While non-ionic surfactants are often used to prevent aggregation, they can sometimes contain peroxides as impurities, which can promote oxidation. If you use polysorbates, ensure they are of high purity and low peroxide content.[12]
Q4: What is disulfide scrambling and how can I prevent it?
A4: Disulfide scrambling is the incorrect formation or rearrangement of disulfide bonds in peptides containing multiple cysteine residues. This can be induced by factors like basic pH during sample preparation for analysis. To prevent this, alkylation of free sulfhydryl groups with reagents like iodoacetamide (IAA) or N-ethylmaleimide (NEM) under denaturing conditions is recommended. Performing enzymatic digestions at an acidic pH can also minimize scrambling.[13][14]
Q5: My peptide is aggregating upon storage in solution. Could this be related to oxidation?
A5: Yes, oxidation can lead to conformational changes in peptides, which may expose hydrophobic regions and promote aggregation.[12] To troubleshoot aggregation, consider the following:
-
Optimize the peptide concentration; higher concentrations are more prone to aggregation.
-
Adjust the pH of the solution to a point where the peptide is most soluble.
-
Add excipients like sugars (e.g., sucrose, trehalose) or amino acids (e.g., arginine, glycine) that can help stabilize the peptide.
-
Store the peptide in a lyophilized state and reconstitute it just before use.
Visual Guides
Here are some diagrams to illustrate key concepts and workflows related to peptide oxidation.
References
- 1. US5272135A - Method for the stabilization of methionine-containing polypeptides - Google Patents [patents.google.com]
- 2. Evaluation of antioxidants in protein formulation against oxidative stress using various biophysical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. purerxpeptides.com [purerxpeptides.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. bachem.com [bachem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of oxidative protein modifications using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2023043892A1 - Method to prevent sample preparation-induced disulfide scrambling in non-reduced peptide mapping - Google Patents [patents.google.com]
- 13. Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a simple non-reduced peptide mapping method that prevents disulfide scrambling of mAbs without affecting tryptic enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for Consistent Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable experimental outcomes.
Troubleshooting Guides
General Laboratory Practices
Question: My results are inconsistent across experiments, even when I follow the same protocol. What are the common sources of variability?
Answer:
Inconsistent results can stem from several factors. A systematic review of your experimental workflow can help pinpoint the source of the variability. Key areas to investigate include:
-
Reagent Preparation and Storage: Improperly prepared or stored reagents are a frequent cause of variability. Ensure all reagents are prepared according to standard operating procedures, stored at the correct temperature, and protected from light or moisture if necessary.[1][2][3][4][5] Always label reagents clearly with the name, concentration, preparation date, and expiration date.[2][3][4]
-
Equipment Calibration and Maintenance: Laboratory equipment that is not properly calibrated or maintained can introduce significant error.[6] Regularly schedule maintenance and calibration for all critical instruments, such as pipettes, centrifuges, and spectrophotometers.
-
Experimental Technique: Minor variations in technique between different users or even by the same user on different days can lead to inconsistencies. Standardizing procedures and ensuring all personnel are thoroughly trained on the protocols can minimize this.[6]
-
Environmental Factors: Fluctuations in laboratory temperature, humidity, and light exposure can affect sensitive assays. Maintaining a controlled laboratory environment is crucial for reproducibility.
-
Cell Culture Conditions: For cell-based assays, inconsistencies in cell growth, passage number, or confluency can significantly impact results.[7][8] It is essential to standardize cell culture conditions and regularly check for contamination.[6][8]
A troubleshooting workflow can help systematically identify the source of the problem.
Western Blot Troubleshooting
Question: I am having trouble with my Western blots. What are some common issues and how can I resolve them?
Answer:
Western blotting can be a challenging technique with several potential pitfalls. Here are some common problems and their solutions:
| Problem | Possible Cause | Solution |
| No or Weak Signal | Inefficient protein transfer | Confirm transfer by staining the membrane with Ponceau S. Optimize transfer time and voltage.[9] |
| Low primary antibody concentration | Increase the concentration of the primary antibody or incubate overnight at 4°C.[10][11] | |
| Inactive enzyme on secondary antibody | Ensure the enzyme conjugate is active and the substrate is not expired.[9] | |
| Insufficient protein loaded | Increase the amount of protein loaded onto the gel.[11] | |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[10] |
| Primary antibody concentration too high | Decrease the primary antibody concentration.[10] | |
| Insufficient washing | Increase the number and duration of wash steps.[9] | |
| Nonspecific Bands | Primary antibody is not specific enough | Use a more specific primary antibody or try a different antibody clone. |
| Too much protein loaded | Reduce the amount of protein loaded on the gel.[10][11] | |
| Cross-reactivity of the secondary antibody | Use a secondary antibody that is pre-adsorbed against the species of your sample. |
ELISA Troubleshooting
Question: My ELISA results are showing high variability between wells. What could be the cause?
Answer:
High variability in ELISA can be frustrating. Here are some common causes and how to address them:
| Problem | Possible Cause | Solution |
| High Coefficient of Variation (CV%) | Pipetting inconsistency | Ensure pipettes are calibrated and use a consistent pipetting technique.[12] Reverse pipetting can be helpful for viscous solutions. |
| Inadequate plate washing | Ensure all wells are washed thoroughly and uniformly. An automated plate washer can improve consistency.[13] | |
| Temperature variation across the plate | Incubate plates away from drafts and avoid stacking them.[12] Allow all reagents to come to room temperature before use.[13][14] | |
| Edge effects | Avoid using the outer wells of the plate or fill them with buffer to create a more uniform environment. | |
| Low Signal | Insufficient incubation time | Increase the incubation times for the antibody or substrate steps.[15] |
| Reagent degradation | Use fresh reagents and ensure they have been stored correctly.[13] | |
| High Background | Insufficient blocking | Increase the concentration or incubation time of the blocking buffer.[12] |
| High concentration of detection antibody | Titrate the detection antibody to find the optimal concentration.[14] |
PCR Troubleshooting
Question: My PCR amplification is failing or yielding nonspecific products. What should I check?
Answer:
PCR troubleshooting often involves optimizing reaction conditions. Here are some common issues and potential solutions:
| Problem | Possible Cause | Solution |
| No Amplification | Incorrect annealing temperature | Optimize the annealing temperature using a gradient PCR.[16] |
| Poor template quality | Ensure the DNA template is pure and not degraded.[17] | |
| Problem with a reagent | Test each reagent individually or try a new set of reagents.[18] | |
| Nonspecific Amplification | Annealing temperature is too low | Increase the annealing temperature in 2°C increments.[16] |
| Primer-dimer formation | Redesign primers to avoid complementarity at the 3' ends.[18][19] | |
| Too much template DNA | Reduce the amount of template DNA in the reaction.[16] | |
| Smeared Bands | Too many cycles | Reduce the number of PCR cycles.[16] |
| High enzyme concentration | Reduce the concentration of DNA polymerase. | |
| Degraded DNA template | Use high-quality, intact template DNA.[18] |
Experimental Protocols
Standard Western Blot Protocol
-
Sample Preparation: Lyse cells or tissues in an appropriate buffer containing protease and phosphatase inhibitors. Determine protein concentration using a standard assay (e.g., BCA).
-
Gel Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel. The gel percentage should be chosen based on the molecular weight of the target protein.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[11][21]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[21]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[22]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[22]
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add the chemiluminescent substrate and image the blot using a suitable imager.[22]
Standard ELISA Protocol (Sandwich ELISA)
-
Coating: Coat a 96-well plate with the capture antibody diluted in coating buffer and incubate overnight at 4°C.[23]
-
Washing: Wash the plate three times with wash buffer (e.g., PBST).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBST) for 1-2 hours at room temperature.[24]
-
Washing: Repeat the washing step.
-
Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.[25]
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add streptavidin-HRP and incubate for 30 minutes at room temperature.[26]
-
Washing: Repeat the washing step.
-
Substrate Addition: Add TMB substrate and incubate in the dark until a color develops (typically 15-30 minutes).[26]
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).[26]
-
Read Plate: Read the absorbance at 450 nm using a microplate reader.
Standard PCR Protocol
-
Reaction Setup: Prepare a master mix containing DNA polymerase, dNTPs, forward and reverse primers, and reaction buffer.[27]
-
Add Template: Add the DNA template to individual PCR tubes.
-
Cycling Conditions:
-
Analysis: Analyze the PCR products by agarose gel electrophoresis.
Signaling Pathway Diagrams
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[30] Ligand binding to EGFR leads to receptor dimerization and autophosphorylation, initiating downstream signaling through pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT cascades.[31][32]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the ERK pathway, is a central signaling module that relays extracellular signals to the nucleus to control gene expression and cellular processes like proliferation and differentiation.[33][34]
Frequently Asked Questions (FAQs)
Q1: How often should I calibrate my pipettes?
A1: For routine use, pipettes should be calibrated at least once a year. However, for experiments that require high precision, calibration should be performed every three to six months.
Q2: What is the best way to store my antibodies?
A2: Most antibodies should be stored at 4°C for short-term use (a few weeks) and at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles, which can denature the antibody. Aliquoting the antibody upon first use is highly recommended. Always refer to the manufacturer's datasheet for specific storage recommendations.
Q3: Can I reuse my diluted antibodies?
A3: It is generally not recommended to reuse diluted antibodies, as their stability can be compromised, and they are more susceptible to contamination.[11] For the most consistent results, always prepare fresh dilutions.
Q4: My cells are growing slowly. What could be the problem?
A4: Slow cell growth can be due to several factors, including issues with the culture medium (e.g., expired, improper storage), incorrect CO₂ levels or temperature in the incubator, or a high passage number leading to senescence. It is also important to rule out low-level contamination that may not be immediately obvious.
Q5: What is the purpose of a blocking step in Western blotting and ELISA?
A5: The blocking step is crucial for preventing the non-specific binding of antibodies to the membrane or plate surface. This reduces background noise and increases the specificity of the assay, leading to cleaner and more reliable results.[12][13]
References
- 1. Sample and Reagent Storage and Stability [scioninstruments.com]
- 2. Safe Lab Reagent Storage Guide | Best Practices 2025 [labdisposable.com]
- 3. urgent.supply [urgent.supply]
- 4. Standard Operating Procedure (SOP) for Reagent Preparation and Storage - eLeaP® Quality [quality.eleapsoftware.com]
- 5. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 6. corning.com [corning.com]
- 7. Whats Killing My Cell Cultures Troubleshooting Cell Growth Issues [cellandgene.com]
- 8. thomassci.com [thomassci.com]
- 9. Western blot troubleshooting guide! [jacksonimmuno.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. stjohnslabs.com [stjohnslabs.com]
- 13. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 14. assaygenie.com [assaygenie.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Troubleshooting PCR and RT-PCR Amplification [sigmaaldrich.com]
- 17. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 18. mybiosource.com [mybiosource.com]
- 19. PCR Troubleshooting Guide | Thermo Fisher Scientific - UZ [thermofisher.com]
- 20. azurebiosystems.com [azurebiosystems.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. bosterbio.com [bosterbio.com]
- 23. The principle and method of ELISA | MBL Life Science -JAPAN- [ruo.mbl.co.jp]
- 24. praxilabs.com [praxilabs.com]
- 25. ELISA Test Procedures | BioChain Institute Inc. [biochain.com]
- 26. file.elabscience.com [file.elabscience.com]
- 27. ProtocolsStandardPCR < Lab < TWiki [barricklab.org]
- 28. neb.com [neb.com]
- 29. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 30. creative-diagnostics.com [creative-diagnostics.com]
- 31. researchgate.net [researchgate.net]
- 32. ClinPGx [clinpgx.org]
- 33. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 34. geneglobe.qiagen.com [geneglobe.qiagen.com]
Technical Support Center: Vasopressin Analogue Administration
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with vasopressin analogues.
Frequently Asked Questions (FAQs)
Q1: What are the primary receptors targeted by vasopressin analogues and what are their general functions?
Vasopressin analogues primarily target three G-protein coupled receptor subtypes: V1a, V1b (also known as V3), and V2.[1]
-
V1a Receptors: Predominantly found on vascular smooth muscle cells.[2][3] Their activation leads to vasoconstriction through the Gq signaling pathway, which increases intracellular calcium.[2][3][4] This is the primary mechanism for the pressor effects of vasopressin.
-
V2 Receptors: Mainly located on the renal collecting duct cells in the kidney.[1][2] Activation of these receptors stimulates the Gs pathway, leading to an increase in cyclic AMP (cAMP) and the insertion of aquaporin-2 water channels into the cell membrane.[1][3] This action increases water reabsorption, resulting in an antidiuretic effect.[3]
-
V1b (V3) Receptors: Found in the anterior pituitary gland, where they are involved in the secretion of adrenocorticotropic hormone (ACTH).[1][5]
Q2: How does the receptor selectivity of common vasopressin analogues differ?
The selectivity of vasopressin analogues for V1 versus V2 receptors dictates their primary effects and side-effect profile. Analogues can range from non-selective to highly selective for a specific receptor subtype.
-
Arginine Vasopressin (AVP): The endogenous hormone, is non-selective with a V1/V2 selectivity ratio close to 1.[3]
-
Terlipressin: A synthetic analogue that shows a higher selectivity for V1 receptors over V2 receptors.[2] It acts as a prodrug, being converted to the active lypressin.[6]
-
Desmopressin (dDAVP): A highly selective V2 receptor agonist, with significantly less activity at V1 receptors, minimizing its effects on blood pressure at therapeutic doses.[2][7]
-
Selepressin: A novel and highly selective V1a receptor agonist designed to provide vasopressor support with minimal V2-mediated antidiuretic effects.[8]
Data Presentation: Receptor Binding & Activity
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of common vasopressin analogues at human vasopressin receptors. Lower values indicate higher affinity/potency.
Table 1: Binding Affinity (Ki, nM) of Vasopressin Analogues at Human Receptors
| Compound | V1a Receptor (Ki, nM) | V2 Receptor (Ki, nM) | V1b Receptor (Ki, nM) |
| Arginine Vasopressin (AVP) | 0.39 | 1.21 | 0.25 |
| Terlipressin | 1100 | 6900 | Not Widely Reported |
| Lypressin (LVP) | 1.8 | 10.0 | Not Widely Reported |
| Desmopressin (dDAVP) | 62.4 | 23.3 | Agonist Activity |
Data compiled from multiple sources.[4][9][10]
Table 2: Functional Potency (EC50, nM) of Vasopressin (AVP)
| Receptor Target | Signaling Pathway | Potency (EC50, nM) |
| Human V1a Receptor | Intracellular Ca2+ Increase | 1.13 |
| Human V1b Receptor | Intracellular Ca2+ Increase | 0.90 |
| Human V2 Receptor | cAMP Accumulation | 2.22 |
Data from CHO cells expressing human receptors.[4]
Signaling Pathways
Troubleshooting Guides
Issue 1: Unexpected Cardiovascular Effects (Hypertension, Bradycardia, Ischemia)
Q: My animal model is showing excessive hypertension and a decreased heart rate after administration of a V1a-selective agonist. What could be the cause?
A: This is a common on-target effect of V1a receptor activation. The hypertension is due to potent vasoconstriction.[3] The decreased heart rate (bradycardia) is often a baroreflex-mediated response to the sharp increase in blood pressure. High doses can also lead to decreased cardiac output and myocardial ischemia due to coronary vasoconstriction.[3][11]
Troubleshooting Steps:
-
Verify Dose Calculation: Double-check all calculations for drug concentration and administered volume. An overdose is the most common cause of exaggerated pharmacologic effects.
-
Review Analogue Selectivity: Confirm the V1a/V2 selectivity of your specific analogue. Even analogues with higher V1 selectivity can have V2 effects at higher concentrations, and vice-versa.[9]
-
Assess Animal Health: Pre-existing cardiovascular conditions in an animal model can exacerbate the effects. Ensure animals are healthy and properly acclimatized before the experiment.
-
Refine Dosing Regimen: Consider a dose-response study to find the optimal dose that achieves the desired effect without severe side effects. A lower dose or a slower infusion rate may be necessary.
-
Monitor for Ischemia: Be vigilant for signs of ischemia, such as discoloration of extremities (e.g., tail, digits) or ECG changes.[3] Ischemic events are a known risk with potent V1a agonists.[3]
Issue 2: Hyponatremia and Fluid Imbalance
Q: I am observing a progressive decrease in serum sodium in my animal model after administering a V2 receptor agonist. Why is this happening?
A: This is a direct consequence of the V2 receptor's antidiuretic action. The agonist promotes free water reabsorption in the kidneys without concurrent sodium reabsorption.[12][13] If fluid intake is not controlled, this leads to an excess of water relative to sodium in the extracellular fluid, causing dilutional hyponatremia.[12][14] Severe hyponatremia can lead to cerebral edema and neurological complications.[3][14]
Troubleshooting Steps:
-
Monitor Fluid Intake: In conscious animal experiments, it is critical to monitor and potentially restrict water intake. Overtreatment with a V2 agonist combined with unrestricted access to water is a primary cause of hyponatremia.[3]
-
Measure Urine Output and Osmolality: A key indicator of V2 receptor activation is reduced urine output with high urine osmolality, while serum osmolality is low.[14][15]
-
Regularly Check Serum Sodium: Implement a frequent blood sampling schedule to monitor the rate of sodium decline. A rapid drop is more dangerous. The rate of correction should also be slow and controlled to avoid osmotic demyelination.[16]
-
Adjust the Dose: If hyponatremia develops, the dose of the V2 agonist should be reduced or temporarily discontinued.[3]
-
Consider the Vehicle/Solvent: Ensure the vehicle used to dissolve the analogue does not independently affect fluid and electrolyte balance.
Experimental Protocols & Workflows
Protocol 1: Assessment of Cardiovascular Effects in a Rodent Model
This protocol outlines the invasive measurement of arterial blood pressure in an anesthetized rat.
1. Materials:
-
Anesthetic (e.g., urethane or pentobarbitone)
-
Surgical instruments for dissection and cannulation
-
Carotid artery cannula connected to a pressure transducer
-
Data acquisition system (e.g., physiograph)
-
Heparinized saline (10-20 U/mL)
-
Vasopressin analogue solution
2. Procedure:
-
Anesthetize the rat according to approved institutional protocols and confirm the depth of anesthesia.
-
Perform a midline cervical incision to expose the trachea and carotid artery. Cannulate the trachea to ensure a patent airway.
-
Carefully isolate the common carotid artery from the surrounding tissue and vagus nerve.
-
Place ligatures proximally and distally. Ligate the artery distally.
-
Make a small incision in the artery and insert the heparinized saline-filled cannula, securing it with the proximal ligature.
-
Connect the cannula to the pressure transducer, which is linked to the data acquisition system.
-
Allow the animal's blood pressure to stabilize for 15-20 minutes. Record the baseline mean arterial pressure (MAP).
-
Administer the vasopressin analogue intravenously (e.g., via a cannulated jugular vein).
-
Continuously record the blood pressure throughout the experiment.
-
After administration, monitor the pressure until it returns to baseline or reaches a new stable point.
11. Data Analysis:
-
Calculate the change in MAP from baseline at various time points after drug administration.
-
Determine the peak change in MAP and the duration of the effect.
-
Analyze heart rate changes derived from the pressure waveform.
This protocol is a synthesized summary of standard procedures.[6][17]
Workflow: Investigating Unexpected Preclinical Cardiovascular Effects
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Vasopressin and its analogues in shock states: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the human vasopressin receptor subtypes stably expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Functional Evaluation and Nephrotoxicity Assessment of Human Renal Proximal Tubule Cells on a Chip - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct cardiac effects of vasopressin and their reversal by a vascular antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 13. vasopressin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. emedicine.medscape.com [emedicine.medscape.com]
- 15. Hyponatremia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Diagnosis and management of hyponatremia in acute illness - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Arterial Pressure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Argipressin and Terlipressin for the Management of Shock
A detailed guide for researchers and drug development professionals on the efficacy, mechanisms, and experimental data of Argipressin (Vassopressin) and Terlipressin in shock models.
This guide provides a comprehensive comparison of Argipressin (also known as Vasopressin) and Terlipressin, two potent vasopressor agents utilized in the management of vasodilatory shock, particularly septic shock. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of their respective performance based on available experimental data.
Note on Terminology: The term "Mcp-tva-argipressin" as specified in the query does not correspond to a recognized medical or scientific term in the available literature. This guide will proceed with a comparison of Argipressin (Vasopressin) and Terlipressin, assuming "this compound" refers to Argipressin.
Mechanism of Action: A Tale of Two Vasopressin Receptor Agonists
Both Argipressin and Terlipressin exert their primary effects by acting on vasopressin receptors, leading to vasoconstriction and an increase in blood pressure. However, their pharmacological profiles and receptor selectivity differ, influencing their clinical application.
Argipressin (Vasopressin): An endogenous hormone, Argipressin acts as a non-adrenergic vasopressor.[1] Its mechanism involves the stimulation of various vasopressin receptors:
-
V1a Receptors: Located on vascular smooth muscle, their activation leads to peripheral vasoconstriction, thereby increasing systemic vascular resistance and mean arterial pressure.[1][2]
-
V2 Receptors: Primarily found in the renal collecting ducts, their stimulation promotes water reabsorption, leading to an antidiuretic effect.[1]
-
V1b Receptors: These are also a site of action for Argipressin.[2]
In states of vasodilatory shock, such as sepsis, there is often a relative deficiency of endogenous vasopressin, making exogenous administration a logical therapeutic strategy.[1][3]
Terlipressin: A synthetic analogue of vasopressin, Terlipressin acts as a prodrug that is converted to the active metabolite, lysine vasopressin.[4][5] It exhibits a greater selectivity for V1 receptors compared to V2 receptors.[4][5] This selectivity profile theoretically offers more targeted vasoconstriction with potentially fewer antidiuretic side effects. Terlipressin's longer half-life is a key differentiator from Argipressin.[3][5]
Signaling Pathways
The binding of these agonists to their respective G-protein coupled receptors initiates a cascade of intracellular events culminating in smooth muscle contraction.
Signaling cascade of Argipressin and Terlipressin via the V1 receptor.
Comparative Efficacy in Shock Models: A Data-Driven Overview
Direct head-to-head clinical trials comparing this compound and terlipressin are not available. However, studies comparing continuous infusions of terlipressin and vasopressin (argipressin) in septic shock provide valuable insights.
| Parameter | Terlipressin | Argipressin (Vasopressin) | Norepinephrine (Control) | Citation |
| Norepinephrine Requirement (µg/kg/min at 48h) | 0.2 ± 0.4 | 0.8 ± 1.3 | 1.2 ± 1.4 | [6] |
| Rebound Hypotension | Less frequent | More frequent | More frequent | [6] |
| Bilirubin (mg/dL at 48h) | 0.9 ± 0.3 | 2.3 ± 2.8 | 2.8 ± 2.5 | [6] |
| Platelet Count | Time-dependent decrease | Not specified | Not specified | [6] |
Key Findings:
-
Norepinephrine-Sparing Effect: Continuous low-dose terlipressin infusion was effective in reducing the need for norepinephrine in patients with septic shock.[6][7]
-
Hemodynamic Stability: Terlipressin was associated with less rebound hypotension after cessation of therapy compared to vasopressin and norepinephrine.[6]
-
Organ Function: The terlipressin group showed significantly lower bilirubin concentrations at 48 hours compared to the vasopressin and norepinephrine groups, suggesting a potential benefit for liver function.[6]
-
Adverse Events: A time-dependent decrease in platelet count was observed only in the terlipressin group.[6] Other studies have noted that terlipressin can increase the risk of serious adverse events, including digital ischemia and respiratory failure.[7][8]
Experimental Protocols: A Look into the Methodology
The following outlines a typical experimental design for a randomized controlled trial comparing vasopressor agents in septic shock, based on published studies.
TERLIVAP Study Protocol
-
Study Design: A prospective, randomized, controlled pilot study.[6]
-
Patient Population: 45 patients with septic shock requiring vasopressor support to maintain a mean arterial pressure (MAP) between 65 and 75 mmHg despite adequate fluid resuscitation.[6][9]
-
Randomization: Patients were randomly allocated to one of three treatment groups (n=15 per group):
-
Intervention: In all groups, open-label norepinephrine was administered as needed to maintain the target MAP of 65-75 mmHg.[6][9]
-
Primary Outcome: Norepinephrine requirements at 48 hours.
-
Secondary Outcomes: Systemic and regional hemodynamics, rebound hypotension, and markers of organ function (e.g., bilirubin).[6]
-
Monitoring: Continuous hemodynamic monitoring was employed for all patients.[10]
A typical experimental workflow for comparing vasopressors in septic shock.
Conclusion and Future Directions
The available evidence suggests that both Argipressin and Terlipressin are effective vasopressor agents in the management of septic shock. Terlipressin may offer an advantage in terms of a greater norepinephrine-sparing effect and reduced rebound hypotension. However, concerns regarding adverse events, such as digital ischemia and a potential for decreased platelet counts, warrant careful consideration and further investigation.[6][7]
Future research should focus on larger, multicenter, double-blind randomized controlled trials to definitively establish the comparative efficacy and safety of continuous low-dose terlipressin versus argipressin in septic shock. These studies should also investigate the impact of these agents on patient-centered outcomes such as mortality and organ dysfunction.[7] A deeper understanding of the distinct pharmacological profiles of these two vasopressin analogues will be crucial for optimizing their use in critically ill patients.
References
- 1. safercare.vic.gov.au [safercare.vic.gov.au]
- 2. amomed.com [amomed.com]
- 3. Clinical review: Vasopressin and terlipressin in septic shock patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Vasopressin vs Terlipressin in Treatment of Refractory Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Continuous terlipressin versus vasopressin infusion in septic shock (TERLIVAP): a randomized, controlled pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Terlipressin as a first choice in septic shock—not yet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gov.uk [gov.uk]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
A Head-to-Head Comparison of Novel Vasopressin Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape of conditions modulated by the vasopressin system, ranging from septic shock to central diabetes insipidus, is continually evolving with the development of novel, selective vasopressin receptor agonists. These agents offer the potential for more targeted efficacy and improved safety profiles compared to the non-selective endogenous ligand, arginine vasopressin (AVP). This guide provides an objective, data-driven comparison of emerging vasopressin receptor agonists, focusing on their receptor selectivity, preclinical and clinical findings, and the experimental methodologies used in their evaluation.
Quantitative Data Summary
The following tables summarize the available quantitative data for key novel vasopressin receptor agonists, providing a direct comparison of their performance characteristics.
Table 1: In Vitro Receptor Selectivity and Potency of Novel Vasopressin Receptor Agonists
| Compound | Receptor Target | Receptor Species | Assay Type | EC50 (nM) | Selectivity vs. Other Receptors | Reference |
| Selepressin (FE 202158) | V1a | Human | Functional Reporter Gene Assay | 2.4 | V1a vs. V1b: 142-foldV1a vs. V2: 1107-foldV1a vs. OT: 440-fold | [1] |
| Arginine Vasopressin (AVP) | V1a, V1b, V2 | Human | Functional Reporter Gene Assay | 0.24 (V1a) | Non-selective (V1a vs. V2 ratio: 0.2) | [1] |
| AC-94544 | V2 | Human | Functional Cell-Based Assay (R-SAT) | - | >180-fold selective for V2 over V1a, V1b, and OT receptors | [2] |
| Desmopressin (dDAVP) | V2 | Human/Rat | - | - | Potent V2 agonist with significant V1b activity | [2][3] |
| d[cyclohexylalanine(4)]AVP | V1b | Human | Radioligand Binding/Functional Assay | High Affinity | High selectivity for human V1b; mixed V1b/V2 profile in rats | [4] |
Table 2: Preclinical In Vivo Efficacy of Novel Vasopressin Receptor Agonists
| Compound | Animal Model | Key Findings | Dosage/Administration | Reference |
| Selepressin (FE 202158) | Ovine septic shock | Superior to AVP and norepinephrine in maintaining mean arterial pressure and cardiac index; reduced lung edema and improved survival, especially with early administration. | 1 pmol/kg/min IV | [5] |
| Selepressin (FE 202158) | Healthy dogs | Induced a similar increase in mean blood pressure as AVP with no relevant coronary ischemic liability. | 1-300 ng/kg/min IV infusion | [6] |
| AC-94544 | Rat model of central diabetes insipidus | Significantly reduced urine output in a dose-dependent manner. | - | [2] |
Table 3: Clinical Trial Outcomes for Selepressin in Septic Shock
| Clinical Trial | Phase | Primary Endpoint | Key Outcomes | Reference |
| SEPSIS-ACT | Phase 2b/3 | Ventilator- and vasopressor-free days within 30 days | No significant improvement compared to placebo. The trial was stopped for futility. | [7][8] |
| Phase IIa Trial | Phase IIa | Maintenance of MAP >60 mmHg without norepinephrine | Selepressin at 2.5 ng/kg/minute effectively replaced norepinephrine, maintained MAP, improved fluid balance, and shortened mechanical ventilation time. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are descriptions of key experimental protocols cited in the evaluation of novel vasopressin receptor agonists.
In Vitro Receptor Binding and Functional Assays
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity of a novel agonist to specific vasopressin receptor subtypes (V1a, V1b, V2) and the oxytocin (OT) receptor.
-
Methodology:
-
Membranes are prepared from cells stably expressing the human vasopressin or oxytocin receptor subtype of interest.
-
A constant concentration of a radiolabeled ligand (e.g., [3H]AVP) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled novel agonist.
-
Following incubation, the bound and free radioligand are separated by filtration.
-
The radioactivity of the filter-bound membranes is measured using a scintillation counter.
-
The concentration of the novel agonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).
-
2. Functional Cell-Based Assays:
-
Objective: To measure the functional activity of a novel agonist at a specific receptor subtype.
-
Methodologies:
-
cAMP Accumulation Assay (for V2 receptors): V2 receptors are coupled to Gs proteins, which activate adenylyl cyclase to produce cyclic AMP (cAMP).
-
Cells expressing the V2 receptor are treated with the novel agonist.
-
Intracellular cAMP levels are measured using commercially available kits (e.g., ELISA-based or fluorescence-based).
-
The concentration of the agonist that produces 50% of the maximal response (EC50) is calculated.[2]
-
-
Calcium Flux Assay (for V1a and V1b receptors): V1a and V1b receptors are coupled to Gq/11 proteins, which activate phospholipase C, leading to an increase in intracellular calcium.
-
Cells expressing the V1a or V1b receptor are loaded with a calcium-sensitive fluorescent dye.
-
The cells are then stimulated with the novel agonist.
-
The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorometric imaging plate reader.
-
The EC50 value is determined from the dose-response curve.
-
-
Receptor Selection and Amplification Technology (R-SAT): A proprietary functional cell-based assay used to identify and characterize receptor agonists and antagonists.[2]
-
In Vivo Animal Models
1. Ovine Model of Septic Shock:
-
Objective: To evaluate the efficacy of a novel vasopressor agonist in a clinically relevant model of sepsis.
-
Methodology:
-
Anesthetized, mechanically ventilated sheep are induced with fecal peritonitis to mimic septic shock.
-
Animals are fluid-resuscitated.
-
When mean arterial pressure (MAP) remains low despite fluid challenge, a continuous intravenous infusion of the novel agonist, a comparator (e.g., AVP or norepinephrine), or placebo is initiated.
-
Hemodynamic parameters (MAP, cardiac index), blood lactate levels, fluid balance, and survival are monitored over a set period.[5]
-
2. Rat Model of Central Diabetes Insipidus:
-
Objective: To assess the antidiuretic effect of a novel V2 receptor agonist.
-
Methodology:
-
Brattleboro rats, which have a genetic deficiency in vasopressin production, are used.
-
The novel V2 agonist is administered to the rats.
-
Urine output and osmolality are measured over time and compared to baseline or a vehicle control group.[2]
-
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the key signaling pathways of vasopressin receptors and a typical workflow for agonist characterization.
Caption: Vasopressin Receptor Signaling Pathways.
Caption: Experimental Workflow for Novel Vasopressin Agonist Development.
References
- 1. Pharmacological characterization of FE 202158, a novel, potent, selective, and short-acting peptidic vasopressin V1a receptor full agonist for the treatment of vasodilatory hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of novel selective V2 receptor non-peptide agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The discovery of novel vasopressin V1b receptor ligands for pharmacological, functional and structural investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Selective V1A Receptor Agonist, Selepressin, Is Superior to Arginine Vasopressin and to Norepinephrine in Ovine Septic Shock* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selepressin, a new V1A receptor agonist: hemodynamic comparison to vasopressin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Selepressin vs Placebo on Ventilator- and Vasopressor-Free Days in Patients With Septic Shock: The SEPSIS-ACT Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Selepressin vs Placebo on Ventilator- and Vasopressor-Free Days in Patients With Septic Shock: The SEPSIS-ACT Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selepressin, a novel selective vasopressin V1A agonist, is an effective substitute for norepinephrine in a phase IIa randomized, placebo-controlled trial in septic shock patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Pressor vs. Antidiuretic Activity of AVP Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Arginine vasopressin (AVP), a nonapeptide neurohormone, plays a crucial role in regulating blood pressure and water homeostasis. Its physiological effects are mediated through interaction with at least three G protein-coupled receptor subtypes: V1a, V1b, and V2. The V1a receptor is primarily found on vascular smooth muscle cells and mediates vasoconstriction (the pressor effect), while the V2 receptor is predominantly located on the principal cells of the kidney's collecting ducts and governs water reabsorption (the antidiuretic effect).[1][2] The development of synthetic AVP analogues with selective agonist or antagonist activity for these receptors has been instrumental in both elucidating the physiological roles of AVP and in creating targeted therapeutics.
This guide provides a comparative analysis of the pressor versus antidiuretic activities of key AVP analogues, supported by experimental data and detailed methodologies.
Comparative Analysis of AVP Analogue Activity
The following table summarizes the pressor and antidiuretic activities, along with the V1a and V2 receptor binding affinities, of selected AVP analogues. The data has been compiled from various pharmacological studies. The antidiuretic/pressor (A/P) ratio is a key indicator of an analogue's selectivity for V2-mediated antidiuretic effects over V1a-mediated pressor effects.
| Analogue | Pressor Activity (U/mg) | Antidiuretic Activity (U/mg) | A/P Ratio | V1a Receptor Affinity (Ki, nM) | V2 Receptor Affinity (Ki, nM) |
| Arginine Vasopressin (AVP) | ~400 | ~400 | ~1 | 1.7 (Kd) | 0.4 (Kd)[3] |
| Desmopressin (dDAVP) | ~0.4 | ~1200 | ~3000 | 250 (Kd) | 0.3 (Kd)[3] |
| Lypressin (LVP) | ~270 | ~270 | ~1 | - | - |
| Terlipressin | High | Low | Low | Higher affinity for V1 | Lower affinity for V2 |
| Selepressin | Potent V1a agonist | Negligible V2 activity | High (Pressor) | High | Low |
| F-180 | Selective V1a agonist | >10,000 (Kd) | - | 5.8 (Kd) | >10,000 (Kd)[3] |
Signaling Pathways
The distinct physiological effects of AVP and its analogues are a direct consequence of the different signaling cascades initiated by V1a and V2 receptor activation.
Caption: V1a receptor signaling pathway leading to vasoconstriction.
Caption: V2 receptor signaling pathway leading to water reabsorption.
Experimental Protocols
The determination of pressor and antidiuretic activities of AVP analogues is typically performed through in vivo bioassays in rats.
In Vivo Pressor Assay
This assay quantifies the vasoconstrictive effect of an AVP analogue by measuring the increase in arterial blood pressure.
Caption: Workflow for the in vivo pressor assay.
Detailed Methodology:
-
Animal Preparation: Male Wistar rats (250-300g) are anesthetized, typically with an intraperitoneal injection of urethane.
-
Surgical Procedure: The trachea is cannulated to ensure a clear airway. The carotid artery is cannulated and connected to a pressure transducer to continuously monitor blood pressure. The femoral vein is cannulated for intravenous administration of test substances.
-
Stabilization: A stabilization period of at least 30 minutes is allowed after the surgical procedures to ensure a steady baseline blood pressure.
-
Drug Administration: A standard preparation of Arginine Vasopressin and the test AVP analogues are administered intravenously in graded doses.
-
Data Acquisition: The increase in mean arterial blood pressure from the baseline is recorded for each dose.
-
Data Analysis: A dose-response curve is plotted, and the potency of the analogue is calculated relative to the standard AVP preparation.
In Vivo Antidiuretic Assay
This assay evaluates the ability of an AVP analogue to reduce urine output in water-loaded rats.
Caption: Workflow for the in vivo antidiuretic assay.
Detailed Methodology:
-
Animal Preparation: Male rats are hydrated with a water load (e.g., by gavage) to induce diuresis.
-
Urine Collection: Rats are placed in individual metabolism cages that allow for the collection of urine.
-
Baseline Measurement: A baseline period is established to measure the rate of urine production before the administration of any substance.
-
Drug Administration: The standard AVP preparation or the test analogue is administered, typically via subcutaneous or intravenous injection.
-
Data Collection: Urine is collected at regular intervals, and the volume is measured. The duration of the antidiuretic effect is also noted.
-
Data Analysis: The antidiuretic activity is quantified by the degree and duration of the reduction in urine output compared to the baseline and to the effects of the standard AVP.
Conclusion
The selective modulation of V1a and V2 receptors by synthetic AVP analogues has significant therapeutic implications. Analogues with high A/P ratios, such as Desmopressin, are valuable for treating conditions like diabetes insipidus, where an antidiuretic effect is desired without significant cardiovascular side effects. Conversely, selective V1a receptor agonists, like Selepressin, have been investigated for their potential in treating vasodilatory shock by increasing blood pressure with minimal impact on fluid balance. The continued development and evaluation of novel AVP analogues, utilizing the experimental frameworks described, will undoubtedly lead to more refined and targeted therapies for a range of clinical conditions.
References
Specificity Analysis of Arginine-Vasopressin (AVP) Analogues: A Comparative Guide
Introduction
While a specific molecule denoted as "Mcp-tva-argipressin" was not identified in the available literature, this guide provides a comprehensive framework for the specificity analysis of Arginine-Vasopressin (AVP) analogues. The principles and methodologies outlined here are directly applicable to the characterization of novel AVP derivatives. This document will compare the binding and functional activity of several known AVP analogues, detail the experimental protocols used for their analysis, and visualize the relevant signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and professionals in drug development.
Comparative Analysis of AVP Analogue Receptor Binding and Activity
The specificity of an AVP analogue is determined by its relative affinity and functional activity at the different vasopressin receptor subtypes (V1a, V1b, V2) and the structurally related oxytocin receptor (OTR). The following table summarizes the biological activities of selected AVP analogues, highlighting their receptor selectivity.
| Analogue | Primary Target Receptor(s) | Reported Biological Effects | Key Structural Modifications |
| Arginine Vasopressin (AVP) | V1a, V1b, V2 | Vasopressor, antidiuretic, ACTH release | Endogenous ligand |
| Terlipressin | V1a | Vasoconstriction | Prodrug of lysine-vasopressin |
| Desmopressin (dDAVP) | V2 | Potent antidiuretic, low vasopressor activity | Deamination of Cys¹, D-Arg⁸ substitution |
| Selepressin | V1a | Selective V1a agonist, vasoconstriction | Specific peptide modifications for V1a selectivity |
| Relcovaptan | V1a | V1a antagonist | Non-peptide antagonist |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the binding specificity and functional activity of AVP analogues.
Radioligand Binding Assays
This method is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Protocol:
-
Membrane Preparation: Cell lines stably expressing a specific human vasopressin receptor subtype (e.g., CHO-hV1aR, HEK293-hV2R) are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [³H]-AVP) is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled test compound (the AVP analogue).
-
Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays (e.g., Calcium Mobilization Assay)
This method assesses the functional activity of a compound at a Gq-coupled receptor like the V1a receptor.[1]
Protocol:
-
Cell Culture: Cells expressing the receptor of interest (e.g., CHO-hV1aR) are seeded into a multi-well plate.[1]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM).[1]
-
Compound Addition: The test compound (AVP analogue) is added to the wells at various concentrations.
-
Signal Detection: Changes in intracellular calcium concentration are measured by detecting the fluorescence signal using a plate reader.
-
Data Analysis: The dose-response curve is plotted, and the EC50 (the concentration of the compound that produces 50% of the maximal response) is determined.
Visualizations
Signaling Pathway of Vasopressin Receptors
The following diagram illustrates the primary signaling pathways activated by vasopressin receptors.
Caption: Simplified signaling pathways for V1 and V2 vasopressin receptors.
Experimental Workflow for Binding Specificity Analysis
The following diagram outlines a typical workflow for determining the binding specificity of a novel AVP analogue.
Caption: Experimental workflow for characterizing AVP analogue binding specificity.
References
A Comparative Pharmacological Guide to Human and Rat Vasopressin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological properties of human and rat vasopressin receptors, specifically the V1a, V1b, and V2 subtypes. The information presented herein is intended to support research and drug development efforts by offering a clear and objective overview of species-specific differences and similarities, supported by experimental data.
Introduction
Vasopressin, a neurohypophysial hormone, plays a crucial role in regulating a wide array of physiological processes, including water balance, blood pressure, and social behavior. Its actions are mediated through three main G protein-coupled receptor subtypes: V1a, V1b, and V2. Understanding the comparative pharmacology of these receptors in different species is paramount for the preclinical evaluation and clinical translation of novel therapeutic agents targeting the vasopressin system. This guide summarizes key pharmacological data, details common experimental methodologies, and provides visual representations of the associated signaling pathways.
Data Presentation: Ligand Binding Affinities and Functional Potencies
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of various endogenous and synthetic ligands for human and rat vasopressin receptors. These values are critical for understanding the selectivity and potency of different compounds.
Table 1: Comparative Binding Affinities (Ki, nM) of Ligands for Human and Rat Vasopressin Receptors
| Ligand | Human V1a | Rat V1a | Human V1b | Rat V1b | Human V2 | Rat V2 |
| Agonists | ||||||
| Arginine Vasopressin (AVP) | 1.8[1] | 1.6[2] | 0.4[3] | 0.4[3] | 1.21[4] | 3.04[5] |
| Oxytocin | 129[1] | >10[3] | - | - | - | - |
| dDAVP | - | - | - | - | - | - |
| Antagonists | ||||||
| Relcovaptan (SR49059) | 1.3[1] | 1.6[2] | - | - | - | - |
| Conivaptan | - | 0.48[5] | - | - | - | 3.04[5] |
| SRX246 | 0.3 | - | No interaction | - | No interaction | - |
| L-371,257 | 3.7 | - | - | - | - | - |
Table 2: Comparative Functional Potencies (EC50/IC50, nM) of Ligands for Human and Rat Vasopressin Receptors
| Ligand | Human V1a (EC50) | Rat V1a (pA2) | Human V1b (EC50) | Rat V1b | Human V2 (EC50) | Rat V2 (IC50) |
| Agonists | ||||||
| Arginine Vasopressin (AVP) | 1.13[4] | - | 0.90[4] | - | 2.22[4] | - |
| Fedovapagon | - | - | - | - | 24 | - |
| d[Cha4]-AVP | - | - | - | - | - | - |
| Antagonists | ||||||
| Relcovaptan (SR49059) | - | 9.42[2] | - | - | - | - |
| Lixivaptan | - | - | - | - | 1.2 | 2.3[5] |
| Mozavaptan (OPC-31260) | - | - | - | - | - | - |
| Tolvaptan | - | - | - | - | - | - |
| Pecavaptan | - | - | - | - | - | - |
Signaling Pathways
Vasopressin receptors mediate their effects through distinct G protein signaling cascades. The V1a and V1b receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The V2 receptor, on the other hand, couples to Gs proteins, activating adenylyl cyclase (AC) to produce cyclic AMP (cAMP), which then activates protein kinase A (PKA).
Experimental Protocols
Accurate pharmacological characterization relies on robust and well-defined experimental procedures. Below are detailed methodologies for key assays used to study vasopressin receptors.
Radioligand Binding Assay
This assay is used to determine the affinity (Kd or Ki) and density (Bmax) of receptors in a given tissue or cell preparation.
Methodology:
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the vasopressin receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [3H]-Arginine Vasopressin), and either buffer (for total binding) or a high concentration of an unlabeled competing ligand (for non-specific binding).
-
For competition assays, add varying concentrations of the unlabeled test compound.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
For saturation binding, plot specific binding against the concentration of radioligand and analyze using non-linear regression to determine Kd and Bmax.
-
For competition binding, plot the percentage of specific binding against the concentration of the unlabeled ligand and analyze using a one-site competition model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
-
Inositol Phosphate Accumulation Assay
This functional assay measures the activation of Gq-coupled receptors (V1a and V1b) by quantifying the production of inositol phosphates (IPs).
Methodology:
-
Cell Culture and Labeling:
-
Culture cells expressing the V1a or V1b receptor in a suitable medium.
-
Label the cells by incubating them overnight with [3H]-myo-inositol, which is incorporated into cellular phosphoinositides.
-
-
Stimulation:
-
Wash the labeled cells and pre-incubate them in a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Stimulate the cells with various concentrations of the test agonist for a specific time (e.g., 30-60 minutes) at 37°C. For antagonist studies, pre-incubate with the antagonist before adding the agonist.
-
-
Extraction of Inositol Phosphates:
-
Terminate the stimulation by adding a cold acid solution (e.g., perchloric acid or trichloroacetic acid) to lyse the cells.
-
Neutralize the cell lysates.
-
-
Separation and Quantification:
-
Separate the total inositol phosphates from free [3H]-inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).
-
Elute the bound IPs with a high-salt buffer (e.g., ammonium formate/formic acid).
-
Quantify the radioactivity in the eluate using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the amount of [3H]-inositol phosphates accumulated against the agonist concentration.
-
Analyze the data using non-linear regression to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Adenylyl Cyclase Activity Assay
This functional assay is used to measure the activation of Gs-coupled receptors (V2) by quantifying the production of cyclic AMP (cAMP).
Methodology:
-
Membrane Preparation:
-
Prepare cell membranes as described in the radioligand binding assay protocol.
-
-
Adenylyl Cyclase Reaction:
-
Incubate the membranes in a reaction mixture containing ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and Mg2+.
-
Add various concentrations of the test agonist to stimulate the enzyme. For antagonist studies, pre-incubate with the antagonist.
-
Incubate the reaction mixture at 30-37°C for a defined period (e.g., 10-30 minutes).
-
-
Termination and cAMP Quantification:
-
Terminate the reaction by adding a stop solution (e.g., acidic ethanol or by heating).
-
Quantify the amount of cAMP produced using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA), or by using radiolabeled [α-32P]ATP and separating the resulting [32P]cAMP by column chromatography.
-
-
Data Analysis:
-
Plot the amount of cAMP produced against the agonist concentration.
-
Analyze the data using non-linear regression to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Conclusion
This guide highlights the key pharmacological distinctions and similarities between human and rat vasopressin receptors. While the fundamental signaling pathways are generally conserved, notable species differences in ligand binding affinities and functional potencies exist. These differences underscore the importance of careful consideration when extrapolating preclinical data from rodent models to human clinical applications. The provided data tables, signaling pathway diagrams, and detailed experimental protocols serve as a valuable resource for researchers in the field of vasopressin pharmacology and drug discovery.
References
- 1. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 2. Biochemical and pharmacological properties of SR 49059, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel ligand specificity of pituitary vasopressin receptors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the human vasopressin receptor subtypes stably expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Assessing the Immunogenicity of Synthetic Peptide Analogues
For Researchers, Scientists, and Drug Development Professionals
The development of synthetic peptide analogues as therapeutic agents and vaccines requires a rigorous evaluation of their immunogenicity.[1][2] Modifications to native peptide sequences, while potentially enhancing therapeutic efficacy or stability, can also alter their interaction with the immune system, leading to unwanted immune responses.[1][2] This guide provides a comparative overview of key in vitro assays used to assess the immunogenicity of these analogues, complete with experimental protocols, data interpretation, and workflow visualizations to aid in the selection of lead candidates with optimal safety and efficacy profiles.
I. The Immunogenicity Assessment Workflow
A systematic approach to evaluating peptide immunogenicity involves a tiered process, starting with computational predictions and progressing to highly sensitive cell-based assays.[3] This workflow ensures that resources are focused on the most promising candidates.
References
Selepressin vs. Norepinephrine: A Comparative Guide for Vasopressor Therapy in Septic Shock
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Selepressin, a selective vasopressin V1A receptor agonist, and norepinephrine, the standard first-line vasopressor, for the management of septic shock. The information presented is based on preclinical and clinical experimental data to inform research and development in this critical therapeutic area.
Executive Summary
Septic shock remains a significant challenge in critical care, characterized by persistent hypotension despite fluid resuscitation. While norepinephrine has long been the cornerstone of vasopressor therapy, its use is associated with potential adverse effects, including tachyarrhythmias and myocardial ischemia. Selepressin, a selective V1A receptor agonist, has emerged as a potential alternative or adjunct, offering a different mechanism of action that may provide advantages in specific patient populations. This guide delves into the comparative efficacy, safety, and underlying mechanisms of these two potent vasopressors.
Mechanism of Action
The distinct mechanisms of action of Selepressin and norepinephrine underpin their different physiological effects.
Selepressin: As a selective agonist of the vasopressin V1A receptor, Selepressin primarily induces vasoconstriction in the peripheral vasculature.[1] This action is independent of the adrenergic system.
Norepinephrine: Norepinephrine is a catecholamine that acts on both alpha-1 and beta-1 adrenergic receptors.[2] Its primary effect is potent vasoconstriction through alpha-1 receptor stimulation, leading to an increase in systemic vascular resistance. Stimulation of beta-1 receptors results in a modest increase in cardiac contractility.[2]
Signaling Pathways
The intracellular signaling cascades initiated by Selepressin and norepinephrine are distinct, leading to their respective physiological responses.
Selepressin Signaling Pathway
Caption: Selepressin V1A receptor signaling pathway.
Norepinephrine Signaling Pathway
Caption: Norepinephrine adrenergic receptor signaling pathways.
Preclinical Data: Ovine Septic Shock Model
A key preclinical study compared the effects of Selepressin, arginine vasopressin, and norepinephrine in an ovine model of septic shock induced by fecal peritonitis.
Experimental Protocol: Ovine Septic Shock Model
-
Subjects: Forty-six adult female sheep.[3]
-
Induction of Sepsis: Fecal peritonitis was induced in anesthetized, mechanically ventilated, and fluid-resuscitated sheep.[3]
-
Intervention Groups:
-
Late Intervention (n=6 per group): Intravenous infusion of Selepressin (1 pmol/kg/min), arginine vasopressin (0.25 pmol/kg/min), or norepinephrine (3 nmol/kg/min) was initiated when mean arterial pressure (MAP) remained below 70 mmHg despite fluid challenge. Doses were then titrated to maintain MAP between 70-80 mmHg.[3]
-
Early Intervention (n=7 per group): The same initial infusion rates were started when MAP had decreased by 10% from baseline, with subsequent titration as in the late intervention groups.[3]
-
Control Group (n=7): Received saline.
-
-
Monitoring: Hemodynamic and organ function parameters were continuously monitored. Plasma levels of interleukin-6 and nitrite/nitrate were measured. Animals were observed until death or for a maximum of 30 hours.
Key Findings
| Parameter | Selepressin (Early Intervention) | Norepinephrine (Early Intervention) | p-value |
| Mean Arterial Pressure (MAP) | Better maintained | Less maintained | <0.05 |
| Cardiac Index | Better maintained | Less maintained | <0.05 |
| Blood Lactate Levels | Slower increase | Faster increase | <0.05 |
| Lung Edema (Wet/Dry Ratio) | Lower | Higher | <0.005[4] |
| Cumulative Fluid Balance | Lower | Higher | <0.05 |
| Interleukin-6 Levels | Lower | Higher | <0.05 |
| Survival Time | Longer | Shorter | <0.05 |
Data summarized from He et al., Critical Care Medicine, 2016.
Clinical Data: Phase IIa Randomized Controlled Trial
A phase IIa multicenter, double-blind, randomized, placebo-controlled trial evaluated the efficacy and safety of Selepressin in patients with early septic shock.[5]
Experimental Protocol: Phase IIa Clinical Trial
-
Participants: 53 adult patients in early septic shock who had received fluid resuscitation and required vasopressor support.[5]
-
Intervention Groups:
-
Treatment Protocol: The study drug was administered until shock resolution or for a maximum of 7 days. Open-label norepinephrine was added if a MAP of ≥65 mmHg was not maintained.[5]
-
Primary Endpoints:
-
Secondary Endpoints: Cumulative fluid balance, organ dysfunction, pharmacokinetics, and safety.[5]
Key Findings
| Outcome | Selepressin (2.5 ng/kg/min) | Placebo | p-value |
| Proportion of patients maintaining MAP >60 mmHg without norepinephrine at 12h | ~50% | Lower | <0.01 |
| Proportion of patients maintaining MAP >60 mmHg without norepinephrine at 24h | ~70% | Lower | <0.01 |
| 7-day cumulative norepinephrine dose (μg/kg) | 249 | 761 | <0.01 |
| Norepinephrine infusion rate at 24h (μg/kg/min) | 0.04 | 0.18 | <0.001 |
Data summarized from Russell JA et al., Critical Care, 2017.[5]
Experimental Workflow: Phase IIa Clinical Trial
Caption: Workflow of the Phase IIa clinical trial.
Discussion and Future Directions
The available data suggests that Selepressin may offer several advantages over norepinephrine in the management of septic shock. In a preclinical model, early administration of Selepressin was superior in maintaining hemodynamic stability, reducing inflammation, and improving survival compared to norepinephrine. These findings are supported by a phase IIa clinical trial where Selepressin effectively maintained mean arterial pressure while significantly reducing the need for norepinephrine.[5]
The distinct, non-adrenergic mechanism of Selepressin may be particularly beneficial in patients who are refractory to or develop adverse effects from catecholamines. Furthermore, the potential for reduced fluid requirements and improved organ function, as suggested by the preclinical data, warrants further investigation.
However, it is important to note that the clinical data is from a phase IIa trial with a limited sample size. Larger, phase III trials are necessary to confirm these findings and to fully elucidate the role of Selepressin in the septic shock treatment paradigm. Future research should also focus on identifying patient subgroups who may derive the most benefit from Selepressin therapy and on optimizing dosing strategies.
References
- 1. Thieme E-Journals - Seminars in Respiratory and Critical Care Medicine / Abstract [thieme-connect.com]
- 2. Septic Shock Treatment & Management: Approach Considerations, Goals of Hemodynamic Support, Fluid Resuscitation [emedicine.medscape.com]
- 3. A Selective V1A Receptor Agonist, Selepressin, Is Superior to Arginine Vasopressin and to Norepinephrine in Ovine Septic Shock* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selepressin, a novel selective vasopressin V1A agonist, is an effective substitute for norepinephrine in a phase IIa randomized, placebo-controlled trial in septic shock patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
A Comparative Guide to the Functional Differences Between Vasopressin and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional properties of endogenous vasopressin and its synthetic analogues: desmopressin, terlipressin, and selepressin. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction
Arginine vasopressin (AVP), a nonapeptide hormone, plays a critical role in regulating plasma osmolality, blood pressure, and various social behaviors. Its physiological effects are mediated through three G protein-coupled receptor subtypes: V1a, V1b, and V2. The development of synthetic analogues with altered receptor selectivity and pharmacokinetic profiles has led to targeted therapeutic applications. This guide will objectively compare the functional differences between vasopressin and its key analogues.
Receptor Binding Affinity and Functional Activity
The primary functional differences among vasopressin and its analogues lie in their affinity and selectivity for the V1a, V1b, and V2 receptors. These differences dictate their clinical utility.
| Compound | V1a Receptor | V1b Receptor | V2 Receptor | Receptor Selectivity Profile |
| Arginine Vasopressin (AVP) | EC50: 0.24 nM (human)[1] | - | EC50: ~0.24 nM (human, similar to V1a)[1] | Non-selective agonist for V1a and V2 receptors.[1] |
| Desmopressin | Negligible activity | Ki: 5.84 nM | Ki: 65.9 nM | Selective V2 and V1b agonist with significantly lower V1a activity. |
| Terlipressin | Higher affinity than for V2 | - | Lower affinity than for V1 | V1-selective agonist with approximately twice the selectivity for V1 over V2 receptors. It acts as a prodrug, being converted to the active lysine-vasopressin. |
| Selepressin (FE 202158) | EC50: 2.4 nM (human)[1] | EC50: ~341 nM (human)[1] | EC50: ~2657 nM (human)[1] | Highly selective V1a receptor full agonist, with over 1000-fold selectivity against the V2 receptor.[1] |
Table 1: Receptor Binding and Functional Activity of Vasopressin and its Analogues. This table summarizes the half-maximal effective concentration (EC50) and binding affinity (Ki) values for each compound at the different vasopressin receptor subtypes. Lower values indicate higher potency/affinity.
In Vivo Functional Comparison
The distinct receptor selectivity profiles of these compounds translate into different physiological effects, which are summarized below.
| Compound | Primary In Vivo Effects | Key Clinical Applications |
| Arginine Vasopressin (AVP) | Vasoconstriction (V1a), Antidiuresis (V2) | Vasodilatory shock (e.g., septic shock), diabetes insipidus. |
| Desmopressin | Potent antidiuretic effect (V2), release of von Willebrand factor and factor VIII (V2) | Central diabetes insipidus, nocturnal enuresis, mild hemophilia A and von Willebrand disease. |
| Terlipressin | Splanchnic vasoconstriction (V1), increased mean arterial pressure | Variceal bleeding, hepatorenal syndrome. |
| Selepressin | Potent vasoconstriction (V1a) | Investigational for the treatment of septic shock.[2][3] |
Table 2: In Vivo Effects and Clinical Applications. This table outlines the main physiological responses and therapeutic uses of vasopressin and its analogues.
Signaling Pathways
The activation of vasopressin receptors initiates distinct intracellular signaling cascades.
References
- 1. Pharmacological characterization of FE 202158, a novel, potent, selective, and short-acting peptidic vasopressin V1a receptor full agonist for the treatment of vasodilatory hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of FE 201874, the first selective high affinity rat V1A vasopressin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for Mcp-tva-argipressin and Related Peptide Compounds
Disclaimer: The specific compound "Mcp-tva-argipressin" is not documented in publicly available safety data sheets or chemical literature. The following guidance is based on the known properties of its parent molecule, Argipressin (Arginine Vasopressin), and standard laboratory protocols for the disposal of potent, biologically active peptides. Researchers must locate the specific Safety Data Sheet (SDS) for "this compound" and adhere to their institution's and local authorities' regulations for hazardous waste management.
This document provides crucial safety and logistical information for the proper handling and disposal of this compound, a presumed analog of Argipressin. The procedures outlined are intended for researchers, scientists, and drug development professionals to ensure personnel safety and environmental compliance.
Hazard Assessment and Material Classification
Argipressin and its analogs are potent, biologically active peptides that require careful handling. According to safety data sheets for Argipressin, the primary hazards include:
-
Acute Toxicity: Harmful if inhaled, causing potential irritation to mucous membranes[1][2].
-
Biological Activity: As a vasopressin analog, it possesses strong anti-diuretic and vasoconstrictive properties[1][3]. Exposure can lead to unintended physiological effects, such as water retention, constriction of blood vessels, and effects on smooth muscle[1][4].
-
Antigenicity: Peptides can cause allergic reactions in sensitized individuals[1].
Waste generated from research involving this compound must be classified and segregated based on its form and potential contamination.
| Waste Stream Category | Description | Primary Hazard Class | Recommended Disposal Pathway |
| Unused/Expired Pure Compound | Unused, expired, or off-specification this compound in solid (lyophilized) or solution form. | Chemical, Biologically Active | Chemical Inactivation followed by Hazardous Waste Incineration. |
| Contaminated Labware (Solid) | Pipette tips, tubes, vials, gloves, bench paper, etc., contaminated with this compound. | Chemical, Biologically Active | Segregate into a dedicated, labeled hazardous waste container for incineration. |
| Contaminated Labware (Sharps) | Needles, syringes, scalpels, or glass Pasteur pipettes contaminated with the compound. | Sharps, Chemical, Biohazard (if applicable) | Collect in a designated, puncture-proof sharps container for hazardous waste. |
| Aqueous Waste Solutions | Buffers, media, or other aqueous solutions containing this compound from experimental procedures. | Chemical, Biologically Active | Chemical inactivation followed by collection for hazardous waste disposal. Drain disposal is not recommended without specific institutional approval and pre-treatment[5][6]. |
| Organic Solvent Waste | Organic solvents (e.g., from synthesis or chromatography) containing the compound. | Chemical, Flammable/Toxic Organic | Collect in a dedicated, labeled container for hazardous solvent waste. Do not mix with aqueous or reactive wastes[7][8]. |
| Biologically-Contaminated Waste | Cell culture media, tissues, or other materials from in-vitro or in-vivo studies. | Biohazardous, Chemical | Must be treated as biohazardous waste. Decontaminate biologically (e.g., autoclave if compatible with waste container) and then manage as chemical waste for incineration[5]. |
Experimental Protocol: Chemical Inactivation of Argipressin Analogs
For aqueous waste streams containing this compound, chemical inactivation is a recommended pre-treatment step to denature the peptide before collection by a licensed waste hauler. The following is a general protocol; however, it must be validated for this compound specifically.
Objective: To hydrolyze the peptide bonds of this compound, rendering it biologically inactive.
Materials:
-
Aqueous waste containing this compound.
-
Sodium hydroxide (NaOH), 10 M solution.
-
Hydrochloric acid (HCl) or other suitable acid for neutralization.
-
pH indicator strips or a calibrated pH meter.
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.
-
Stir plate and stir bar.
-
Fume hood.
Methodology:
-
Preparation: Perform all steps within a certified chemical fume hood. Place the container of aqueous peptide waste on a stir plate and add a magnetic stir bar.
-
Basification: While stirring, slowly add 10 M NaOH to the waste solution to raise the pH to >12. This strong alkaline condition will initiate the hydrolysis of the peptide bonds.
-
Inactivation: Allow the solution to stir at room temperature for a minimum of 12 hours to ensure complete degradation of the peptide.
-
Neutralization: After the inactivation period, slowly add HCl to neutralize the solution to a pH between 6.0 and 8.0. Monitor the pH carefully to prevent excessive heat generation from the neutralization reaction.
-
Collection: Transfer the neutralized, inactivated waste into a clearly labeled hazardous waste container. The label must include the words "Hazardous Waste," list all chemical constituents (including the inactivated peptide products and salts formed during neutralization), and the date of generation[6][8].
-
Disposal: Store the container in a designated satellite accumulation area, ensuring it is segregated from incompatible waste streams (e.g., organic solvents, acids)[7]. Arrange for pickup by your institution's certified hazardous waste disposal service.
Mandatory Visualizations
The biological activity of this compound is presumed to be mediated through vasopressin receptors. The diagram below illustrates the primary signaling pathways initiated by vasopressin binding.
References
- 1. polypeptide.com [polypeptide.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Vasopressin (Argipressin) | Safer Care Victoria [safercare.vic.gov.au]
- 4. bhs.org.au [bhs.org.au]
- 5. peptiderecon.com [peptiderecon.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. chemistry.utoronto.ca [chemistry.utoronto.ca]
Personal protective equipment for handling Mcp-tva-argipressin
Disclaimer: The following information pertains to Argipressin, as "Mcp-tva-argipressin" is likely a specific formulation or internal designation for this compound. Argipressin is a potent, biologically active peptide and requires careful handling to prevent occupational exposure.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of the compound.
Hazard Identification and Safety Precautions
Argipressin is classified as harmful if inhaled.[1][2][3][4][5] It is a highly potent pharmacologically active material, and occupational exposure to even small amounts may cause physiological effects.[4] Special caution should always be taken when handling biologically active materials.[3]
Primary Hazards:
-
Inhalation: Harmful if inhaled, potentially causing irritation of the mucous membranes.[1][3][5]
-
Physiological Effects: Argipressin has strong anti-diuretic properties.[3] Repeated or prolonged exposure, especially when combined with excessive fluid intake, may lead to water retention.[3]
-
Allergenicity: As a peptide, it may cause potential antigenicity and allergic reactions.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Best Practices |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Required when handling the lyophilized powder to prevent inhalation.[4][6] Ensure proper fit and use in a well-ventilated area or fume hood.[1][2][4][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Wear double gloves when handling the compound.[4] Glove selection should be based on the solvent used for reconstitution; consult manufacturer compatibility charts.[8] Inspect gloves before use and change them immediately upon contamination. |
| Eye Protection | Safety goggles with side shields or a face shield | Required to protect against splashes or airborne powder.[4][6][7] |
| Body Protection | Laboratory coat | A buttoned lab coat should be worn to protect skin and clothing.[6][7][8] |
| Foot Protection | Closed-toe shoes | Required in all laboratory settings where hazardous materials are handled.[7][9] |
Safe Handling and Disposal Plan
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the lyophilized powder.[1][2][4][7]
-
Ensure easy access to an emergency eyewash station and safety shower.[7]
Operational Plan:
-
Preparation: Before handling, allow the sealed vial of lyophilized this compound to equilibrate to room temperature in a desiccator to prevent moisture condensation upon opening.
-
Weighing: If weighing the powder, do so quickly in a fume hood to minimize inhalation exposure.
-
Reconstitution: Follow the detailed experimental protocol below for reconstituting the peptide.
-
Storage: Store the lyophilized peptide at -20°C or -80°C in a tightly sealed container, protected from light.[10][11][12] Once reconstituted, store aliquots at -20°C or colder to avoid repeated freeze-thaw cycles.[11]
Spill Management:
-
Minor Spills: For small spills of the powder, carefully sweep it up, place it in a sealed container, and avoid generating dust.[3][6] Clean the area with an appropriate solvent.
-
Liquid Spills: Absorb liquid spills with an inert material and place it in a sealed container for disposal.
-
In case of any spill, evacuate the immediate area if necessary and ensure proper PPE is worn during cleanup.
Disposal Plan:
-
All waste materials, including empty vials, used gloves, and other contaminated disposables, must be placed in a sealed, labeled hazardous waste container.
-
Dispose of chemical waste in accordance with all federal, state, and local environmental regulations.[6] One method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]
Experimental Protocol: Reconstitution and Aliquoting of Lyophilized this compound
This protocol outlines the steps for safely reconstituting and aliquoting lyophilized this compound to prepare stock solutions.
Materials:
-
Vial of lyophilized this compound
-
Sterile, high-purity water or an appropriate sterile buffer (pH 5-6 is often recommended for peptide stability)[11]
-
Sterile, calibrated pipettes and tips
-
Sterile, low-protein-binding microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Preparation: Don all required PPE (lab coat, double gloves, safety goggles). Perform all steps in a chemical fume hood or biological safety cabinet.
-
Equilibration: Allow the sealed vial of lyophilized peptide to warm to room temperature for 15-20 minutes before opening. This prevents moisture from condensing inside the vial, which can degrade the peptide.
-
Initial Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 2000-3000 rpm) for 1-2 minutes to ensure all the lyophilized powder is at the bottom of the vial.
-
Solvent Addition: Carefully unseal the vial. Using a sterile pipette, slowly add the calculated volume of the desired sterile solvent down the side of the vial. Do not squirt the solvent directly onto the peptide powder.
-
Dissolution: Gently swirl the vial or roll it between your fingers to dissolve the peptide.[1] If necessary, let the vial sit at room temperature for a few minutes.[1] Avoid vigorous shaking or vortexing, as this can cause the peptide to aggregate or denature.[2][6]
-
Complete Solubilization: Once the peptide is fully dissolved, the solution should be clear. If particulates remain, gentle vortexing for a few seconds may be applied.
-
Aliquoting: Using a sterile pipette, immediately dispense the reconstituted peptide solution into single-use, sterile, low-protein-binding microcentrifuge tubes. Aliquoting prevents contamination and degradation from repeated freeze-thaw cycles.[11]
-
Labeling and Storage: Clearly label each aliquot with the peptide name, concentration, and date of preparation. Store the aliquots at -20°C or -80°C for long-term storage.
Visualizing the Safe Handling Workflow
The following diagram illustrates the key stages of safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. verifiedpeptides.com [verifiedpeptides.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 4. polypeptide.com [polypeptide.com]
- 5. mt.com [mt.com]
- 6. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. lcms.cz [lcms.cz]
- 9. biotage.com [biotage.com]
- 10. maxedoutcompounds.com [maxedoutcompounds.com]
- 11. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 12. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
